N-Mal-N-bis(PEG4-acid)
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUVDGNGWRGLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105139 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-52-1 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Mal-N-bis(PEG4-acid): A Heterotrifunctional Linker for Advanced Bioconjugation
Introduction: The Strategic Advantage of Branched, Heterotrifunctional Linkers in Drug Development
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of success. It is no longer sufficient to simply connect a payload to an antibody; the linker's architecture dictates the conjugate's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index. N-Mal-N-bis(PEG4-acid) emerges as a sophisticated tool in the bioconjugation chemist's arsenal, offering a unique combination of functionalities that address key challenges in the field.
This guide provides an in-depth technical overview of N-Mal-N-bis(PEG4-acid), moving beyond a simple datasheet to offer insights into its strategic application, the causality behind experimental choices, and robust protocols for its successful implementation.
Molecular Architecture and Physicochemical Properties
N-Mal-N-bis(PEG4-acid) is a heterotrifunctional, branched linker. Its structure is meticulously designed with three key functional domains:
-
A Maleimide Group: This moiety provides a highly selective reactive handle for covalent attachment to sulfhydryl (thiol) groups, most notably the free thiols on cysteine residues of proteins and peptides. This reaction proceeds efficiently under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2]
-
Two Discrete Polyethylene Glycol (PEG4) Chains: The two tetraethylene glycol spacers are not merely inert linkers. They serve a crucial role in enhancing the hydrophilicity of the entire construct. This is particularly advantageous when working with hydrophobic payloads, as the PEG chains can mitigate aggregation and improve the solubility of the final conjugate.[3][4] The defined length of the PEG4 chains ensures a homogeneous product, a critical factor for regulatory approval.
-
Two Terminal Carboxylic Acid Groups: These functional groups provide the versatility to conjugate a wide array of amine-containing molecules, such as cytotoxic drugs, fluorescent dyes, or other targeting ligands. The presence of two carboxylic acids allows for the potential attachment of two payload molecules, thereby increasing the drug-to-antibody ratio (DAR) in a controlled manner.[4]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C29H48N2O15 | [1] |
| Molecular Weight | 664.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO, DCM, DMF | [1] |
| Storage Condition | -20°C | [1] |
The Chemistry of Conjugation: A Step-by-Step Mechanistic Insight
The utility of N-Mal-N-bis(PEG4-acid) lies in its ability to facilitate a sequential and controlled conjugation strategy. The following sections detail the chemistry and rationale behind each step.
Activation of the Carboxylic Acid Moieties for Payload Attachment
Direct amide bond formation between a carboxylic acid and an amine is an inefficient process. Therefore, the carboxylic acid groups of N-Mal-N-bis(PEG4-acid) must first be activated to a more reactive species. The choice of activating agent is critical and depends on the stability of the payload and desired reaction conditions.
Method 1: EDC/NHS Chemistry
This is a widely used and robust method for activating carboxylic acids.[5]
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Stabilization: In the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, the unstable O-acylisourea intermediate is converted to a more stable, amine-reactive NHS ester. This two-step process is advantageous as it increases the efficiency of the subsequent reaction with the amine-containing payload and minimizes side reactions.[1]
Method 2: HATU Activation
For more challenging conjugations, or when milder conditions are required, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent alternatives. HATU is known for its high efficiency and rapid reaction times, often leading to higher yields with reduced side products.[6]
Diagram: Carboxylic Acid Activation Workflow
Caption: Workflow for payload attachment to N-Mal-N-bis(PEG4-acid).
Maleimide-Thiol Conjugation: The Key to Site-Specific Antibody Labeling
The maleimide group's high reactivity and specificity for thiol groups make it ideal for site-specific modification of proteins.[7] In the context of antibody conjugation, this typically involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups.
The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond. This reaction is highly efficient at physiological pH (6.5-7.5).[1]
It is important to note that the stability of the resulting thioether linkage can be a concern, with potential for retro-Michael addition leading to deconjugation. However, the use of N-aryl maleimides, as is the case here, generally results in a more stable conjugate compared to N-alkyl maleimides.[8] Furthermore, hydrolysis of the thiosuccinimide ring to the corresponding thiosuccinamic acid can occur, which renders the linkage irreversible.[9]
Diagram: Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: General workflow for ADC synthesis using N-Mal-N-bis(PEG4-acid).
Experimental Protocols: A Guide to Practical Implementation
The following protocols provide a robust starting point for the use of N-Mal-N-bis(PEG4-acid). Optimization may be necessary for specific antibodies and payloads.
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the activation of the carboxylic acid groups on N-Mal-N-bis(PEG4-acid) and subsequent conjugation to an amine-containing payload.
Materials:
-
N-Mal-N-bis(PEG4-acid)
-
Amine-containing payload (e.g., a cytotoxic drug)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for use with amine salts)
-
Anhydrous Dichloromethane (DCM) (for organic solvent method)
-
Reaction Buffer: MES buffer (0.1 M MES, 0.5 M NaCl; pH 6.0) for aqueous method
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure (Aqueous Method):
-
Equilibrate N-Mal-N-bis(PEG4-acid), EDC, and NHS to room temperature.
-
Prepare a stock solution of N-Mal-N-bis(PEG4-acid) in DMF or DMSO.
-
In a reaction vessel, dissolve the desired amount of N-Mal-N-bis(PEG4-acid) in Reaction Buffer.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the linker solution.[5]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acids.
-
Dissolve the amine-containing payload in Coupling Buffer. If the payload is a salt, add DIPEA to neutralize it.
-
Add the payload solution to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker construct by preparative HPLC.
-
Characterize the purified product by MS to confirm the molecular weight.
Procedure (Organic Solvent Method):
-
Dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) in anhydrous DCM.[10]
-
Add EDC (2 equivalents) and NHS (2 equivalents) to the solution.[10]
-
Stir the mixture at room temperature for 30 minutes.[10]
-
Add the amine-containing payload (1.5 equivalents) to the reaction mixture.[10]
-
If the payload is an amine salt, add DIPEA (1.5 equivalents).[10]
-
Stir the reaction at room temperature for 1-2 hours.[10]
-
Monitor the reaction by LC-MS.
-
Purify the product by flash chromatography or preparative HPLC.
-
Characterize the purified product by MS.
Protocol 2: Synthesis of the Antibody-Drug Conjugate (ADC)
This protocol details the reduction of an antibody and its subsequent conjugation to the purified drug-linker construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified drug-linker construct from Protocol 1
-
Reaction Buffer: PBS, pH 7.0-7.5, degassed
-
Quenching solution: N-acetylcysteine
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in degassed Reaction Buffer.[10]
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[10]
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[10]
-
The reduced antibody is ready for conjugation without the need to remove TCEP.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[10]
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Protocol 3: Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.
-
The average DAR can be calculated from the relative peak areas of the different drug-loaded species.[11]
-
A typical HIC method would involve a salt gradient (e.g., ammonium sulfate) on a specialized HIC column.[12]
2. Purity and Aggregation Analysis by SEC-HPLC:
-
SEC separates molecules based on their size.
-
This technique is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.
3. Molecular Weight Confirmation by Mass Spectrometry:
-
Intact mass analysis of the purified ADC can confirm the successful conjugation and the distribution of drug-loaded species.[13]
-
Peptide mapping of the digested ADC can be used to identify the specific cysteine residues that have been conjugated.[14]
Applications and Case Studies: The Impact of Branched Linkers
The branched architecture of N-Mal-N-bis(PEG4-acid) offers significant advantages in the development of ADCs.
-
Increased Drug-to-Antibody Ratio (DAR): The ability to attach two payload molecules per linker can lead to a higher DAR without the need for extensive antibody engineering. This can result in enhanced potency.[15]
-
Improved Pharmacokinetics: The hydrophilic PEG chains can improve the solubility and stability of the ADC, potentially leading to a longer circulation half-life and reduced clearance.[16]
-
Enhanced Therapeutic Index: By enabling a higher and more controlled DAR, and by improving the overall properties of the ADC, branched linkers can contribute to a wider therapeutic window.
Case Study Example:
While specific examples utilizing N-Mal-N-bis(PEG4-acid) are often proprietary, studies on ADCs with branched PEG linkers have demonstrated their potential. For instance, research has shown that ADCs constructed with branched linkers can exhibit greater in vitro cytotoxicity against cancer cell lines compared to those with linear linkers.[15] Furthermore, the inclusion of PEG moieties in the linker has been shown to improve the pharmacokinetic profiles of ADCs in preclinical models.[16] The use of heterotrifunctional linkers has also been explored for the development of dual-drug ADCs, carrying two different payloads to overcome drug resistance.[11]
Conclusion: A Versatile Tool for Next-Generation Bioconjugates
N-Mal-N-bis(PEG4-acid) represents a significant advancement in linker technology. Its heterotrifunctional and branched design provides researchers with a powerful tool to construct sophisticated bioconjugates with enhanced properties. By understanding the underlying chemistry and following robust protocols, scientists and drug developers can leverage this linker to create more effective and safer targeted therapeutics. The ability to precisely control the conjugation of both the targeting moiety and the payload, while simultaneously improving the physicochemical properties of the final conjugate, positions N-Mal-N-bis(PEG4-acid) as a key enabler in the future of bioconjugation.
References
- BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents. BroadPharm.
- BenchChem. (2025, December).
- BroadPharm. N-Mal-N-bis(PEG4-acid), 2100306-52-1. BroadPharm.
- BenchChem. (2025).
- BroadPharm. (2022, January 18). Protocol for Amino PEG. BroadPharm.
- Encapsula NanoSciences.
- Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of some N-alkylmaleimides. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for Maleimide- Thiol Conjugation of Antibodies with "Mal-PEG4". BenchChem.
- UCL Discovery.
- MDPI. (2023).
- Walsh Medical Media. (2014).
- ResearchGate. HIC and SEC analysis of site‐specific ADCs 7 a–g. a) Structures of....
- Thermo Fisher Scientific. (2014, November 4).
- PubMed. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide.
- BroadPharm. Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- DC Chemicals. N-Mal-N-bis(PEG4-acid)
- National Center for Biotechnology Information. (2024, December 12).
- PubMed. (2018, December 15).
- ResearchGate. (2025, August 6).
- MDPI. (2023, October 13). (PDF)
- BenchChem. (2025). Application Notes and Protocols for the Use of N-Mal-N-bis(PEG4-NH-Boc)
- Royal Society of Chemistry. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency. Organic & Biomolecular Chemistry.
- MDPI. (2021).
- BOC Sciences.
- PubMed. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS.
- Elsevier. (2021).
- Springer Nature Experiments.
- BenchChem. (2025).
- ResearchGate. (2025, October 17). (PDF)
- CellMosaic.
- National Center for Biotechnology Information. (2019, July 11). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. PMC.
- AxisPharm. Branched PEG Maleimide.
- National Center for Biotechnology Information. (2021, July 26). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. PMC.
- Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.
- ResearchGate. Structures of the PEG-linkers: the linear PEG linker MAL24PS and the....
- ResearchGate. (2015, January 10). How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups?.
- PubMed.
- Biopharma PEG. ADC Linkers.
- Huateng Pharma. (2024, June 28).
- Reddit. (2021, February 7).
- BenchChem. (2025).
- BenchChem. (2025). How to activate the carboxylic acid groups of N-Boc-N-bis(PEG3-acid).
- BenchChem. (2025).
- Common Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Mal-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation
This guide provides a comprehensive technical overview of N-Mal-N-bis(PEG4-acid), a heterotrifunctional and branched polyethylene glycol (PEG) linker. It is intended for researchers, scientists, and drug development professionals engaged in the field of bioconjugation, with a particular focus on the development of antibody-drug conjugates (ADCs). This document will delve into the chemical structure, properties, and strategic applications of this linker, providing not only procedural details but also the underlying scientific rationale for its use in creating more effective and stable bioconjugates.
Introduction: The Critical Role of Linker Design in Bioconjugates
The efficacy and safety of targeted therapeutics, such as ADCs, are critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. The linker is not merely a passive connector; it profoundly influences the stability, solubility, pharmacokinetics, and mechanism of action of the entire conjugate.[][2] N-Mal-N-bis(PEG4-acid) has emerged as a sophisticated tool in the bioconjugation toolkit, offering distinct advantages through its unique branched architecture and the inclusion of hydrophilic PEG spacers.
Unveiling the Chemical Architecture and Properties of N-Mal-N-bis(PEG4-acid)
N-Mal-N-bis(PEG4-acid) is a precisely defined chemical entity with a central branching core, a maleimide group, and two terminal carboxylic acid functionalities, each extended by a PEG4 spacer.
Chemical Structure and Physicochemical Properties
The structure of N-Mal-N-bis(PEG4-acid) is key to its functionality:
Caption: Chemical motifs of N-Mal-N-bis(PEG4-acid).
| Property | Value | Source |
| Molecular Formula | C29H48N2O15 | BroadPharm |
| Molecular Weight | 664.7 g/mol | BroadPharm |
| CAS Number | 2100306-52-1 | BroadPharm |
| Solubility | DMSO, DCM, DMF | BroadPharm |
| Storage | -20°C | BroadPharm |
The strategic placement of these functional groups underpins the linker's utility:
-
Maleimide Group: This moiety provides a highly selective reaction handle for covalent attachment to sulfhydryl (thiol) groups, which are typically found in cysteine residues of proteins. This reaction is most efficient and specific at a pH range of 6.5-7.5, forming a stable thioether bond.[3][4]
-
Branched Carboxylic Acids: The two terminal carboxylic acid groups allow for the attachment of payload molecules that possess a primary or secondary amine. This dual-payload capacity is a key advantage for increasing the drug-to-antibody ratio (DAR) in a controlled manner.[4][5]
-
PEG4 Spacers: The tetraethylene glycol (PEG4) units are hydrophilic spacers that impart several beneficial properties to the resulting conjugate. They enhance aqueous solubility, which is particularly important when working with hydrophobic payloads, and can help to prevent aggregation.[][2] Furthermore, the PEG chains can create a hydration shell that shields the payload, potentially prolonging the circulation half-life of the ADC.[5][6]
The Strategic Advantage in Antibody-Drug Conjugate Development
The unique trifunctional and branched nature of N-Mal-N-bis(PEG4-acid) offers several strategic advantages in the design and synthesis of ADCs.
Achieving Higher Drug-to-Antibody Ratios (DAR)
The branched structure allows for the attachment of two payload molecules per linker. This enables the synthesis of ADCs with a higher DAR without increasing the number of conjugation sites on the antibody, which can be beneficial for enhancing the potency of the ADC.[][5]
Enhanced Hydrophilicity and Reduced Aggregation
Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC, compromising its stability and potentially increasing its immunogenicity. The hydrophilic PEG4 arms of the linker help to mitigate this issue by increasing the overall water solubility of the conjugate.[][2][5][6]
Improved Pharmacokinetics
The PEGylation provided by the linker can increase the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life.[][5] This prolonged exposure can lead to improved therapeutic efficacy.
Site-Specific Conjugation
The maleimide group's specific reactivity towards thiols allows for site-specific conjugation to an antibody. Thiol groups can be generated by the controlled reduction of interchain disulfide bonds in the antibody's hinge region, leading to a more homogeneous ADC product with a defined DAR.[5]
Experimental Protocols: A Step-by-Step Guide to ADC Synthesis
The synthesis of an ADC using N-Mal-N-bis(PEG4-acid) is a multi-step process that requires careful execution and control of reaction conditions. The following protocols provide a detailed methodology for the key stages of this process.
Part 1: Synthesis of the Drug-Linker Construct
This initial phase involves the conjugation of an amine-containing payload to the two carboxylic acid moieties of the N-Mal-N-bis(PEG4-acid) linker.
Materials:
-
N-Mal-N-bis(PEG4-acid)
-
Amine-containing cytotoxic drug (e.g., a derivative of MMAE or DM1)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Protocol:
-
Activation of N-Mal-N-bis(PEG4-acid): a. In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF. b. Add HATU (2.2 equivalents) and DIPEA (4.4 equivalents) to the solution. c. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acids.
-
Conjugation of the Drug to the Activated Linker: a. In a separate vessel, dissolve the amine-containing cytotoxic drug (2.2 equivalents) in anhydrous DMF. b. Add the drug solution to the pre-activated linker solution. c. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Purification of the Drug-Linker Construct: a. Upon reaction completion, dilute the mixture with a suitable solvent and purify the drug-linker construct by preparative HPLC. b. Lyophilize the pure fractions to obtain the final drug-linker construct. c. Confirm the identity and purity of the product by high-resolution mass spectrometry.
Caption: Workflow for Drug-Linker Synthesis.
Part 2: Synthesis of the Antibody-Drug Conjugate
This second phase involves the site-specific conjugation of the purified drug-linker construct to a monoclonal antibody.
Materials:
-
Purified Drug-Linker Construct (from Part 1)
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
N-acetylcysteine (optional, for quenching)
-
Size-Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) system for DAR determination
Protocol:
-
Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. If not using TCEP, other reducing agents like DTT can be used, but must be removed prior to the next step.
-
Conjugation Reaction: a. Immediately after the reduction, add the purified drug-linker construct to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker per generated thiol group is recommended. b. Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): a. To stop the reaction, add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide groups. b. Incubate for an additional 15-20 minutes.
-
Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other small molecules using SEC.
-
Characterization of the ADC: a. Determine the average DAR using HIC. b. Assess the purity and aggregation state of the ADC by SEC. c. Confirm the integrity of the ADC by mass spectrometry.
Caption: Workflow for ADC Synthesis.
Conclusion: A Versatile Tool for Next-Generation Bioconjugates
N-Mal-N-bis(PEG4-acid) represents a significant advancement in linker technology for the development of sophisticated bioconjugates. Its branched architecture, coupled with the hydrophilic properties of PEG, provides a powerful platform for creating ADCs with potentially higher potency, improved stability, and more favorable pharmacokinetic profiles. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to leverage the full potential of this versatile linker in their drug development programs.
References
Sources
An In-Depth Technical Guide to the Mechanism and Application of N-Mal-N-bis(PEG4-acid)
Foreword: The Architectonics of Advanced Bioconjugates
In the landscape of modern therapeutics and diagnostics, the precision and efficacy of biomolecular constructs are paramount. The ability to link distinct molecular entities—be it an antibody to a potent payload, or a targeting ligand to an E3 ligase recruiter—requires a chemical toolkit of exquisite specificity and reliability. Among the vast array of heterobifunctional linkers, N-Mal-N-bis(PEG4-acid) has emerged as a cornerstone technology for drug development professionals. Its trifunctional, branched architecture is not a mere molecular scaffold but an engineered solution to the persistent challenges of solubility, stability, and stoichiometric control in bioconjugation.
This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic understanding of N-Mal-N-bis(PEG4-acid), from its fundamental chemical principles to its practical application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). As seasoned researchers and scientists, you will find not just protocols, but the underlying rationale—the "why" behind the "how"—that empowers innovation and troubleshooting. Our focus is on scientific integrity, ensuring that every step and claim is grounded in established chemical principles and supported by authoritative evidence.
Part 1: Deconstructing the N-Mal-N-bis(PEG4-acid) Moiety: A Trifunctional Powerhouse
The efficacy of N-Mal-N-bis(PEG4-acid) stems from the synergistic interplay of its three key components: a thiol-reactive maleimide, a branched polyethylene glycol (PEG) scaffold, and two terminal carboxylic acids. Understanding the individual contribution of each is crucial to harnessing its full potential.
The Maleimide Group: A Gateway for Site-Specific Thiol Conjugation
The maleimide functional group is the lynchpin for attaching the linker to a biomolecule, typically a protein or peptide, through a highly specific reaction with a sulfhydryl (thiol) group, most commonly from a cysteine residue.
Mechanism of Action: The Thiol-Michael Addition
The conjugation proceeds via a Michael addition, a well-characterized and highly efficient "click chemistry" reaction. The electron-deficient double bond of the maleimide ring is a prime target for nucleophilic attack by a thiolate anion (RS⁻).[1] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring minimal off-target reactions with lysine residues.[1]
Below is a diagram illustrating this fundamental reaction:
Caption: Thiol-Michael addition reaction between a cysteine and a maleimide.
Critical Consideration: Stability of the Thioether Linkage
While the formation of the thiosuccinimide linkage is robust, its stability in vivo can be a concern. The bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to premature payload release.[3] A key strategy to mitigate this is to promote the hydrolysis of the succinimide ring post-conjugation. The resulting ring-opened structure is significantly more stable and resistant to thiol exchange. The PEG motifs in the N-Mal-N-bis(PEG4-acid) linker can facilitate this hydrolysis by coordinating water molecules in proximity to the maleimide ring.[3]
The Branched PEG4 Scaffold: More Than Just a Spacer
The "N-bis(PEG4-acid)" portion of the molecule denotes a branched structure with two arms, each containing four polyethylene glycol units. This is a deliberate design choice with significant advantages over simple linear PEG linkers.
| Feature | Linear PEG Linker | Branched N-bis(PEG4-acid) Linker |
| Hydrophilicity | Good | Excellent. The branched structure creates a larger hydration shell.[4] |
| Payload Shielding | Moderate | Superior "umbrella-like" effect shields hydrophobic payloads, reducing aggregation and immunogenicity.[4][5] |
| Payload Capacity | Typically 1:1 linker-to-payload ratio. | Allows for the attachment of two payload molecules per linker, enabling a higher Drug-to-Antibody Ratio (DAR).[6] |
| Pharmacokinetics | Improves circulation half-life. | Further enhances circulation time by creating a larger hydrodynamic radius, reducing renal clearance.[7] |
The discrete length of the PEG units (PEG4) is another critical feature. Unlike polydisperse PEGs, which are mixtures of different chain lengths, monodisperse PEGs ensure the synthesis of a homogeneous final product.[8] This is a crucial quality attribute for regulatory approval and ensures batch-to-batch consistency.[9]
The Dual Carboxylic Acids: Versatile Handles for Payload Attachment
The two terminal carboxylic acid groups provide the points of attachment for payloads, such as cytotoxic drugs for ADCs or E3 ligase ligands for PROTACs. These groups are typically unreactive until activated, providing orthogonal reactivity to the maleimide group.
Mechanism of Action: Amide Bond Formation
The carboxylic acids are most commonly converted into stable amide bonds by reacting with primary amines on the payload molecule. This requires activation with a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like NHS (N-hydroxysuccinimide).
Caption: Workflow for amide bond formation using the carboxylic acid termini.
This two-step activation and coupling process provides a high degree of control over the reaction, ensuring high yields and purity of the final drug-linker construct before it is conjugated to the biomolecule.
Part 2: Practical Application I - Synthesis of a Homogeneous, High-DAR Antibody-Drug Conjugate (ADC)
The branched nature of N-Mal-N-bis(PEG4-acid) makes it an ideal candidate for producing ADCs with a drug-to-antibody ratio (DAR) of 8, by targeting the four interchain disulfide bonds in a typical IgG antibody. The hydrophilic PEG chains are crucial for mitigating the aggregation often seen with high-DAR ADCs carrying hydrophobic payloads.[5][10]
Experimental Workflow
The synthesis is a three-stage process:
-
Drug-Linker Synthesis: Covalent attachment of two payload molecules to the N-Mal-N-bis(PEG4-acid) linker.
-
Antibody Reduction: Selective reduction of the interchain disulfide bonds of the monoclonal antibody (mAb) to generate free thiol groups.
-
Final Conjugation: Reaction of the maleimide-functionalized drug-linker with the reduced mAb.
Caption: Overall workflow for the synthesis of a DAR 8 ADC.
Detailed Step-by-Step Protocol
Materials:
-
N-Mal-N-bis(PEG4-acid)
-
Amine-containing cytotoxic payload (e.g., MMAE derivative)
-
Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Anhydrous DMF, DIPEA, HATU
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Phosphate Buffered Saline (PBS), pH 7.2, with 1 mM EDTA
-
N-acetylcysteine
-
Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) columns
Protocol:
-
Synthesis of the Drug-Linker Construct:
-
In an anhydrous environment, dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) in DMF.
-
In a separate vessel, dissolve the payload (2.2 equivalents) in DMF. Add HATU (2.2 equivalents) and DIPEA (4.4 equivalents) to pre-activate the payload for 15-30 minutes at room temperature.
-
Add the activated payload solution to the linker solution. Stir for 2-4 hours at room temperature. Monitor reaction completion via LC-MS.
-
Purify the resulting drug-linker construct by preparative HPLC and lyophilize the pure fractions.
-
-
Antibody Reduction:
-
Prepare the mAb solution at 5-10 mg/mL in PBS with 1 mM EDTA.
-
Add a 10-20 fold molar excess of a freshly prepared TCEP solution to the mAb.
-
Incubate the mixture at 37°C for 1-2 hours to selectively reduce the four interchain disulfide bonds.
-
-
Conjugation and Purification:
-
Dissolve the purified drug-linker construct in a co-solvent like DMSO and add it to the reduced antibody solution at a molar ratio of ~5:1 (linker to mAb, which is a slight excess over the 8 available thiols).
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purify the final ADC using a Size-Exclusion Chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.
-
Characterization and Quality Control
A hallmark of a trustworthy protocol is a robust system for self-validation. Characterization is not merely a final step but an integral part of the process.
| Parameter | Method | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC)[11][12] | A chromatogram showing a major peak corresponding to the DAR 8 species, with minimal amounts of DAR 6, 4, 2, and 0 species. The average DAR should be calculated from the peak areas.[13] |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | A single, sharp peak corresponding to the monomeric ADC (~150 kDa), with aggregate levels typically below 5%.[5] |
| Identity Confirmation | LC-MS (after deglycosylation and reduction) | Mass spectrometry data confirming the masses of the light chain and heavy chain conjugated with one and three drug-linker molecules, respectively.[14] |
| In Vitro Potency | Cell-based cytotoxicity assay | The ADC should demonstrate potent and target-specific cell-killing activity on antigen-positive cell lines, with significantly lower toxicity on antigen-negative cells.[7] |
Part 3: Practical Application II - Rational Design of a PROTAC Degrader
In PROTAC design, the linker is not a passive tether but a critical determinant of the ternary complex (POI-PROTAC-E3 Ligase) formation and stability, which in turn dictates degradation efficacy.[15] N-Mal-N-bis(PEG4-acid) offers a versatile platform for synthesizing PROTACs, where one carboxylic acid can be coupled to a POI ligand and the other to an E3 ligase ligand.
Design Principles for PROTAC Synthesis
The branched structure allows for a "Y-shaped" PROTAC. The maleimide group can be used to attach the PROTAC to a targeting moiety (e.g., an antibody for an ADC-like delivery) or can be modified for other purposes. The key is the sequential coupling to the two carboxylic acid arms.
Workflow Rationale: The synthesis must be planned to avoid unwanted side reactions. A common strategy is to first couple the less sterically hindered or more robust ligand, purify the intermediate, and then couple the second ligand.
Caption: A representative workflow for sequential PROTAC synthesis.
The Influence of the Branched PEG Linker on PROTAC Efficacy
The flexibility and hydrophilicity imparted by the PEG chains are crucial for PROTAC function.[16][17]
-
Solubility: Many POI and E3 ligase ligands are hydrophobic. The PEG linker significantly improves the overall solubility of the PROTAC molecule, which is essential for cell permeability and bioavailability.[18]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination. The ~28-atom contour length of each PEG4-acid arm provides a substantial reach, which can be advantageous in initial screening efforts.[3][19]
-
Cell Permeability: While large and hydrophilic, PEG linkers can improve cell permeability by masking the polar functional groups of the ligands, aiding in passive diffusion across the cell membrane.[3]
Conclusion: An Enabling Technology for Next-Generation Therapeutics
N-Mal-N-bis(PEG4-acid) is far more than a simple linker; it is a sophisticated chemical tool that addresses multiple challenges in the development of complex bioconjugates. Its trifunctional, branched design provides a robust platform for site-specific conjugation, enhancement of physicochemical properties, and precise control over payload stoichiometry. By understanding the intricate mechanisms of its reactive moieties and the functional advantages of its branched PEG architecture, researchers can confidently design and execute protocols for the synthesis of advanced therapeutics like high-DAR ADCs and potent PROTACs. The self-validating nature of the described workflows, coupled with rigorous analytical characterization, ensures the scientific integrity and reproducibility required to advance these powerful modalities from the laboratory to the clinic.
References
- Burke, P. J., et al. (2019). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 18(10), 1795–1805.
-
Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
-
JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]
- Quadi, S., et al. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates (pp. 185-210). Humana, New York, NY.
- Gabizon, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
-
CASSS On Demand. (2022, September 28). Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis. Retrieved from [Link]
- Shah, U., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
-
CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]
-
Agilent Technologies, Inc. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]
- Wang, Y., et al. (2021). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 93(10), 4449–4456.
-
Wagner-Rousset, E., et al. (2025, August 5). Hydrophobic Interaction Chromatography (HIC) Method Development and Characterization of Resolved Drug-Load Variants in Site-Specifically Conjugated Pyrrolobenzodiazepine Dimer-Based Antibody Drug Conjugates (PBD-ADCs). Retrieved from [Link]
- Wakankar, A., et al. (2011).
- Li, G., et al. (2022).
- Kuroda, D., et al. (2020).
-
YMC Europe. (n.d.). HPLC Analysis of Drug-to-Antibody Ratio (DAR) Using BioPro HIC BF. Retrieved from [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. labinsights.nl [labinsights.nl]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. agilent.com [agilent.com]
- 13. ymc.eu [ymc.eu]
- 14. Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]
- 15. precisepeg.com [precisepeg.com]
- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 18. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Mal-N-bis(PEG4-acid): Solubility, Stability, and Application in Bioconjugation
Introduction: The Architectural Advantages of a Branched Linker
In the landscape of modern biotherapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a passive connector but a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. N-Mal-N-bis(PEG4-acid) is a heterotrifunctional, branched linker meticulously designed to address some of the most pressing challenges in drug development. Its architecture, featuring a central tertiary amine branching point, a thiol-reactive maleimide group, and two terminal carboxylic acids, each extended by a discrete polyethylene glycol (PEG4) chain, offers a unique combination of functionalities.
The maleimide group provides a highly specific handle for covalent attachment to thiol-containing molecules, such as the cysteine residues in antibodies or other proteins.[] The two terminal carboxylic acids, on the other hand, serve as reactive sites for the conjugation of amine-containing payloads, such as cytotoxic drugs or imaging agents, via the formation of stable amide bonds. The branched nature of this linker allows for the attachment of two payload molecules per linker, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.[2]
The incorporation of four ethylene glycol units (PEG4) in each arm of the linker is a deliberate design choice to enhance the hydrophilicity of the resulting conjugate.[3][][5] This is particularly advantageous when working with hydrophobic payloads, as the PEG chains can help to mitigate aggregation and improve the overall solubility and stability of the ADC.[3][][6] Furthermore, the PEG moieties can create a hydrophilic shield around the payload, potentially reducing immunogenicity and prolonging the circulation half-life of the conjugate.[3][6]
This guide provides a comprehensive overview of the solubility and stability characteristics of N-Mal-N-bis(PEG4-acid), along with a detailed experimental protocol for its application in the synthesis of antibody-drug conjugates.
Physicochemical Properties: A Deep Dive into Solubility and Stability
A thorough understanding of the solubility and stability of N-Mal-N-bis(PEG4-acid) is paramount for its effective use in bioconjugation. These properties dictate the choice of reaction conditions, purification methods, and storage protocols.
Solubility Profile
The solubility of N-Mal-N-bis(PEG4-acid) is governed by the interplay of its polar functional groups (carboxylic acids and the maleimide ring) and the hydrophilic PEG chains. While specific quantitative solubility data for N-Mal-N-bis(PEG4-acid) in a wide range of aqueous buffers is not extensively published, its structural features provide a strong basis for predicting its behavior.
Qualitative Solubility:
-
Organic Solvents: N-Mal-N-bis(PEG4-acid) is readily soluble in a variety of polar aprotic organic solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM). This facilitates the initial dissolution and handling of the linker for preparing stock solutions.
-
Aqueous Solutions: The presence of the PEG chains and the ionizable carboxylic acid groups confers significant aqueous solubility.[7][8][9][10] The solubility in aqueous buffers is, however, highly dependent on the pH. At neutral to alkaline pH, the carboxylic acid groups will be deprotonated to carboxylates, significantly increasing the water solubility. Conversely, at acidic pH, the protonated carboxylic acids will be less soluble.
Quantitative Solubility Insights (Estimated):
The following table provides an estimated solubility profile based on the properties of similar branched PEG-acid molecules and general principles of PEG chemistry. Researchers should empirically determine the solubility for their specific application and buffer system.
| Solvent/Buffer System | Estimated Solubility | Rationale and Key Considerations |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Excellent solvent for a wide range of organic molecules, including PEGylated compounds. Ideal for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | > 50 mg/mL | Similar to DMSO, a good choice for initial dissolution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | > 10 mg/mL | At this pH, the carboxylic acids are deprotonated, enhancing solubility. The PEG chains further contribute to aqueous solubility.[7][8][9] |
| MES Buffer, pH 6.0 | 1-10 mg/mL | As the pH approaches the pKa of the carboxylic acids (typically around 4.5), the solubility is expected to decrease due to a higher proportion of the less soluble protonated form. |
| Acetate Buffer, pH 4.5 | < 1 mg/mL | At or below the pKa of the carboxylic acids, the molecule will be predominantly in its less soluble, protonated state. Sonication or gentle warming may be required to aid dissolution, but stability must be considered. |
Stability Profile: The Criticality of the Maleimide Moiety
The stability of N-Mal-N-bis(PEG4-acid) is primarily dictated by the hydrolytic lability of the maleimide ring. Understanding the factors that influence this stability is crucial for maximizing conjugation efficiency and ensuring the integrity of the final bioconjugate.
Hydrolysis of the Maleimide Group:
The maleimide group is susceptible to hydrolysis, which involves the opening of the imide ring to form a maleamic acid derivative. This hydrolyzed form is no longer reactive towards thiols. The rate of hydrolysis is highly dependent on pH and temperature.
-
pH Dependence: The hydrolysis of N-substituted maleimides is significantly accelerated at alkaline pH.[11][12][13] At neutral pH (around 7.0-7.5), the rate of hydrolysis is generally slow enough to allow for efficient thiol conjugation. However, as the pH increases, the rate of hydrolysis increases dramatically.[13] For instance, studies on an 8-arm PEG10k-maleimide have shown that at 37°C, the maleimide is highly stable at pH 5.5, but the hydrolysis rate increases at pH 7.4.[13] It is therefore recommended to perform maleimide-thiol conjugations at a pH between 6.5 and 7.5 to strike a balance between efficient thiol reaction and minimal hydrolysis.[10]
-
Temperature Dependence: As with most chemical reactions, the rate of maleimide hydrolysis increases with temperature.[13] Therefore, it is advisable to perform conjugation reactions at room temperature or below (e.g., 4°C) to minimize hydrolysis, especially for prolonged reaction times.
Stability of the Thioether Bond:
While the maleimide-thiol reaction forms a stable thioether bond, it is important to note that the succinimide ring formed upon conjugation can undergo hydrolysis, particularly at higher pH.[11][13] This ring-opening can lead to a mixture of isomers. Furthermore, the maleimide-thiol linkage can be susceptible to retro-Michael reactions, especially in the presence of other thiols, leading to deconjugation. However, the hydrolysis of the thiosuccinimide ring can in some cases stabilize the conjugate against this thiol exchange.
Best Practices for Handling and Storage:
To ensure the long-term stability and performance of N-Mal-N-bis(PEG4-acid), the following handling and storage guidelines should be strictly followed:
-
Solid Form: Store the solid material at -20°C in a desiccated environment, protected from light.
-
Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. Store the aliquots at -20°C or -80°C.
-
Aqueous Solutions: Prepare aqueous solutions of the linker immediately before use. Avoid storing the linker in aqueous buffers for extended periods, especially at neutral or alkaline pH.
Application Spotlight: Synthesis of a Branched Antibody-Drug Conjugate
The unique trifunctional nature of N-Mal-N-bis(PEG4-acid) makes it an ideal candidate for the synthesis of ADCs with a potentially high and defined drug-to-antibody ratio. The following is a detailed, two-part experimental protocol for the conjugation of a cytotoxic payload to an antibody using this linker.
Part 1: Conjugation of the Payload to the Linker
This initial step involves the activation of the carboxylic acid groups on the linker and their subsequent reaction with an amine-containing payload.
Materials:
-
N-Mal-N-bis(PEG4-acid)
-
Amine-containing payload (e.g., a derivative of Monomethyl Auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Experimental Protocol:
-
Activation of the Linker: a. Dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) and NHS (2.2 equivalents) in anhydrous DMF. b. Add EDC (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the N-Mal-N-bis(PEG4-NHS ester).
-
Conjugation to the Payload: a. In a separate vial, dissolve the amine-containing payload (2.5 equivalents) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the payload solution to act as a base. c. Slowly add the activated linker solution to the payload solution. d. Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by LC-MS.
-
Purification of the Maleimide-Linker-Payload Construct: a. Upon reaction completion, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water) and purify the product by preparative HPLC using a C18 column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). b. Collect the fractions containing the desired product and confirm its identity and purity by LC-MS. c. Lyophilize the pure fractions to obtain the maleimide-linker-payload construct as a solid.
Part 2: Conjugation of the Maleimide-Linker-Payload to the Antibody
This second stage involves the reduction of the antibody's interchain disulfide bonds to generate free thiols, followed by the maleimide-thiol conjugation.
Materials:
-
Monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-linker-payload construct (from Part 1)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) for DAR determination
-
SDS-PAGE for characterization
Experimental Protocol:
-
Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.4). b. Add a calculated amount of TCEP solution to the antibody solution to achieve the desired degree of reduction (typically 2-4 equivalents of TCEP per antibody for partial reduction). c. Incubate the reaction at 37°C for 1-2 hours. d. Remove the excess TCEP by buffer exchange using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).
-
Maleimide-Thiol Conjugation: a. Dissolve the maleimide-linker-payload construct in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer. b. Add the maleimide-linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-payload construct to the antibody thiols. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the maleimide-linker-payload) to react with any unreacted maleimide groups. b. Purify the resulting ADC from unreacted linker-payload and other small molecules by SEC using a column equilibrated with the final formulation buffer.
-
Characterization of the ADC: a. Determine the average Drug-to-Antibody Ratio (DAR) by HIC-HPLC or UV-Vis spectroscopy. b. Assess the purity and aggregation of the ADC by SEC-HPLC. c. Confirm the covalent conjugation and determine the molecular weight of the light and heavy chains by SDS-PAGE under reducing and non-reducing conditions.
Visualizing the Process: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure of N-Mal-N-bis(PEG4-acid), a typical ADC synthesis workflow, and the hydrolysis of the maleimide group.
Caption: Chemical structure of N-Mal-N-bis(PEG4-acid).
Caption: A typical workflow for ADC synthesis.
Caption: Hydrolysis of the maleimide group.
Conclusion: A Versatile Tool for Advanced Bioconjugation
N-Mal-N-bis(PEG4-acid) represents a significant advancement in linker technology, offering researchers and drug developers a powerful tool for constructing sophisticated bioconjugates. Its branched architecture, combined with the strategic placement of PEG chains, provides a unique set of advantages, including the potential for higher drug loading, improved solubility, and enhanced stability. By understanding and carefully controlling the key parameters of solubility and stability, particularly the pH-dependent hydrolysis of the maleimide group, scientists can fully harness the potential of this versatile linker to create next-generation therapeutics with improved pharmacological properties. The detailed protocols and best practices outlined in this guide serve as a valuable resource for the successful implementation of N-Mal-N-bis(PEG4-acid) in a variety of bioconjugation applications.
References
-
Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447. [Link]
-
Storz, M., & Löffler, P. (2022). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 13(10), 1546-1552. [Link]
-
Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. [Link]
-
Li, G., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 14(7), 1383. [Link]
-
Singh, S. K., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1297–1304. [Link]
-
Wang, J., Yang, S. H., & Zhang, K. (2019). Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 164, 452–459. [Link]
-
Lutolf, M. P., & Hubbell, J. A. (2011). Maleimide CrossLinked Bioactive PEG Hydrogel Exhibits Improved Reaction Kinetics and CrossLinking for Cell Encapsulation and In Situ Delivery. Biomacromolecules, 12(12), 4363–4370. [Link]
-
Yang, S. H., Chen, B., Wang, J., & Zhang, K. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry, 92(12), 8584–8590. [Link]
-
Khan, M. N. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767–1771. [Link]
-
Liu, Z., et al. (2008). PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation. Advanced Materials, 20(15), 2933-2938. [Link]
-
Nanocs. (n.d.). Carboxylic Acid PEG Acid, HOOC-PEG-COOH. Nanocs. [Link]
-
Yang, S. H., Chen, B., Wang, J., & Zhang, K. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG–Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry, 92(12), 8584–8590. [Link]
-
Groll, J., et al. (2016). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different pH-values. Polymer Chemistry, 7(39), 6076-6084. [Link]
-
Wang, J., Yang, S. H., & Zhang, K. (2019). Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 164, 452-459. [Link]
-
Rogers, R. D., & Seddon, K. R. (2003). Polyethylene glycol and solutions of polyethylene glycol as green reaction media. Chemical Society Reviews, 32(4), 183-203. [Link]
-
Strop, P., et al. (2020). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Bioconjugate Chemistry, 31(5), 1363–1371. [Link]
-
Khetan, S., & Hubbell, J. A. (2011). Maleimide CrossLinked Bioactive PEG Hydrogel Exhibits Improved Reaction Kinetics and CrossLinking for Cell Encapsulation and In Situ Delivery. Biomacromolecules, 12(12), 4363-4370. [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]
Sources
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid PEG Acid, HOOC-PEG-COOH [nanocs.net]
- 8. 4-Arm PEG-COOH: Multi-Arm PEG with Carboxylic Acid End Groups [biochempeg.com]
- 9. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]
- 10. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to N-Mal-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the heterobifunctional linker, N-Mal-N-bis(PEG4-acid) (CAS Number: 2100306-52-1). We will delve into its chemical properties, the mechanistic principles behind its reactivity, and provide practical, field-proven insights for its successful application in the development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs).
Core Concepts: Understanding the Molecular Architecture and Functionality
N-Mal-N-bis(PEG4-acid) is a branched polyethylene glycol (PEG) linker designed for versatility in bioconjugation.[1][2] Its structure features three key functional components: a maleimide group, a branched PEG scaffold, and two terminal carboxylic acid groups.[1][2] This unique architecture allows for the sequential or simultaneous conjugation of different molecules, offering a high degree of control in the construction of complex biomolecular assemblies.
The maleimide group provides a highly selective reaction site for molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.[3][4] The two terminal carboxylic acid groups can be activated to react with primary amines, for instance, lysine residues on an antibody, to form stable amide bonds.[1] The branched PEG4 chains enhance the solubility and stability of the resulting conjugate and provide a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[5][6][7]
Chemical and Physical Properties
A summary of the key physicochemical properties of N-Mal-N-bis(PEG4-acid) is presented in the table below.
| Property | Value |
| CAS Number | 2100306-52-1 |
| Molecular Formula | C29H48N2O15 |
| Molecular Weight | 664.7 g/mol |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage | Recommended at -20°C |
(Data sourced from supplier information)[1][8][9]
The Chemistry of Conjugation: Mechanisms and Best Practices
The successful application of N-Mal-N-bis(PEG4-acid) hinges on a thorough understanding of the underlying chemical reactions.
The Maleimide-Thiol Reaction: A Chemoselective Ligation
The conjugation of the maleimide group to a thiol proceeds via a Michael addition reaction, forming a stable thioether bond.[4][10] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3][11] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific targeting of cysteine residues.[3]
However, it is crucial to be aware of potential side reactions. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to linker exchange. Additionally, with N-terminally unprotected cysteine residues, a thiazine rearrangement can occur, which may impact the stability and function of the conjugate.[10]
Carboxylic Acid Activation and Amine Coupling
The two terminal carboxylic acid groups of the linker can be conjugated to amine-containing molecules through the formation of an amide bond. This reaction requires the activation of the carboxylic acids, typically using carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an auxiliary nucleophile like N-hydroxysuccinimide (NHS) to form a more stable active ester.[1] The resulting NHS ester is then susceptible to nucleophilic attack by a primary amine, yielding a stable amide linkage.
The branched nature of N-Mal-N-bis(PEG4-acid) allows for the attachment of two separate amine-containing molecules, or for a multivalent attachment to a single biomolecule, potentially increasing the avidity of the interaction.
Experimental Workflows: From Design to Characterization
The following sections outline generalized experimental protocols for the use of N-Mal-N-bis(PEG4-acid) in a typical bioconjugation workflow.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow describes the generation of an ADC where a thiol-containing cytotoxic drug is first conjugated to the maleimide group of the linker, followed by the conjugation of the linker-drug complex to an antibody via the carboxylic acid groups.
Caption: Workflow for ADC synthesis using N-Mal-N-bis(PEG4-acid).
Detailed Protocol: Two-Step ADC Synthesis
Step 1: Conjugation of a Thiol-Containing Drug to N-Mal-N-bis(PEG4-acid)
-
Dissolve the Components: Dissolve the thiol-containing drug and a slight molar excess (e.g., 1.1 equivalents) of N-Mal-N-bis(PEG4-acid) in a suitable organic solvent such as DMSO.
-
Buffer Exchange: If the drug is in a different buffer, perform a buffer exchange into a reaction buffer with a pH of 6.5-7.5 (e.g., phosphate buffer with EDTA).
-
Reaction Incubation: Mix the dissolved drug and linker and incubate at room temperature for 1-2 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by analytical techniques such as HPLC or LC-MS to confirm the formation of the drug-linker intermediate.
-
Purification: Once the reaction is complete, purify the drug-linker intermediate using reverse-phase HPLC to remove unreacted components.
Step 2: Conjugation of the Drug-Linker Intermediate to an Antibody
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS at pH 7.4).
-
Activation of Carboxylic Acids: In a separate reaction vessel, dissolve the purified drug-linker intermediate in an anhydrous organic solvent (e.g., DMF or DMSO). Add EDC and NHS (typically 2-5 molar equivalents over the linker) and stir at room temperature for 15-30 minutes to activate the carboxylic acids.
-
Conjugation to the Antibody: Add the activated drug-linker intermediate to the antibody solution. The molar ratio of the linker to the antibody will depend on the desired drug-to-antibody ratio (DAR).
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching the Reaction: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any remaining active ester.
-
Purification of the ADC: Purify the resulting ADC using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unconjugated linker-drug and other impurities.
Characterization of the Final Conjugate
Thorough characterization of the final bioconjugate is essential to ensure its quality and functionality.
| Characterization Technique | Purpose |
| Mass Spectrometry (MS) | To determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).[12][13] |
| HPLC (SEC, IEX, HIC) | To assess the purity, aggregation state, and charge heterogeneity of the conjugate.[14][15] |
| UV-Vis Spectroscopy | To determine the protein concentration and, if the drug has a distinct chromophore, to estimate the DAR. |
| Functional Assays | To confirm that the biological activity of the antibody (e.g., antigen binding) and the potency of the drug are retained after conjugation. |
Advanced Applications and Future Perspectives
The unique branched structure of N-Mal-N-bis(PEG4-acid) opens up possibilities for more complex molecular constructs beyond traditional ADCs. For instance, one carboxylic acid could be used to attach a targeting ligand, while the other could be conjugated to an imaging agent, creating a multifunctional theranostic probe. The maleimide group could then be used to attach a therapeutic payload.
As the field of bioconjugation continues to evolve, linkers like N-Mal-N-bis(PEG4-acid) will play a crucial role in the development of next-generation protein therapeutics, diagnostics, and research tools. Their versatility and the enhanced properties conferred by the PEG chains make them invaluable assets in the design of highly specific and effective biomolecular conjugates.[16][17]
Conclusion
N-Mal-N-bis(PEG4-acid) is a powerful and versatile tool for researchers and drug developers. Its heterobifunctional and branched nature provides a high degree of control over the bioconjugation process, enabling the creation of complex and well-defined biomolecular constructs. A thorough understanding of its chemical reactivity and careful optimization of reaction conditions are key to harnessing its full potential in the development of innovative therapeutics and diagnostics.
References
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
AxisPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]
-
Walsh Medical Media. (2014, July 3). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
ACS Publications. (2018, June 28). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2017, January 16). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Retrieved from [Link]
-
Squarespace. (2018, June 22). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Retrieved from [Link]
-
MolecularCloud. (2022, April 27). PEG Linkers And Their Applications In Different Fields. Retrieved from [Link]
-
ADC Review. (2019, March 22). What are PEG Linkers?. Retrieved from [Link]
-
AxisPharm. (n.d.). N-Mal-N-bis(PEG4-acid). Retrieved from [Link]
-
XinYanBoMei. (n.d.). N-Mal-N-bis(PEG4-acid). Retrieved from [Link]
Sources
- 1. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 2. N-Mal-N-bis(PEG4-acid), CAS 2100306-52-1 | AxisPharm [axispharm.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. precisepeg.com [precisepeg.com]
- 9. N-Mal-N-bis(PEG4-acid)_2100306-52-1_新研博美 [xinyanbm.com]
- 10. bachem.com [bachem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 17. adcreview.com [adcreview.com]
N-Mal-N-bis(PEG4-acid) molecular weight
An In-Depth Technical Guide to N-Mal-N-bis(PEG4-acid): A Heterotrifunctional Linker for Advanced Bioconjugation
Executive Summary
N-Mal-N-bis(PEG4-acid) is a sophisticated, heterotrifunctional crosslinker engineered for advanced applications in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its unique branched structure features a central nitrogen atom derivatized with three distinct functional arms: a thiol-reactive maleimide group and two amine-reactive carboxylic acid groups. These functionalities are extended by polyethylene glycol (PEG) chains, which impart favorable physicochemical properties such as enhanced hydrophilicity and biocompatibility to the final conjugate. This guide provides a comprehensive overview of the molecule's core specifications, principles of reactivity, and detailed, field-proven protocols for its application in ADC and PROTAC synthesis, designed for researchers and drug development professionals.
Core Molecular Specifications
The precise chemical and physical properties of N-Mal-N-bis(PEG4-acid) are fundamental to its application. These specifications ensure reproducibility and predictability in complex bioconjugation schemes.
| Property | Value | Source |
| Molecular Weight (MW) | 664.7 g/mol | [1] |
| Chemical Formula | C₂₉H₄₈N₂O₁₅ | [1] |
| CAS Number | 2100306-52-1 | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | DMSO, DCM, DMF | [1] |
| Storage Condition | -20°C, desiccated | [1][2] |
Principles of Reactivity and Application
The utility of N-Mal-N-bis(PEG4-acid) stems from its three distinct reactive sites, which allow for the sequential and controlled conjugation of different molecules.
The Maleimide Moiety: Thiol-Specific Conjugation
The maleimide group is exceptionally reactive towards sulfhydryl (thiol) groups, found in the side chains of cysteine residues within proteins and peptides.[1] This reaction proceeds optimally within a pH range of 6.5 to 7.5, forming a stable, covalent thioether bond.[1] This specificity is the cornerstone for site-specific conjugation to antibodies, where interchain disulfide bonds can be selectively reduced to generate reactive cysteine thiols.
The Branched bis-Carboxylic Acid Moiety: Amine Conjugation
The molecule possesses two terminal carboxylic acid groups, enabling the attachment of up to two molecules containing primary or secondary amines. This reaction does not proceed spontaneously; it requires activation by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.[1][3] This dual-payload capacity is a key advantage in ADC development for achieving a higher drug-to-antibody ratio (DAR).
The PEGylated Scaffold: Enhancing Physicochemical Properties
The polyethylene glycol (PEG4) chains act as hydrophilic spacers.[4][5] Their inclusion offers several critical benefits:
-
Enhanced Solubility: PEG linkers improve the water solubility of the entire conjugate, which is particularly crucial when working with hydrophobic payloads that are prone to aggregation.[3][4]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can create a hydration shell, potentially shielding the conjugate from premature clearance mechanisms and extending its circulation half-life.[3]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.[5]
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Detailed Protocol: Stage 1 - Drug-Linker Conjugation (Amine-functionalized Payload)
This protocol describes the activation of the linker's carboxylic acids and subsequent conjugation to an amine-containing payload.
Materials:
-
N-Mal-N-bis(PEG4-acid)
-
Amine-functionalized payload (e.g., cytotoxic drug)
-
HATU or EDC/Sulfo-NHS
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Linker & Payload Preparation: Dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF. In a separate vessel, dissolve the amine-containing payload (2.2 equivalents) in anhydrous DMF.
-
Carboxylic Acid Activation: To the linker solution, add HATU (2.2 equivalents) and DIPEA (4.4 equivalents). [3]Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.
-
Expert Insight: Pre-activation is crucial for efficient coupling, especially with sterically hindered amines. Using HATU often leads to higher yields and faster reaction times compared to EDC/NHS methods.
-
-
Conjugation: Add the payload solution to the pre-activated linker solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. [3]Monitor the reaction progress by LC-MS to confirm the formation of the desired dual-conjugated product.
-
Purification: Upon completion, dilute the reaction mixture with a suitable solvent and purify the drug-linker construct by preparative HPLC. [3]6. Characterization & Storage: Lyophilize the pure fractions to obtain the final drug-linker construct. Confirm the identity and purity by high-resolution mass spectrometry. Store the construct at -20°C or below under an inert atmosphere.
Detailed Protocol: Stage 2 - ADC Formation (Thiol-Maleimide Conjugation)
This protocol details the generation of reactive thiols on an antibody and subsequent conjugation.
Materials:
-
Purified Maleimide-Drug₂ construct from Stage 1
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., Sephadex G-25) for buffer exchange
-
Phosphate-buffered saline (PBS) with 1 mM EDTA
Procedure:
-
Antibody Reduction: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA. [3]Add a 10-20 fold molar excess of TCEP to the antibody solution. [3] * Expert Insight: TCEP is the preferred reducing agent as it is thiol-free and will not compete with the maleimide reaction, unlike DTT. [6]EDTA is included to chelate any trace metal ions that could catalyze re-oxidation of the thiols.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. [3]The exact time and TCEP concentration should be optimized for each specific antibody to control the number of generated thiols.
-
Purification of Reduced Antibody: Immediately following incubation, remove excess TCEP by buffer exchange into PBS with 1 mM EDTA using a desalting column. [3]This step is critical to prevent TCEP from quenching the maleimide linker.
-
Conjugation Reaction: Immediately add the purified drug-linker construct to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker per generated thiol group is recommended. [3]5. Incubation: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight under gentle agitation. [6]6. Purification and Analysis: Purify the final ADC from unreacted linker and antibody fragments using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The final product should be characterized by methods such as UV-Vis spectroscopy, HIC-HPLC, and LC-MS to determine DAR and aggregation levels.
Application Focus 2: PROTAC Development
In PROTACs, the linker is not just a spacer but a critical component influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). [4]The branched nature of N-Mal-N-bis(PEG4-acid) allows for the development of multi-headed PROTACs or the attachment of one ligand and a solubility-enhancing moiety.
Caption: Conceptual workflow for stepwise PROTAC synthesis.
Synthetic Strategy
A common strategy involves a stepwise approach:
-
First Ligand Attachment: One of the carboxylic acid groups is activated and reacted with an amine-functionalized ligand (either for the E3 ligase or the protein of interest). By controlling the stoichiometry of the activating agent, monofunctionalization can be favored.
-
Second Ligand Attachment: The maleimide group is then reacted with a thiol-containing second ligand.
-
Optional Third Moiety: The remaining carboxylic acid can be capped or used to attach a third molecule, such as a solubilizing group or imaging agent.
This stepwise assembly provides precise control over the final PROTAC structure, which is essential for optimizing its degradation efficiency. [4]The PEG chains contribute to the overall solubility and cell permeability of the final PROTAC molecule, which are often limiting factors in their development. [4]
Conclusion
N-Mal-N-bis(PEG4-acid) is a powerful and versatile tool for researchers in drug development. Its defined molecular weight of 664.7 g/mol and heterotrifunctional, branched architecture provide a robust scaffold for creating complex bioconjugates. [1]The orthogonal reactivity of its maleimide and carboxylic acid groups enables controlled, stepwise synthetic strategies. Furthermore, the integrated PEG4 spacers enhance the physicochemical properties of the final product, addressing common challenges like aggregation and poor solubility. [3][4]The detailed protocols and principles outlined in this guide provide a solid foundation for leveraging this linker to its full potential in the rational design of next-generation ADCs and PROTACs.
References
Sources
Harnessing Hydrophilicity: A Technical Guide to the Role of PEG Linkers in Modern Antibody-Drug Conjugate Design
For researchers, scientists, and drug development professionals vested in the field of targeted cancer therapeutics, the intricate design of an antibody-drug conjugate (ADC) is a familiar yet complex challenge. The tripartite structure of an ADC—a monoclonal antibody, a potent cytotoxic payload, and a chemical linker—demands a delicate balance to achieve optimal efficacy and safety. Among the critical components, the linker has emerged as a key modulator of an ADC's overall performance. This guide provides a deep dive into the science and application of Poly(ethylene glycol) (PEG) linkers, elucidating their multifaceted role in overcoming the challenges of ADC development and paving the way for next-generation cancer therapies.
The Imperative for Linker Innovation: Confronting the Challenge of Hydrophobicity
The cytotoxic payloads employed in ADCs are often highly hydrophobic in nature. While this characteristic can facilitate membrane permeability and intracellular access, it presents a significant hurdle in the aqueous environment of the bloodstream. The conjugation of these hydrophobic drugs to an antibody can lead to a cascade of undesirable consequences that compromise the therapeutic potential of the ADC.[1][2][]
-
Aggregation and Instability: The hydrophobic interactions between drug-loaded antibodies can cause them to aggregate, leading to physical instability of the ADC formulation.[1][4] Aggregated ADCs can be immunogenic and are often rapidly cleared from circulation, reducing their bioavailability and therapeutic window.[4]
-
Suboptimal Pharmacokinetics: The increased hydrophobicity of the ADC can lead to nonspecific interactions with serum proteins and non-target cells, resulting in accelerated clearance from the body.[1][2] This rapid clearance limits the amount of ADC that can reach the tumor site, thereby diminishing its efficacy.
-
Limited Drug-to-Antibody Ratio (DAR): The drug-to-antibody ratio (DAR), or the number of drug molecules conjugated to a single antibody, is a critical parameter that dictates the potency of an ADC.[4][5] Attempts to increase the DAR with hydrophobic payloads often exacerbate aggregation and lead to poor in vivo performance, creating a ceiling effect on the deliverable dose of the cytotoxic agent.[4][6]
Poly(ethylene glycol): A Paradigm of Biocompatibility and Versatility
Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units. Its unique physicochemical properties have made it a cornerstone of drug delivery and bioconjugation for decades.[7][8] The widespread adoption of PEG in pharmaceutical applications is attributable to a confluence of favorable characteristics:
-
High Water Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering it highly soluble in aqueous environments.
-
Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally elicits a minimal immune response, making it a safe choice for in vivo applications.[4][8][9]
-
Flexibility and Tunability: The length and architecture of the PEG chain can be precisely controlled, allowing for the fine-tuning of a conjugate's properties.[10]
The process of covalently attaching PEG chains to a molecule, known as PEGylation, has been shown to improve the solubility, stability, and pharmacokinetic profile of a wide range of therapeutic agents.[8][9][11]
The Multifaceted Role of PEG Linkers in ADC Engineering
The incorporation of PEG chains into the linker of an ADC provides a powerful strategy to mitigate the challenges posed by hydrophobic payloads and enhance the overall therapeutic index of the conjugate.[1][]
Enhancing Solubility and Mitigating Aggregation
By introducing a hydrophilic PEG spacer between the antibody and the hydrophobic drug, the overall hydrophilicity of the ADC is increased.[1] This has a profound impact on the conjugate's physical properties:
-
Improved Solubility: The PEG linker enhances the water solubility of the ADC, making it more amenable to formulation and intravenous administration.[4][10][13]
-
Reduced Aggregation: The PEG chain creates a "hydration shell" around the hydrophobic payload, sterically hindering the intermolecular interactions that lead to aggregation.[1][6] This results in a more stable and homogeneous ADC preparation.
Optimizing Pharmacokinetics and In Vivo Performance
The "stealth" effect imparted by the PEG linker significantly alters the pharmacokinetic profile of the ADC, leading to improved in vivo performance:[1]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated ADC reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream.[6][14][]
-
Reduced Nonspecific Uptake: The hydrophilic nature of the PEG linker minimizes nonspecific interactions with other proteins and cells, leading to reduced off-target toxicity.[1]
-
Enhanced Tumor Accumulation: The extended circulation half-life allows for greater accumulation of the ADC at the tumor site, thereby increasing its therapeutic efficacy.[6]
Enabling Higher Drug-to-Antibody Ratios (DARs)
One of the most significant advantages of using PEG linkers is the ability to increase the DAR without compromising the physicochemical properties of the ADC.[6] By masking the hydrophobicity of the payload, PEG linkers allow for the conjugation of a higher number of drug molecules to the antibody.[6][13] This can lead to a substantial increase in the potency of the ADC.[4] Studies have shown that ADCs with high DARs (e.g., DAR 8) can be successfully developed with good stability and pharmacokinetics when a hydrophilic PEG linker is employed.[15]
A Deeper Look into PEG Linker Architectures
The design of the PEG linker itself offers several avenues for optimization, allowing for precise control over the properties and performance of the ADC.
Cleavable vs. Non-cleavable PEG Linkers
Similar to other types of linkers, PEG linkers can be designed to be either cleavable or non-cleavable, dictating the mechanism of drug release.[]
-
Cleavable PEG Linkers: These linkers are designed to be stable in circulation but are cleaved by specific triggers within the target cell, such as low pH in the lysosome or the presence of certain enzymes like cathepsins.[][17][18] This allows for the rapid release of the cytotoxic payload inside the cancer cell.[]
-
Non-cleavable PEG Linkers: These linkers remain intact, and the drug is released only after the complete degradation of the antibody within the lysosome.[][19] Non-cleavable linkers generally offer greater stability in the bloodstream and can reduce the risk of off-target toxicity.[19][20]
The choice between a cleavable and non-cleavable linker depends on the specific payload, the target antigen, and the desired mechanism of action.[20]
Linear vs. Branched and Pendant PEG Linkers
The architecture of the PEG chain can also be varied to fine-tune the properties of the ADC.
-
Linear PEG Linkers: These are the most common type of PEG linkers, consisting of a single, straight chain of ethylene oxide units.
-
Branched and Pendant PEG Linkers: These linkers feature multiple PEG chains branching from a central core or attached as side chains.[21] This architecture can provide a more effective "shield" for the hydrophobic payload and has been shown to result in ADCs with slower clearance rates and improved stability compared to those with linear PEG linkers.[21][22]
The Significance of Monodispersity
PEG linkers can be either polydisperse, consisting of a mixture of chains with varying lengths, or monodisperse, where every linker has the exact same length and molecular weight.[6] For ADC development, the use of monodisperse PEG linkers is highly advantageous:
-
Homogeneity and Reproducibility: Monodisperse linkers lead to the production of a more homogeneous ADC product, with a well-defined structure and predictable properties.[6] This simplifies characterization and improves batch-to-batch consistency.[6]
-
Improved Safety Profile: The heterogeneity of polydisperse PEGs can introduce risks of immunogenicity and other adverse effects.[6] The use of uniform, monodisperse PEGs can mitigate these risks.[6]
Experimental Protocols and Characterization of PEGylated ADCs
The synthesis and characterization of PEGylated ADCs require a robust set of experimental protocols and analytical techniques.
General Protocol for the Synthesis of a PEGylated ADC
The synthesis of a PEGylated ADC typically involves a multi-step process that begins with the functionalization of the PEG linker with reactive groups for conjugation to both the antibody and the payload.
Step 1: Antibody Modification (if necessary) For site-specific conjugation, the antibody may need to be engineered to introduce a unique reactive handle. For conjugation to native cysteine or lysine residues, this step may not be required. For cysteine conjugation, the interchain disulfide bonds of the antibody are first reduced.[23]
Step 2: Drug-Linker Synthesis The cytotoxic payload is chemically attached to the PEG linker. This often involves the use of activation chemistry, such as NHS esters for reaction with amines or maleimides for reaction with thiols.[23][24]
Step 3: Conjugation of Drug-Linker to Antibody The purified drug-linker is then reacted with the antibody under controlled conditions (e.g., pH, temperature, and stoichiometry) to achieve the desired DAR.[23]
Step 4: Purification and Characterization of the ADC The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and any aggregates. This is typically achieved using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[25]
Determining the Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is crucial for understanding the potency and ensuring the quality of an ADC.[5] Several analytical techniques are commonly used for this purpose:
| Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4).[5][25] | High resolution for different DAR species, non-denaturing. | May require method optimization for different ADCs. |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates light and heavy chains of the reduced ADC based on hydrophobicity. | Average DAR and distribution of drug-loaded light and heavy chains.[5] | High resolution for individual chains. | Requires reduction of the antibody, which can be destructive. |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits. | Precise average DAR, distribution of drug-loaded species, and mass confirmation.[5][25] | High accuracy and specificity. | Can be complex and requires specialized equipment. |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at wavelengths specific to the antibody and the payload. | Average DAR only.[5][] | Simple and rapid. | Less accurate, assumes no interference from the linker. |
Assessing ADC Stability and Aggregation
The stability of the PEGylated ADC is a critical quality attribute that needs to be thoroughly evaluated.
-
Size-Exclusion Chromatography (SEC): SEC is the gold standard for detecting and quantifying aggregates in an ADC preparation. The ADC is separated based on its hydrodynamic size, with larger aggregates eluting earlier than the monomeric ADC.
-
Thermal Stability Assays: Techniques such as differential scanning calorimetry (DSC) can be used to assess the thermal stability of the ADC and determine how the conjugation of the drug-linker affects the melting temperature of the antibody.
-
Forced Degradation Studies: The ADC is subjected to stress conditions (e.g., high temperature, extreme pH) to identify potential degradation pathways and assess its long-term stability.
Future Perspectives and Conclusion
The use of PEG linkers has become an integral part of modern ADC design, enabling the development of more effective and safer cancer therapeutics. Future advancements in this area are likely to focus on the development of novel PEG architectures, such as biodegradable PEGs, and the combination of PEG linkers with other innovative linker technologies to further enhance the performance of ADCs.
References
- What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences. (URL: )
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release, 337, 50-60. (URL: )
- Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B, 11(11), 3315-3336. (URL: )
- PEG Linkers in Antibody-Drug Conjug
- PEG Linkers - ADC Review. (URL: )
- Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) - Labinsights. (2025). (URL: )
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2022). Molecules, 27(15), 4935. (URL: )
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release, 337, 50-60. (URL: )
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (2019). (URL: )
- How to Choose Proper PEG Linkers for Bioconjug
- Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers in Drug Delivery, 2, 893375. (URL: )
- Cleavable vs. Non-Cleavable Linkers - BroadPharm. (2021). (URL: )
- PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (2021). Expert Opinion on Drug Delivery, 18(9), 1193-1212. (URL: )
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- Cleavable Vs. Non-Cleavable Linkers in ADCs - Biotech Informers. (2023). (URL: )
- ADC linkers: Definition and examples - ProteoGenix. (2022). (URL: )
- Evaluating the Impact of PEG Linker Hydrophilicity on Antibody-Drug Conjugate Performance: A Compar
- The impact of PEGylation on biological therapies. (2009). BioDrugs, 23(1), 35-48. (URL: )
- What are PEG Linkers?
- PEGyl
- The Usage of PEG in Drug Delivery Systems- A Mini Review. (2022). Crimson Publishers. (URL: )
- PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. (2025).
- How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. (URL: )
- Overview of PEG Linkers - ChemPep. (URL: )
- A Deep Dive into PEG Linkers for Bioconjugation: A Technical Guide - Benchchem. (URL: )
- Application Note: Synthesis of Antibody-Drug Conjugates Using a Carboxyl-Terminated PEG Linker - Benchchem. (2025). (URL: )
- ADC Linkers - Biopharma PEG. (URL: )
- The Use of Uniform PEG Compounds in the Design of ADCs. (2021). Royal Society of Chemistry. (URL: )
- Top 5 Applications of PEGylated Linkers in Bioconjug
- The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (2023). Pharmaceutics, 15(8), 2097. (URL: )
- Measuring Drug-to-Antibody Ratio (DAR)
- Common Pitfalls in PEG Linker Selection — and How to Avoid Them - PurePEG. (2025). (URL: )
- Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. (2025). Journal for ImmunoTherapy of Cancer, 13(Suppl 1), A953. (URL: )
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2024). Journal of Medicinal Chemistry. (URL: )
- Determining the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates with a PEG12 Linker: Application Notes and Protocols - Benchchem. (2025). (URL: )
- Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. (2015). Molecular Cancer Therapeutics, 14(4), 926-935. (URL: )
- Analysis Method for Drug-to-Antibody Ratio (DAR)
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2022). Molecules, 27(15), 4935. (URL: )
- Synthesis of precision antibody conjugates using proximity-induced chemistry. (2021). Theranostics, 11(17), 8438-8453. (URL: )
- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016). Molecules, 21(2), 167. (URL: )
- Processes for Constructing Homogeneous Antibody Drug Conjugates. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. chempep.com [chempep.com]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. precisepeg.com [precisepeg.com]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 19. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 20. biotechinformers.com [biotechinformers.com]
- 21. researchgate.net [researchgate.net]
- 22. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Maleimide-Thiol Chemistry for Bioconjugation and Drug Development
Introduction
The covalent modification of biomolecules is a foundational pillar of modern biotechnology and pharmaceutical sciences.[1] Among the plethora of chemical strategies available, the reaction between a maleimide and a thiol stands out for its remarkable efficiency, high selectivity, and mild reaction conditions.[1][2] This "click chemistry" reaction has become a cornerstone for linking proteins, peptides, and other macromolecules, enabling the development of everything from fluorescently labeled proteins for research to highly targeted antibody-drug conjugates (ADCs) for cancer therapy.[2][3]
This technical guide provides a comprehensive exploration of the maleimide-thiol reaction, detailing its core chemistry, influencing factors, potential side reactions, and critical applications in bioconjugation and the development of targeted therapeutics.[1]
The Core Chemistry: A Michael Addition Reaction
The maleimide-thiol reaction proceeds through a Michael addition mechanism, a class of conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds.[1][2][3] In this reaction, the nucleophilic thiol group (sulfhydryl group, -SH), typically from a cysteine residue in a protein or peptide, attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring.[1][] This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[3][][5] This high degree of chemoselectivity for thiols, particularly within a specific pH range, makes the maleimide-thiol reaction an invaluable tool for the site-specific modification of biomolecules.[2][6]
Caption: The Michael addition of a thiol to a maleimide forms a stable thiosuccinimide linkage.
Critical Reaction Parameters
The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.
| Parameter | Recommended Range/Condition | Rationale & Causality | Citations |
| pH | 6.5 - 7.5 | Balances thiol reactivity (favors thiolate anion) with minimizing maleimide hydrolysis and reaction with amines. Below pH 6.5, the reaction is slow; above 7.5, selectivity is lost. | [6][7] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures (4°C) are used for overnight reactions to minimize degradation, while room temperature is suitable for shorter incubations (e.g., 2 hours). | [8] |
| Buffer | Phosphate, HEPES, Tris (thiol-free) | Provides a stable pH environment without introducing competing thiols that would react with the maleimide. | [8][9] |
| Additives | 1-5 mM EDTA | A chelating agent that sequesters divalent metals which can catalyze the oxidation of thiols to disulfides, rendering them unreactive towards maleimides. | [8] |
| Reducing Agent | TCEP (if needed) | Reduces disulfide bonds to reactive free thiols. TCEP is preferred as it is a non-thiol reducing agent and does not need to be removed prior to adding the maleimide. | [7][9] |
| Molar Excess of Maleimide | 10 - 20 fold (starting point) | A molar excess helps to drive the reaction to completion. However, this may need to be optimized to avoid off-target labeling and simplify purification. | [10] |
Side Reactions and Stability Challenges
While robust, the maleimide-thiol reaction is not without its complexities. Understanding the potential side reactions and the inherent stability of the resulting linkage is critical for producing reliable and effective bioconjugates.
Competing Reactions: Hydrolysis and Amine Reactivity
Two primary side reactions can compete with the desired thiol conjugation:
-
Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can be opened by hydrolysis, a reaction that becomes more pronounced as the pH increases above 7.5.[6][7] This forms an unreactive maleamic acid derivative, rendering the maleimide incapable of reacting with thiols.[6] It is therefore crucial to use freshly prepared maleimide solutions and avoid storing them in aqueous buffers.[6]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[6] While the reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0, this selectivity diminishes as the pH rises.[6]
Caption: Key reaction pathways for a maleimide group, highlighting the desired thiol addition versus side reactions.
The Instability of the Thiosuccinimide Linkage
Contrary to early assumptions, the thiosuccinimide bond formed is not always permanently stable. It can undergo a retro-Michael reaction , reverting to the original thiol and maleimide.[11][12] In a biological milieu rich in other thiols like glutathione, this reversibility can lead to "payload migration," where the maleimide-linked molecule is transferred to other thiols, such as serum albumin.[6][13] This can result in off-target effects and a loss of therapeutic efficacy for ADCs.[13][14][15]
N-Terminal Cysteine Rearrangement
When conjugating to a peptide or protein with an unprotected N-terminal cysteine, the initially formed thiosuccinimide adduct can undergo an intramolecular rearrangement.[3][16] The N-terminal amine attacks a carbonyl group of the succinimide, leading to the formation of a stable, six-membered thiazine ring.[3] This side reaction is more prominent at basic pH and can complicate the purification and characterization of peptide conjugates.
Strategies for Achieving Stable Conjugation
The challenges of linkage instability have driven the development of several strategies to ensure the long-term stability of maleimide-thiol conjugates.
-
Post-Conjugation Hydrolysis: The stability of the thiosuccinimide linkage can be significantly enhanced by intentionally hydrolyzing the succinimide ring after the initial conjugation is complete.[14][17] This ring-opening reaction forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[6][15][18] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after purification.[17]
-
Next-Generation Maleimides: Researchers have developed maleimide derivatives with electron-withdrawing groups on the nitrogen atom.[14][19] These modifications accelerate the rate of thiosuccinimide ring hydrolysis, leading to a more stable final product under physiological conditions.[14][20]
-
pH Control for N-Terminal Cysteines: To prevent the thiazine rearrangement when working with N-terminal cysteines, the conjugation and subsequent purification should be performed under acidic conditions (e.g., near pH 5).[3] Alternatively, the N-terminal amine can be acetylated prior to conjugation to block its nucleophilicity.[3]
Experimental Workflow and Protocol
A successful maleimide-thiol conjugation experiment requires careful planning and execution. The following workflow and protocol provide a validated system for labeling proteins with maleimide-activated reagents, such as fluorescent dyes.
General Experimental Workflow
Caption: A typical workflow for protein conjugation using maleimide-thiol chemistry.
Detailed Protocol: Protein Labeling with a Fluorescent Dye Maleimide
This protocol describes a self-validating system for labeling a protein with available cysteine residues.
-
Protein Preparation (Causality: Ensure Thiol Availability and Reactivity)
-
Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES) to a concentration of 1-10 mg/mL.[5][9] Degassing removes oxygen, which can oxidize thiols to unreactive disulfide bonds.[9]
-
Self-Validation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[8][10] TCEP is used because it does not contain a thiol and will not compete with the maleimide reaction.[7]
-
-
Maleimide Reagent Preparation (Causality: Ensure Reagent Activity)
-
Conjugation Reaction (Causality: Drive Reaction to Completion)
-
While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of dye to protein.[10][21] This excess ensures that the labeling reaction proceeds efficiently.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light to prevent photobleaching of the dye.[10]
-
-
Purification (Causality: Remove Unreacted Reagents)
-
Characterization (Causality: Quantify Labeling Efficiency)
Application Spotlight: Antibody-Drug Conjugates (ADCs)
Maleimide chemistry is a cornerstone technology in the field of oncology for the creation of ADCs.[2][] In this application, a highly potent cytotoxic drug (the "payload") is attached to a monoclonal antibody via a linker that often contains a maleimide group.[2][] The maleimide reacts with cysteine residues on the antibody, which can be naturally present or engineered into specific sites.[] This creates a targeted therapeutic that can selectively deliver a potent drug to cancer cells, minimizing damage to healthy tissue.[2][] The stability of the linker, and thus the maleimide-thiol bond, is of paramount importance for the safety and efficacy of the ADC.[13]
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in the bioconjugationist's arsenal. Its high selectivity for thiols under mild physiological conditions has made it indispensable for applications ranging from basic research to the development of life-saving therapeutics.[1][2] However, a deep, mechanistic understanding of the reaction's kinetics, the factors that influence its outcome, and the potential for side reactions and linkage instability is essential. By carefully controlling reaction parameters and employing strategies to enhance conjugate stability, researchers can fully harness the power of this chemistry to create precisely engineered and highly effective biomolecular conjugates.
References
-
Title: Tunable degradation of maleimide-thiol adducts in reducing environments Source: PMC - NIH URL: [Link]
-
Title: Maleimide labeling of thiolated biomolecules Source: Bio-Synthesis URL: [Link]
-
Title: One-Step Maleimide-Based Dual Functionalization of Protein N-Termini Source: PubMed URL: [Link]
-
Title: Maleimide Conjugation Protocol for Thiol Dyes Source: BioActs URL: [Link]
-
Title: One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini Source: ResearchGate URL: [Link]
-
Title: Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting Source: Wiley Online Library URL: [Link]
-
Title: Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity Source: RSC Publishing URL: [Link]
-
Title: Drawbacks of the thiol-maleimide reaction Source: PharmiWeb.com URL: [Link]
-
Title: Long-Term Stabilization of Maleimide–Thiol Conjugates Source: Bioconjugate Chemistry URL: [Link]
-
Title: Reversible maleimide-thiol adducts yield glutathione-sensitive poly(ethylene glycol)-heparin hydrogels Source: ResearchGate URL: [Link]
-
Title: Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction Source: YouTube URL: [Link]
-
Title: Maleimide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Long-Term Stabilization of Maleimide–Thiol Conjugates Source: ResearchGate URL: [Link]
-
Title: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index Source: NIH URL: [Link]
-
Title: Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Source: ResearchGate URL: [Link]
-
Title: Insights into maleimide-thiol conjugation chemistry Source: DSpace URL: [Link]
-
Title: Instability of thiol/maleimide conjugation and strategies for mitigation Source: Kinam Park URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Maleimide - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmiweb.com [pharmiweb.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. kinampark.com [kinampark.com]
- 21. biotium.com [biotium.com]
Methodological & Application
Advanced Protein Modification and PEGylation Strategies using N-Mal-N-bis(PEG4-acid)
An in-depth guide for researchers, scientists, and drug development professionals.
Application Note & Protocol Guide
Abstract
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier biopharmaceutical strategy for enhancing the therapeutic properties of proteins.[1][2] It can improve drug solubility, extend circulating half-life, and reduce immunogenicity.[2][3] This guide details the application of N-Mal-N-bis(PEG4-acid), a versatile, branched, heterobifunctional linker designed for advanced protein modification. Its unique architecture, featuring a thiol-reactive maleimide and two amine-reactive carboxylic acids on separate PEG4 arms, enables novel conjugation strategies beyond simple linear PEGylation, such as targeted crosslinking and the attachment of multiple moieties. This document provides a deep dive into the reaction mechanisms, detailed experimental protocols for conjugation and purification, and robust methods for characterization, offering a comprehensive resource for scientists in bioconjugation and drug development.
Reagent Overview: N-Mal-N-bis(PEG4-acid)
N-Mal-N-bis(PEG4-acid) is an advanced PEG reagent featuring a branched structure with three distinct functional points. This architecture provides significant flexibility for complex bioconjugation designs.
-
Maleimide (Mal) Group: This functional group facilitates the site-specific covalent attachment to sulfhydryl (-SH) groups, predominantly found on cysteine residues within proteins. The reaction is highly efficient and selective within a specific pH range.[4][5]
-
Dual Carboxylic Acid (-COOH) Groups: The two terminal carboxylic acids can be activated to react with primary amines (-NH₂), such as those on lysine residues or the N-terminus of a protein.[4] This dual functionality allows for the attachment of two molecules or crosslinking to an amine-rich protein.
-
PEG4 Spacers: The polyethylene glycol (PEG) spacers are hydrophilic chains that enhance the solubility of the reagent and the final conjugate, while also providing spatial separation between the conjugated molecules.[6][7]
Table 1: Physicochemical Properties of N-Mal-N-bis(PEG4-acid)
| Property | Value | Source |
| Chemical Formula | C₂₉H₄₈N₂O₁₅ | [4] |
| Molecular Weight | 664.7 g/mol | [4] |
| CAS Number | 2100306-52-1 | [4] |
| Purity | Typically ≥98% | [4] |
| Solubility | DMSO, DMF, DCM | [4] |
| Storage | -20°C, desiccated | [4] |
Core Reaction Mechanisms: The Chemistry of Conjugation
A thorough understanding of the underlying chemistry is critical for optimizing reaction conditions and ensuring the integrity of the final conjugate.
Step 1: Maleimide-Thiol Conjugation
The conjugation process begins with the reaction between the maleimide group of the linker and a free sulfhydryl on the protein.
-
Mechanism: This reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms in the maleimide double bond.[5][8] This forms a stable thioether linkage.[4][9]
-
Causality of pH: The reaction is highly dependent on pH. The optimal range is pH 6.5-7.5 .[9] Below this range, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, primary amines (e.g., lysines) become deprotonated and can compete in a slower side-reaction with the maleimide.[9] Furthermore, the maleimide ring itself is susceptible to hydrolysis at higher pH, rendering it inactive.[9]
Diagram 1: Thiol-Maleimide Conjugation Reaction.
Step 2: Carboxylic Acid Activation and Amine Coupling
Once the linker is attached via its maleimide group, the two terminal carboxylic acids are activated for reaction with primary amines.
-
Mechanism: This is a two-step process. First, a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. To improve efficiency and create a more stable intermediate, NHS (N-hydroxysuccinimide) is added.[10][11] The NHS reacts with the O-acylisourea to form a semi-stable NHS ester. This ester then readily reacts with a primary amine on the target protein via nucleophilic acyl substitution, forming a stable amide bond and releasing NHS.[10][12]
-
Causality of pH: The optimal pH for the amine coupling step is pH 7.2-8.5 .[11] In this range, primary amines are sufficiently deprotonated to be nucleophilic. However, a competing reaction is the hydrolysis of the NHS ester, which increases at higher pH.[10][11] Therefore, a balance must be struck to maximize aminolysis over hydrolysis.
Diagram 3: Overall Experimental Workflow.
Materials and Buffers
-
Protein A: Protein with at least one accessible cysteine residue.
-
Protein B: Protein with accessible primary amines (lysines).
-
N-Mal-N-bis(PEG4-acid): Store at -20°C, desiccated.
-
EDC and NHS: Store at -20°C, desiccated.
-
Conjugation Buffer (Thiol-Maleimide): Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 7.0. Note: Avoid amine-containing buffers like Tris.
-
Activation/Coupling Buffer (Amine): MES buffer (pH 6.0) for activation, followed by buffer exchange to PBS (pH 7.4) for coupling.
-
Quenching Reagents: L-cysteine or β-mercaptoethanol (for maleimide reaction), Tris buffer or hydroxylamine (for NHS-ester reaction).
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 for desalting, Superdex 200 for protein separation).
Protocol 1: Thiol-Maleimide Conjugation (Protein A + Linker)
-
Protein Preparation:
-
Dissolve Protein A in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If cysteines are disulfide-bonded, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.
-
Crucially, remove the reducing agent immediately before adding the linker using a desalting column (e.g., G-25) equilibrated with Conjugation Buffer.
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal ratio must be determined empirically. [14] * Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-2 mM to consume any unreacted maleimide groups. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagent by passing the reaction mixture over a desalting column (G-25) or performing SEC. The resulting conjugate (Protein A-Linker) is now ready for the next step.
-
Protocol 2: EDC/NHS Activation and Amine Coupling
-
Buffer Exchange:
-
Transfer the purified Protein A-Linker conjugate into an amine-free buffer such as MES at pH 6.0 for the activation step.
-
-
Activation of Carboxylic Acids:
-
Prepare fresh 100 mM stock solutions of EDC and NHS in MES buffer (pH 6.0).
-
Add a 50- to 100-fold molar excess of both EDC and NHS to the Protein A-Linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Amine Coupling:
-
Immediately desalt the activated conjugate into PBS (pH 7.4) to remove excess EDC/NHS and raise the pH for efficient amine coupling.
-
Add Protein B to the activated Protein A-Linker solution. A 1:1 to 1:5 molar ratio of (Protein A-Linker) to Protein B is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Tris-HCl to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Protocol 3: Final Purification and Characterization
This step is essential for obtaining a pure product and validating the success of the conjugation.
-
Purification:
-
The final conjugate can be purified from unreacted Protein A and Protein B using preparative SEC or Ion-Exchange Chromatography (IEX). SEC separates based on size (the conjugate will be largest), while IEX can separate based on changes in the isoelectric point. [14]
-
-
Characterization by SDS-PAGE:
-
Purpose: To visually confirm an increase in molecular weight.
-
Method: Run samples of Protein A, Protein B, and the final purified conjugate on an SDS-PAGE gel.
-
Expected Result: The conjugate will appear as a band with a higher molecular weight than either of the starting proteins. A smeary band may indicate heterogeneity in the degree of PEGylation or conjugation. [15]
-
-
Characterization by SEC-HPLC:
-
Purpose: To assess purity, homogeneity, and the presence of aggregates.
-
Method: Analyze the purified conjugate on an analytical SEC column.
-
Expected Result: A successful conjugation should yield a major peak that elutes earlier (corresponding to a larger hydrodynamic radius) than the peaks for the individual starting proteins. [16][17]
-
-
Characterization by Mass Spectrometry (MS):
-
Purpose: To provide definitive confirmation of the conjugate's mass.
-
Method: Analyze the final product using ESI-MS. [16][18]The sample may require desalting into a volatile buffer system. [16] * Expected Result: The deconvoluted mass spectrum should show a peak corresponding to the theoretical mass of the (Protein A + Linker + Protein B) conjugate. This provides unambiguous evidence of successful crosslinking. [19][20]
-
Optimization & Troubleshooting
Achieving high yields of a well-defined conjugate often requires empirical optimization.
Table 2: Key Parameters for Optimization
| Parameter | Thiol-Maleimide Reaction | Amine-Coupling Reaction | Rationale & Considerations |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | 50:1 to 100:1 (EDC/NHS:Linker) | Higher ratios drive the reaction to completion but can increase non-specific modification and make purification harder. [1][14] |
| pH | 6.5 - 7.5 | 6.0 (Activation), 7.2-8.5 (Coupling) | pH is critical for balancing reactivity and stability of functional groups. [9][10][11] |
| Temperature | 4°C to 25°C | 4°C to 25°C | Lower temperatures can increase reagent stability and minimize protein degradation but require longer reaction times. [14] |
| Reaction Time | 1 - 4 hours | 2 - 4 hours | Monitor reaction progress over time to find the point of maximum yield before side reactions or degradation occur. [1][14] |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | Higher concentrations favor bimolecular reactions but may also increase the risk of aggregation. [1][14] |
Conclusion
N-Mal-N-bis(PEG4-acid) is a powerful tool for creating complex and well-defined protein conjugates. Its branched structure and dual-reactivity open the door to advanced biopharmaceutical designs, including targeted crosslinkers and multi-functional therapeutics. By carefully controlling the distinct chemistries of its maleimide and carboxylic acid groups through staged reactions and optimized conditions, researchers can leverage this linker to achieve specific modification goals. The validation of each step through robust purification and characterization techniques is paramount to ensuring the integrity and functionality of the final product.
References
- Gonçalves, J. & Caliceti, P. (2025, July 29). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. YouTube.
- Seely, J. E. Making Site-specific PEGylation Work.
- George, A. & Enrique, V. PEGylation of Proteins: A Structural Approach.
- BroadPharm. (n.d.). N-Mal-N-bis(PEG4-acid), 2100306-52-1.
- Jain, S., Hreczuk-Hirst, D., & McCormack, B. (2010, February 22). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.
- BroadPharm. (n.d.). N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8.
- Various Authors. (2017, November 7). Could someone provide me a protocol for pegylation protein?
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- BenchChem. (n.d.).
- Veronese, F. M., & Mero, A. (n.d.).
- Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG)
- Vector Laboratories. (2025, November 12).
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- Lazar, A. C., Wang, L., Blättler, W. A., & Karger, B. L. (2025, August 6). Analysis of the composition of immunoconjugates using size-exclusion chromatography coupled to mass spectrometry.
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels).
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.
- Johansson, J. (n.d.). Optimization of a PEGylation process.
- Jones, M. W., Strickland, R. A., & Caddick, S. (n.d.).
- JenKem Technology USA. (2025, December 10).
- Roberts, M. J., Bentley, M. D., & Harris, J. M. (n.d.). Chemistry for peptide and protein PEGylation.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Gucinski, A. C., de la Mora, E., & Gilar, M. (2016, December 8).
- Lu, S., et al. (n.d.).
- Ramezani, V., & Vatanara, A. (n.d.). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. PMC - PubMed Central.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- BenchChem. (2024, September 24).
- Kolate, A., et al. (2018, November 29). Protein PEGylation for cancer therapy: bench to bedside. PMC - NIH.
- Forstenlehner, I., et al. (2014, November 4).
- Precise PEG. (n.d.). N-(Mal-PEG2-carbonyl)-N-bis(PEG4-acid).
- Precise PEG. (n.d.). N-(Acid-PEG4)-N-bis(PEG4-Propargyl).
- S, B., et al. (2019, June 1). Denaturing and Native Size-Exclusion Chromatography Coupled to High-Resolution Mass Spectrometry for Detailed Characterization of Monoclonal Antibodies and Antibody–Drug Conjugates.
- de Sousa, I. P., et al. (n.d.). Preparation of activated NHS-esters and their reaction with...
- AxisPharm. (n.d.). N-(Azido-PEG4)-N-bis(PEG4-acid).
- Agilent. (n.d.).
- Lyon, R. P., & Senter, P. D. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Biopharma PEG. (n.d.). NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid.
- Creative Biolabs. (n.d.).
- Psyclo Peptide, Inc. (n.d.). PEG.
- AxisPharm. (n.d.). Bis-PEG-acid.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. psyclopeptide.com [psyclopeptide.com]
- 8. bachem.com [bachem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. aboligo.com [aboligo.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for N-Mal-N-bis(PEG4-acid) Conjugation: A Step-by-Step Guide
Abstract
This comprehensive guide provides a detailed protocol and expert insights for the successful conjugation of amine-containing molecules to the branched N-Mal-N-bis(PEG4-acid) linker and its subsequent attachment to thiol-bearing biomolecules. This heterotrifunctional linker is an advanced tool in bioconjugation, enabling the creation of complex architectures such as antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of two per attachment site. The dual polyethylene glycol (PEG) arms enhance solubility and provide spatial separation, mitigating potential steric hindrance and improving the pharmacokinetic profile of the final conjugate. This document will delve into the mechanistic principles, provide step-by-step experimental procedures, and offer troubleshooting strategies to empower researchers in drug development and related fields.
Introduction: The Power of Branched Linker Architectures
The field of bioconjugation is continually evolving towards more precise and functional molecular constructs. The N-Mal-N-bis(PEG4-acid) linker represents a significant advancement, offering a unique branched structure that facilitates dual-payload attachment. Its core features include:
-
A Thiol-Reactive Maleimide: For specific and efficient covalent bonding to cysteine residues on proteins, peptides, or other biomolecules.[1][2]
-
Two Carboxylic Acid Termini: Allowing for the conjugation of two amine-containing molecules, such as cytotoxic payloads or imaging agents, through stable amide bonds.[3]
-
PEG4 Spacers: These hydrophilic polyethylene glycol chains enhance the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads, and can help to prevent aggregation.[2]
This guide will walk you through a two-stage conjugation strategy: first, the attachment of your desired payloads to the carboxylic acid groups of the linker, and second, the conjugation of the payload-linker construct to your target biomolecule.
Mechanistic Principles: A Two-Step Conjugation Strategy
The overall workflow for utilizing N-Mal-N-bis(PEG4-acid) is a sequential process designed to ensure specificity and efficiency.
Stage 1: Payload Attachment via Amide Bond Formation
The initial step involves the activation of the two carboxylic acid groups on the linker to make them susceptible to nucleophilic attack by the primary amines of your payload molecule. This is typically achieved using carbodiimide chemistry, such as the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5] EDC activates the carboxylic acid, and NHS forms a more stable, amine-reactive NHS ester, which then readily reacts with the payload's amine to form a robust amide bond.[4][5]
Stage 2: Biomolecule Conjugation via Michael Addition
Once the dual-payload linker is synthesized and purified, the maleimide group is reacted with a free thiol (sulfhydryl) group on the target biomolecule. This reaction proceeds through a Michael addition mechanism, forming a stable thioether bond.[1] The reaction is highly selective for thiols within a pH range of 6.5-7.5.[1]
Experimental Protocols
Stage 1: Synthesis of the Dual-Payload Linker Construct
This protocol describes the conjugation of an amine-containing payload to the N-Mal-N-bis(PEG4-acid) linker.
Materials and Reagents:
-
N-Mal-N-bis(PEG4-acid)
-
Amine-containing payload molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Protocol:
-
Reagent Preparation:
-
Dissolve N-Mal-N-bis(PEG4-acid) (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing payload (2.2 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) if the payload is in a salt form (e.g., HCl salt).
-
Prepare fresh solutions of EDC (2.5 equivalents) and NHS (3.0 equivalents) in anhydrous DMF immediately before use.
-
-
Activation of Carboxylic Acids:
-
To the stirring solution of N-Mal-N-bis(PEG4-acid), add the EDC solution followed by the NHS solution.
-
Allow the activation reaction to proceed at room temperature for 30-60 minutes.
-
-
Conjugation to Payload:
-
Slowly add the payload solution to the activated linker mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
-
Purification of the Payload-Linker Construct:
-
Once the reaction is complete, the crude mixture can be purified by preparative reverse-phase HPLC to isolate the dual-payload linker construct.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the mass of the linker plus two payload molecules minus two molecules of water.
-
Stage 2: Conjugation to a Thiol-Containing Biomolecule (e.g., Antibody)
This protocol outlines the steps for conjugating the purified dual-payload linker construct to a thiol-containing protein, such as a monoclonal antibody with reduced interchain disulfide bonds.
Materials and Reagents:
-
Thiol-containing biomolecule (e.g., monoclonal antibody)
-
Purified dual-payload linker construct
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
EDTA (Ethylenediaminetetraacetic acid)
-
Desalting columns (e.g., PD-10)
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Protocol:
-
Biomolecule Preparation (Antibody Reduction):
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into degassed PBS with 1 mM EDTA using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after reduction and buffer exchange, add the purified dual-payload linker construct to the reduced antibody solution. A 5-10 fold molar excess of the payload-linker per generated thiol group is recommended.
-
The payload-linker should be dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) before addition, ensuring the final organic solvent concentration does not exceed 5-10% to maintain antibody integrity.
-
Gently mix the reaction and incubate at 4°C for 4-16 hours or at room temperature for 1-2 hours. Protect the reaction from light.
-
-
Purification of the Final Conjugate:
-
The resulting conjugate can be purified using SEC to remove unreacted payload-linker and potential aggregates.
-
Alternatively, HIC can be used to separate species with different drug-to-antibody ratios (DAR).
-
-
Characterization of the Final Conjugate:
-
UV-Vis Spectroscopy: Determine the protein concentration and the average DAR.
-
SDS-PAGE: To confirm conjugation and assess the purity of the conjugate.
-
Size Exclusion Chromatography (SEC): To assess the level of aggregation.
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different DAR species.
-
Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the precise mass, which will confirm the number of attached payload-linker constructs.
-
Visualization of the Workflow
Caption: Workflow for dual-payload conjugation using N-Mal-N-bis(PEG4-acid).
Data Presentation and Expected Outcomes
| Analysis Technique | Parameter Measured | Expected Outcome |
| LC-MS (Payload-Linker) | Mass-to-charge ratio | A major peak corresponding to the theoretical mass of the dual-payload linker. |
| RP-HPLC (Payload-Linker) | Purity | Purity of >95% for the isolated dual-payload linker. |
| HIC-HPLC (Final Conjugate) | DAR distribution | Peaks corresponding to different drug-to-antibody ratios (e.g., DAR2, DAR4, etc.). |
| SEC-HPLC (Final Conjugate) | Aggregation level | A major peak for the monomeric conjugate, with minimal high molecular weight species. |
| Intact Mass Spec (Final Conjugate) | Molecular Weight | Deconvoluted mass should confirm the covalent attachment of the payload-linker constructs. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Stage 1 (Payload-Linker Synthesis) | Incomplete activation of carboxylic acids. | Use fresh, anhydrous EDC and NHS. Ensure a slight molar excess of activating agents. |
| Hydrolysis of NHS ester. | Add the amine-containing payload immediately after the activation step. | |
| Low yield in Stage 2 (Bioconjugation) | Re-oxidation of thiols on the biomolecule. | Use degassed buffers and consider adding a small amount of EDTA to chelate metal ions. |
| Hydrolysis of the maleimide group. | Prepare the payload-linker solution immediately before use. Maintain the pH between 6.5-7.5. | |
| Aggregation of the final conjugate | Hydrophobicity of the payload. | The PEG linkers are designed to mitigate this, but if it persists, consider optimizing the DAR or using formulation excipients. |
| High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF in the conjugation reaction is below 10%. |
Conclusion
The N-Mal-N-bis(PEG4-acid) linker is a powerful tool for the construction of advanced bioconjugates with dual payloads. By following a systematic, two-stage conjugation strategy and employing rigorous purification and characterization techniques, researchers can reliably produce well-defined and highly functional molecules. This guide provides a solid foundation for the successful implementation of this technology, paving the way for the development of next-generation therapeutics and diagnostics.
References
- BenchChem. (n.d.). An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of N-Mal-N-bis(PEG4-NH-Boc) in Antibody-Drug Conjugate (ADC) Synthesis.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. International Journal of Molecular Sciences. Retrieved from [Link]
-
PMC. (2025, May 5). Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Purification of PEGylated Proteins. Retrieved from [Link]
- BenchChem. (n.d.). troubleshooting low yield in N-(Propargyl-peg4)-n-bis(peg4-acid) conjugation reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Bis-PEG4-sulfonic acid Conjugation to Primary Amines.
-
PMC. (n.d.). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. National Center for Biotechnology Information. Retrieved from [Link]
-
Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
Sources
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Note: A Practical Guide to Amine Coupling using N-Mal-N-bis(PEG4-acid) Activated with EDC/NHS
Abstract
This comprehensive guide provides a detailed protocol for the activation of the heterobifunctional linker, N-Mal-N-bis(PEG4-acid), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and its subsequent application in amine coupling. This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutics. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Power of Heterobifunctional Linkers in Bioconjugation
Bioconjugation, the covalent joining of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1][2] A critical component in this process is the choice of a suitable linker molecule that bridges the biomolecule with another moiety, such as a drug, a fluorescent dye, or a solid support.[1][2] Heterobifunctional linkers, possessing two distinct reactive groups, are particularly valuable as they allow for controlled, sequential conjugation, minimizing the formation of undesirable homodimers.[3][4]
The N-Mal-N-bis(PEG4-acid) linker is a prime example of such a versatile tool. It features a maleimide group for specific reaction with sulfhydryl (thiol) groups, and two carboxylic acid groups that can be activated for reaction with primary amines.[5] The inclusion of two polyethylene glycol (PEG) chains of four units each (PEG4) imparts several advantageous properties, including increased hydrophilicity, improved stability of the conjugate, and reduced immunogenicity.[6][7][8]
This application note will focus on the activation of the carboxylic acid moieties of N-Mal-N-bis(PEG4-acid) using the widely adopted EDC/NHS chemistry, preparing it for efficient coupling to amine-containing molecules.
The Chemistry of Activation and Coupling: A Two-Stage Process
The conjugation process can be conceptually broken down into two key stages: the activation of the carboxylic acids on the linker and the subsequent coupling to the amine-containing molecule.
Stage 1: EDC/NHS Activation of Carboxylic Acids
The direct reaction between a carboxylic acid and an amine to form a stable amide bond is generally inefficient under physiological conditions due to the formation of a stable carboxylate-ammonium salt.[9] To overcome this, carbodiimides like EDC are employed as coupling agents.[9]
The mechanism proceeds as follows:
-
Formation of the O-acylisourea intermediate: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.[10][11]
-
NHS Stabilization: To enhance the efficiency of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced.[10][11] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[10][11] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a longer reaction window for the subsequent amine coupling step.[10][12]
The activation reaction is most efficient in a slightly acidic environment (pH 4.5-7.2) to ensure the carboxyl groups are protonated and available for reaction with EDC.[13][14]
Caption: EDC/NHS activation of a carboxylic acid to form a semi-stable NHS ester.
Stage 2: Amine Coupling
The NHS ester formed in the first stage readily reacts with primary amines (-NH2), commonly found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides, to form a stable amide bond.[15][16][17] This reaction proceeds optimally at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[15][16][18] During this step, NHS is released as a byproduct.[17]
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| N-Mal-N-bis(PEG4-acid) | BroadPharm | BP-23654 | -20°C |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher Scientific | 22980 | 4°C, desiccated |
| NHS (N-hydroxysuccinimide) | Thermo Fisher Scientific | 24500 | Room Temperature, desiccated |
| Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) | - | - | 4°C |
| Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5) | - | - | 4°C |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) | - | - | 4°C |
| Amine-containing molecule (e.g., protein, peptide) | - | - | As recommended |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | - | - | Room Temperature, desiccated |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | 89891 | Room Temperature |
Note: EDC and NHS are moisture-sensitive. Always allow them to equilibrate to room temperature before opening to prevent condensation.[10]
Experimental Protocols
This section outlines a two-step protocol for the activation of N-Mal-N-bis(PEG4-acid) and subsequent coupling to an amine-containing protein.
Step 1: Activation of N-Mal-N-bis(PEG4-acid) with EDC/NHS
This procedure is designed to activate the carboxylic acid groups on the linker, preparing it for reaction with a primary amine.
-
Prepare Activation Buffer: Prepare 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer with 0.5 M NaCl, and adjust the pH to 6.0. It is crucial to use a buffer devoid of primary amines or carboxylates.[13]
-
Dissolve the Linker: Dissolve N-Mal-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Prepare EDC and NHS: Immediately before use, weigh out EDC and NHS. Prepare fresh solutions in the Activation Buffer.
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of N-Mal-N-bis(PEG4-acid) from the stock solution to the Activation Buffer.
-
Add the EDC and NHS solutions to the linker solution. A typical molar ratio is a 2-5 fold molar excess of both EDC and NHS over the linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[19]
-
| Component | Recommended Molar Excess (relative to linker) |
| EDC | 2-5x |
| NHS | 2-5x |
Step 2: Coupling of Activated Linker to Amine-Containing Protein
This procedure describes the conjugation of the activated N-Mal-N-bis(PEG4-NHS ester) to a protein containing accessible primary amines.
-
Prepare the Protein: Dissolve the amine-containing protein in the Coupling Buffer (e.g., PBS, pH 7.2-7.5) at a suitable concentration (e.g., 1-10 mg/mL).
-
Buffer Exchange (Optional but Recommended): If the protein buffer contains primary amines (e.g., Tris), exchange it with the Coupling Buffer using a desalting column.
-
Conjugation Reaction:
-
Add the freshly prepared activated linker solution from Step 1 to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized empirically. Start with a 5-20 fold molar excess of the linker.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[15][20] The reaction of NHS esters with amines is pH-dependent, with an optimal pH of 8.3-8.5, but proceeds efficiently at pH 7.2-8.0.[15][20][21]
-
-
Quench the Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[13] This will react with any remaining NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker and byproducts from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.[10]
Caption: A streamlined workflow for the EDC/NHS activation and amine coupling process.
Optimization and Troubleshooting
Achieving the desired degree of labeling and minimizing side reactions often requires optimization of the reaction conditions.
| Parameter | Recommendation & Rationale |
| pH Control | Activation (pH 4.5-7.2): Ensures carboxyl groups are protonated for efficient reaction with EDC.[13][14] Coupling (pH 7.2-8.5): Promotes deprotonation of primary amines, enhancing their nucleophilicity.[15][16] At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[15][20][22][23] |
| Molar Ratios | The molar excess of the activated linker over the protein is a key determinant of the final degree of labeling. Start with a 5-20 fold excess and adjust based on experimental results. |
| Reaction Time | Longer incubation times can lead to higher labeling efficiency but also increase the risk of NHS-ester hydrolysis. Monitor the reaction progress if possible. |
| Buffer Selection | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) during the activation and coupling steps as they will compete with the desired reaction.[13][15] |
| Low Yield | - Verify Reagent Activity: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents. - Check pH: Ensure the pH of your buffers is correct. - Increase Molar Excess: A higher concentration of the activated linker may be needed. |
| Precipitation | If the protein conjugate precipitates, it may be due to excessive modification. Reduce the molar excess of the linker or shorten the reaction time. The PEG chains on the linker are designed to enhance solubility.[6][7] |
| Maleimide Stability | The maleimide group can undergo hydrolysis, especially at pH > 7.5.[24] It is best to perform the amine coupling first, purify the conjugate, and then proceed with the thiol-maleimide reaction at a pH of 6.5-7.5.[5][24] |
Characterization of the Conjugate
After purification, it is essential to characterize the resulting conjugate to determine the degree of labeling and confirm its integrity. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine protein concentration and potentially the degree of labeling if the attached molecule has a distinct absorbance.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To accurately determine the mass of the conjugate and calculate the number of attached linkers.
-
HPLC (e.g., Size-Exclusion, Reversed-Phase): To assess the purity of the conjugate and separate it from unreacted protein.
Conclusion
The use of N-Mal-N-bis(PEG4-acid) in conjunction with EDC/NHS chemistry provides a robust and versatile platform for the creation of well-defined bioconjugates. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively couple this linker to amine-containing molecules, paving the way for the development of novel therapeutics and research tools. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this powerful bioconjugation strategy.
References
-
Yan, Q., Zheng, H., Jiang, C., Li, K., & Xiao, S. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(86), 69939-69947. [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Kunderline, K. A., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(1), e3323. [Link]
-
ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]
-
Stachowiak, N. B., et al. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. Materials, 17(9), 1993. [Link]
-
Al-Awar, A., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 708615. [Link]
-
Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Sun, Y., et al. (2019). Quantification of PEG-Maleimide Ligands and Coupling Efficiencies on Nanoparticles with Ellman's Reagent. Analytical Chemistry, 91(5), 3344-3351. [Link]
-
ResearchGate. (n.d.). Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works.... Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]
-
Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Organic & Biomolecular Chemistry, 23(32), 7856-7865. [Link]
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Wang, J., et al. (2019). Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 164, 439-446. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Kumar, V. V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science, 4(4), 1364-1371. [Link]
-
Reddit. (n.d.). amide coupling help. Retrieved from [Link]
-
ResearchGate. (2017, April 22). Degree of substitution - conjugation of amioacids/proteins from its amino groups with NHS?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
-
AxisPharm. (n.d.). N-Mal-N-bis(PEG4-NHS ester). Retrieved from [Link]
-
Kim, Y. S., & Park, S. J. (2019). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Journal of Pharmaceutical Investigation, 49(5), 487-501. [Link]
-
AddexBio. (n.d.). Heterobifunctional Linkers. Retrieved from [Link]
-
Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators, 15(4). [Link]
-
Semantic Scholar. (n.d.). Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Retrieved from [Link]
-
ResearchGate. (2021, March 10). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
-
Bachem. (2021, October 4). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. Retrieved from [Link]
-
Wang, J., et al. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry, 92(12), 8584-8590. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. AddexBio Product - HETEROBIFUNCTIONAL LINKERS [addexbio.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. glenresearch.com [glenresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 20. interchim.fr [interchim.fr]
- 21. neb.com [neb.com]
- 22. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 23. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 24. vectorlabs.com [vectorlabs.com]
Leveraging the N-Mal-N-bis(PEG4-acid) Linker for Advanced Drug Delivery Systems
An Application and Protocol Guide
Introduction: The Pivotal Role of Linkers in Targeted Therapeutics
The paradigm of targeted drug delivery, particularly in the realm of Antibody-Drug Conjugates (ADCs), hinges on the precise and stable connection between a targeting moiety, like a monoclonal antibody, and a potent therapeutic payload.[][2] The linker is not merely a passive connector but a critical component that dictates the ADC's stability, solubility, pharmacokinetics (PK), and ultimate therapeutic efficacy.[3][4] N-Mal-N-bis(PEG4-acid) is an advanced, heterotrifunctional linker engineered to meet the complex demands of next-generation drug delivery systems.[5][6]
This molecule's architecture is uniquely suited for creating sophisticated bioconjugates. It features:
-
A Maleimide Group: For site-specific, covalent conjugation to sulfhydryl groups (thiols), commonly found in the cysteine residues of proteins and antibodies.[7][][9]
-
A Branched Core: A central nitrogen atom provides a scaffold for a dual-payload attachment strategy.[10][11]
-
Two PEG4-acid Arms: Each arm consists of a four-unit polyethylene glycol (PEG) chain terminating in a carboxylic acid. The PEG chains enhance hydrophilicity, improve PK, and reduce immunogenicity, while the carboxylic acids serve as reactive handles for drug payload conjugation.[][5][12][13]
This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for utilizing N-Mal-N-bis(PEG4-acid) in the synthesis of ADCs and the functionalization of nanoparticle-based delivery systems.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the reactivity and integrity of the linker.
| Property | Specification | Source |
| Chemical Name | N-Mal-N-bis(PEG4-acid) | [5] |
| CAS Number | 2100306-52-1 | [5] |
| Molecular Formula | C₂₉H₄₈N₂O₁₅ | [5] |
| Molecular Weight | 664.7 g/mol | [5] |
| Purity | Typically >98% | [5] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM. | [5] |
| Storage Conditions | Store at -20°C, desiccated. Protect from moisture and light. | [5] |
Core Chemistry and Mechanism of Action
The utility of N-Mal-N-bis(PEG4-acid) is rooted in two distinct and highly specific chemical reactions that can be controlled orthogonally.
Maleimide-Thiol Conjugation
The maleimide moiety reacts with a free thiol group via a Michael addition reaction to form a stable thiosuccinimide linkage.[7][9] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than its reaction with amines at neutral pH, thereby ensuring specific conjugation to cysteine residues on an antibody.[7][9]
Carboxylic Acid-Amine Conjugation
The two terminal carboxylic acid groups are conjugated to primary or secondary amines on the payload molecule through the formation of a stable amide bond. This reaction is not spontaneous and requires the use of carbodiimide activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an auxiliary agent like N-hydroxysuccinimide (NHS) or a uronium-based activator like HATU, to form a highly reactive intermediate that is then readily attacked by the amine.[5]
Overall Conjugation Strategy
The heterotrifunctional nature of the linker allows for a controlled, sequential conjugation process. Typically, the payload molecules are first attached to the linker's carboxylic acid arms. This drug-linker construct is then purified before being reacted with the thiolated antibody. This sequence prevents unwanted modifications to the antibody by the activation reagents.
Detailed Experimental Protocols: ADC Synthesis
This section provides a step-by-step methodology for the synthesis of an ADC. Causality: Each part is designed to be performed sequentially with purification and characterization checkpoints to ensure the quality and homogeneity of the final product, which is essential for reproducible in vitro and in vivo results.
Part 1: Synthesis of the Drug-Linker Construct
Objective: To conjugate two equivalents of an amine-containing cytotoxic drug to the N-Mal-N-bis(PEG4-acid) linker.
Materials:
-
N-Mal-N-bis(PEG4-acid)
-
Amine-functionalized payload/drug
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Protocol:
-
Reagent Preparation:
-
Carefully weigh N-Mal-N-bis(PEG4-acid) (1 equivalent) and the amine-containing payload (2.1 equivalents) in separate microfuge tubes. Rationale: A slight excess of the payload ensures complete reaction with the linker's two acid groups.
-
Dissolve both in a minimal volume of anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
In a separate vessel, dissolve HATU (2.1 equivalents) in anhydrous DMF.
-
To the N-Mal-N-bis(PEG4-acid) solution, add DIPEA (4.2 equivalents) followed by the HATU solution.
-
Stir the mixture at room temperature for 20-30 minutes. Causality: This pre-activation step converts the carboxylic acids into highly reactive O-acylisourea intermediates, primed for nucleophilic attack by the drug's amine group. DIPEA acts as a non-nucleophilic base to neutralize the reaction.
-
-
Conjugation to Payload:
-
Slowly add the dissolved payload solution to the activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress using LC-MS, looking for the formation of the desired product mass and consumption of the starting materials.
-
-
Purification and Characterization:
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Purify the drug-linker construct using preparative reverse-phase HPLC.
-
Collect fractions containing the pure product and confirm its identity and purity (>95%) by analytical LC-MS.
-
Lyophilize the pure fractions to obtain the drug-linker construct as a dry powder. Store at -20°C or below.
-
Part 2: Selective Reduction of Antibody Disulfide Bonds
Objective: To generate a controlled number of free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Size-Exclusion Chromatography (SEC) columns (e.g., PD-10 desalting columns)
-
Phosphate-Buffered Saline (PBS), pH 7.2, with 1 mM EDTA (degassed)
Protocol:
-
Antibody Preparation:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in degassed PBS with 1 mM EDTA. Causality: EDTA chelates trace metal ions that can catalyze the re-oxidation of thiols. Degassing the buffer removes dissolved oxygen, which also promotes re-oxidation.
-
-
Disulfide Reduction:
-
Add a calculated molar excess of TCEP (e.g., 2.5 to 5 equivalents) to the antibody solution. The exact amount must be optimized for each specific antibody to achieve the desired number of free thiols.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing. Rationale: TCEP is a potent, odorless reducing agent that selectively reduces the more accessible interchain disulfide bonds over the more buried intrachain bonds, preserving the antibody's structural integrity.
-
-
Removal of Reducing Agent:
-
Immediately following incubation, remove the excess TCEP using a desalting SEC column equilibrated with degassed PBS containing 1 mM EDTA.
-
Collect the protein fraction. The reduced antibody is now ready for conjugation and should be used immediately.
-
Part 3: Final ADC Conjugation
Objective: To conjugate the purified drug-linker construct to the reduced antibody.
Protocol:
-
Conjugation Reaction:
-
Dissolve the purified drug-linker construct from Part 1 in a small amount of DMSO or DMF.
-
Add a 5- to 10-fold molar excess of the drug-linker solution relative to the available thiol groups on the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4-16 hours at 4°C with gentle mixing.[14] Causality: The maleimide groups will specifically react with the newly generated free thiols on the antibody. Performing this at a slightly basic pH (around 7.2-7.4) ensures the thiol is sufficiently nucleophilic while minimizing maleimide hydrolysis.
-
-
Quenching:
Part 4: ADC Purification and Characterization
Objective: To purify the final ADC and characterize its critical quality attributes. This is the self-validating step of the protocol.
Protocol:
-
Purification:
-
Purify the ADC using a preparative SEC column to remove unconjugated drug-linker, quenching reagent, and any aggregates.
-
Equilibrate the column and run the separation in a formulation buffer suitable for antibody storage (e.g., PBS pH 7.4).
-
Collect the main peak corresponding to the monomeric ADC.
-
-
Characterization:
| Analysis Method | Parameter Measured | Expected Result | Source |
| Hydrophobic Interaction (HIC)-HPLC | Drug-to-Antibody Ratio (DAR) Distribution | A chromatogram showing peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8), allowing for calculation of the average DAR. | [14] |
| LC-MS (Intact Mass Analysis) | Exact mass of ADC species | Confirms the identity of different DAR species and the success of the conjugation. | [14] |
| Size-Exclusion (SEC)-HPLC | Purity and Aggregation | A single major peak for the monomeric ADC, with the percentage of high molecular weight aggregates being minimal (typically <5%). | [14] |
| In Vitro Cytotoxicity Assay | Biological Potency and Specificity | The ADC should show potent, dose-dependent cytotoxicity against antigen-positive cancer cells and significantly lower toxicity to antigen-negative cells. | [14] |
Application in Nanoparticle Functionalization
Beyond ADCs, N-Mal-N-bis(PEG4-acid) is an excellent reagent for functionalizing nanoparticle surfaces.[12][15] The linker can be attached to amine-functionalized nanoparticles via its carboxylic acid groups (using EDC/NHS chemistry). This leaves the maleimide group exposed on the nanoparticle surface, ready for the specific attachment of thiol-containing targeting ligands, such as peptides or antibody fragments (Fabs), creating a targeted drug delivery vehicle. The PEG chains provide the crucial "stealth" properties that enhance circulation time and stability.[16][17]
Conclusion
N-Mal-N-bis(PEG4-acid) is a powerful and versatile linker that offers significant advantages for the development of advanced drug delivery systems. Its branched architecture allows for dual-payload loading in a controlled manner, while the integrated PEG chains confer favorable physicochemical and pharmacokinetic properties.[][3][11] The specific and well-characterized maleimide and carboxylic acid chemistries enable a robust and reproducible conjugation process. By following the detailed protocols and characterization checkpoints outlined in this guide, researchers can confidently synthesize and validate complex bioconjugates, accelerating the development of next-generation targeted therapeutics.
References
-
G. J. L. Bernardes, et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Retrieved from [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
-
CellMosaic. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]
-
V. P. Torchilin. (2008). PEGylation of Nanocarrier Drug Delivery Systems: State of the Art. Journal of Biomedical Nanotechnology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Crosslinker Products for Bioconjugation. Retrieved from [Link]
-
Labinsights. (2024). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from [Link]
-
MDPI. (2023). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Polymers. Retrieved from [Link]
-
Preprints.org. (2024). The Art of PEGylation: "From Simple Polymer to Sophisticated Drug Delivery System". Retrieved from [Link]
-
ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]
-
P. M. P. van den Berg, et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]
-
PubChem. (n.d.). N-Mal-N-bis(PEG4-acid-amido-PEG24-acid). Retrieved from [Link]
-
R. P. Lyon, et al. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. Antibody-Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization methods of PEG layer. Retrieved from [Link]
-
D. F. G. de Sousa, et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
AxisPharm. (n.d.). N-Mal-N-bis(PEG4-NHS ester). Retrieved from [Link]
Sources
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. N-Mal-N-bis(PEG4-acid-amido-PEG24-amido-PEG23-C16) | BroadPharm [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. labinsights.nl [labinsights.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Applications of Branched PEG Linkers in Proteomics: An In-depth Technical Guide
Introduction: The Architectural Advantage of Branched PEG Linkers
In the landscape of proteomics and bioconjugation, polyethylene glycol (PEG) linkers have become indispensable tools for enhancing the therapeutic and diagnostic potential of proteins.[1][2] While linear PEG linkers have been foundational, the strategic use of branched PEG linkers offers significant architectural advantages that address key challenges in drug development and proteomics research.[3] These multi-arm structures provide a greater hydrodynamic volume, which can improve pharmacokinetic profiles, and their unique architecture allows for the attachment of multiple molecules, such as drugs or imaging agents, to a single point of conjugation on a protein.[4][5] This technical guide provides a comprehensive overview of the applications of branched PEG linkers in proteomics, complete with detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
The inherent properties of branched PEG linkers, such as enhanced water solubility, reduced immunogenicity, and protection from proteolytic degradation, make them superior choices for a variety of applications.[6][7] This guide will delve into their utility in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and their emerging role in advanced mass spectrometry techniques.
Core Applications and Methodologies
Enhancing Therapeutic Efficacy: Branched PEG Linkers in Antibody-Drug Conjugates (ADCs)
The design of effective ADCs hinges on the ability to attach a potent cytotoxic payload to a monoclonal antibody without compromising its targeting ability or inducing aggregation.[3] Branched PEG linkers have emerged as a key technology in achieving higher drug-to-antibody ratios (DAR) while maintaining favorable physicochemical properties.[5] The multi-arm nature of these linkers allows for the conjugation of two or more drug molecules at a single attachment site on the antibody, effectively increasing the therapeutic payload delivered to the target cell.[3][4]
-
Increased Drug-to-Antibody Ratio (DAR): By attaching multiple payload molecules per linker, a higher DAR can be achieved without excessive modification of the antibody, which can lead to loss of function.[4][5]
-
Improved Solubility and Reduced Aggregation: Many cytotoxic drugs are hydrophobic. The hydrophilic nature of the branched PEG linker counteracts this, improving the overall solubility of the ADC and preventing aggregation.[3][7]
-
Enhanced Pharmacokinetics: The increased hydrodynamic radius of ADCs conjugated with branched PEG linkers can lead to reduced renal clearance and a longer circulation half-life.[8]
This protocol describes the conjugation of a branched PEG linker, functionalized with an N-hydroxysuccinimide (NHS) ester, to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Branched PEG-NHS Ester (e.g., 2-arm PEG NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.[9]
-
-
Branched PEG-NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the branched PEG-NHS ester solution to achieve the desired molar excess (typically 10- to 40-fold molar excess over the antibody).[10][11]
-
Add the calculated volume of the branched PEG-NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10%.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unreacted branched PEG linker and other small molecules by size-exclusion chromatography (SEC) or dialysis against PBS.[8]
-
-
Characterization of the ADC:
| Parameter | Typical Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 4 - 8 | HIC-HPLC, RP-HPLC, LC-MS[][15] |
| Purity of Conjugate | >95% | Size-Exclusion Chromatography (SEC)[4] |
| Monomer Content | >98% | SEC-MALS |
| In-vitro Cytotoxicity (IC50) | Varies by cell line and payload | Cell-based viability assays (e.g., CellTiter-Glo)[16] |
Caption: Mechanism of PROTAC-mediated protein degradation facilitated by a branched PEG linker.
Advancing Structural Proteomics: Branched PEG Linkers in Mass Spectrometry
Branched PEG linkers are finding increasing use in mass spectrometry-based proteomics, particularly in chemical cross-linking mass spectrometry (XL-MS) for the study of protein-protein interactions and protein conformation. [17]The defined length and cleavable nature of some branched PEG linkers can aid in the identification of cross-linked peptides and the determination of distance constraints within protein complexes.
-
Defined Spacer Length: The well-defined length of the PEG arms provides a known distance constraint between the cross-linked amino acid residues, which is valuable for structural modeling.
-
Improved Solubility of Cross-linked Peptides: The hydrophilicity of the PEG linker can improve the solubility of cross-linked peptides, enhancing their detection by mass spectrometry.
-
MS-cleavable Moieties: Incorporation of MS-cleavable bonds within the branched PEG linker allows for the separation of the cross-linked peptides in the gas phase, simplifying the identification of the constituent peptides. [18]
Materials:
-
Purified protein or protein complex
-
MS-cleavable branched PEG cross-linker (e.g., BS(PEG)n)
-
Cross-linking Buffer: HEPES buffer, pH 7.5-8.0
-
Quenching Buffer: 1 M Ammonium Bicarbonate
-
Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Cross-Linking Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein by adding the Denaturing Buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 30 minutes.
-
Alkylate the free cysteines by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 100 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Analyze the digested peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides from the MS/MS data.
-
Use the identified cross-links to generate distance restraints for structural modeling of the protein or protein complex.
-
Caption: A typical experimental workflow for chemical cross-linking mass spectrometry (XL-MS). [17]
Conclusion and Future Perspectives
Branched PEG linkers represent a significant advancement in the field of proteomics, offering tangible benefits in the design of next-generation protein therapeutics and the structural analysis of complex biological systems. Their unique architecture provides a versatile platform for enhancing the efficacy of ADCs, optimizing the performance of PROTACs, and enabling more sophisticated mass spectrometry-based proteomic studies. As our understanding of the structure-function relationships of these linkers deepens, we can anticipate the development of even more innovative branched PEG designs with tailored properties for specific applications. The protocols and insights provided in this guide serve as a robust foundation for researchers seeking to leverage the power of branched PEG linkers to push the boundaries of proteomics and drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of a PROTAC with a PEG Linker. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- BroadPharm. (2022). Protocol for PEG NHS Ester. BroadPharm.
- Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
- Forstenlehner, I. C., et al. (2014). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86(2), 826–834.
- MedchemExpress. (n.d.). PROTAC Linker. MedchemExpress.com.
- Mero, A., et al. (2016). Site-Specific Conjugation of a Polysialic Acid-Copolymer to Proteins through a Chemo-Enzymatic Approach.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8–22.
- Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.
- Waters. (2013). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- Xu, Y., et al. (2021). Revisit PEG-Induced Precipitation Assay for Protein Solubility Assessment of Monoclonal Antibody Formulations. Journal of Pharmaceutical Sciences, 110(10), 3466–3473.
- Zhang, H., et al. (2016). An integrated workflow for crosslinking mass spectrometry. Molecular Systems Biology, 12(1), 847.
- Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent Technologies.
- AxisPharm. (2024). Protocol for PEG NHS Reagents. AxisPharm.
- Benchchem. (2025).
- BOC Sciences. (n.d.). Drug-to-Antibody Ratio (DAR)
- Chen, J., et al. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs.
- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Biopharma PEG.
- Benchchem. (2025). Applications of PEG Linkers in Proteomics: A Technical Guide. Benchchem.
- Chen, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. Analytical Methods, 16(20), 2843-2851.
- Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351–363.
- Benchchem. (2025).
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- AAT Bioquest. (2025). Antibody Conjugation Protocol.
- Bruker. (2024). Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist. Bruker.
- JoVE. (2022). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview. JoVE.
- Benchchem. (2025). Applications of PEG Linkers in Proteomics: A Technical Guide. Benchchem.
- Anami, Y., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Pharmaceuticals, 17(1), 107.
- BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.
- BroadPharm. (2022). Protocol for PEG NHS Ester. BroadPharm.
- Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR)
- Sharma, T., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- MedchemExpress.com. (n.d.). PROTAC Linker. MedchemExpress.com.
- ResearchGate. (2015). (PDF) Maleimide-PEG-DPPE Synthesis Protocol.
- BroadPharm. (n.d.). Branched PEG, Branched Linker, Multi arm PEG. BroadPharm.
- Yoshida, T., et al. (2020). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
- Xu, Y., et al. (2021). Revisit PEG-Induced Precipitation Assay for Protein Solubility Assessment of Monoclonal Antibody Formulations. Journal of Pharmaceutical Sciences, 110(10), 3466–3473.
- Leitner, A., et al. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Proteome Research, 13(1), 29–37.
- Zhang, H., et al. (2016). An integrated workflow for crosslinking mass spectrometry. Molecular Systems Biology, 12(1), 847.
- Benchchem. (2025). Enhancing Protein Solubility: A Technical Guide to NH-bis(m-PEG8). Benchchem.
- Lin, F.-T., et al. (2017). Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. Scientific Reports, 7(1), 1–11.
- Benchchem. (2025). Addressing solubility issues of Bromo-PEG4-acid modified proteins. Benchchem.
- Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for Labeling Antibodies with N-Mal-N-bis(PEG4-acid)
Introduction: Engineering Specificity and Functionality with N-Mal-N-bis(PEG4-acid)
In the landscape of targeted therapeutics and advanced diagnostics, the precise modification of monoclonal antibodies (mAbs) is paramount. Antibody-drug conjugates (ADCs), for instance, leverage the specificity of a mAb to deliver a potent cytotoxic payload directly to cancer cells, thereby increasing the therapeutic window.[1][2] The linker molecule, which connects the antibody to the payload, is a critical component influencing the stability, solubility, and overall efficacy of the conjugate.[3]
This document provides a detailed protocol for the use of N-Mal-N-bis(PEG4-acid) , a heterobifunctional linker designed for advanced bioconjugation strategies. This linker features a maleimide group for covalent attachment to thiol groups (sulfhydryls), and two terminal carboxylic acid groups.[4] The maleimide moiety offers highly selective reaction with free thiols, typically found in the cysteine residues of an antibody, forming a stable thioether bond.[5] The dual carboxylic acid functions allow for the subsequent attachment of various molecules, such as drugs, imaging agents, or other biomolecules, through the formation of stable amide bonds.
The integrated polyethylene glycol (PEG) spacers (PEG4) are not merely for spatial separation. They enhance the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and minimize immunogenicity.[6][7][8] This makes N-Mal-N-bis(PEG4-acid) an excellent choice for researchers developing complex antibody-based modalities.
This guide is structured to provide both the "how" and the "why" of the protocol, ensuring a deep understanding of the underlying chemical principles for successful and reproducible antibody conjugation.
Chemical and Physical Properties of N-Mal-N-bis(PEG4-acid)
A clear understanding of the reagent's properties is foundational to its effective use.
| Property | Value | Source |
| Chemical Name | N-Mal-N-bis(PEG4-acid) | [4] |
| CAS Number | 2100306-52-1 | [4] |
| Molecular Formula | C29H48N2O15 | [4] |
| Molecular Weight | 664.7 g/mol | [4] |
| Reactive Groups | Maleimide, 2x Carboxylic Acid | [4] |
| Solubility | DMSO, DMF, DCM | [4] |
| Storage | -20°C, protected from moisture | [4] |
Principle of the Labeling Reaction
The conjugation process is a two-stage reaction. The first stage involves the site-specific labeling of the antibody, followed by the attachment of the molecule of interest.
Stage 1: Antibody Thiolation and Maleimide Conjugation
Monoclonal antibodies possess inter-chain disulfide bonds that are crucial for their structure.[9] To expose free thiol groups for conjugation with the maleimide moiety of N-Mal-N-bis(PEG4-acid), these disulfide bonds must be selectively reduced.[10][11] Tris(2-carboxyethyl)phosphine (TCEP) is the reducing agent of choice for this step as it is highly effective and, unlike Dithiothreitol (DTT), does not contain a thiol group that could compete in the subsequent maleimide reaction.[10][12]
The maleimide group of the linker then reacts with the newly generated free thiols on the antibody via a Michael addition reaction to form a stable thioether linkage.[13] This reaction is highly specific for thiols within a pH range of 6.5-7.5, minimizing off-target reactions with other nucleophilic groups like amines.[10][13]
Caption: Workflow for antibody labeling with N-Mal-N-bis(PEG4-acid).
Stage 2: Amide Bond Formation
The two terminal carboxylic acid groups on the conjugated linker are now available for reaction with primary amines on a payload molecule (e.g., a drug or a fluorescent dye). This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and form a more stable intermediate. This results in the formation of a stable amide bond.
Caption: Amide bond formation for payload attachment.
Detailed Experimental Protocol
This protocol is designed for the conjugation of N-Mal-N-bis(PEG4-acid) to a typical IgG antibody. Optimization may be required for different antibody isotypes or specific payload molecules.
Materials and Reagents
-
Antibody (IgG): To be labeled, at a concentration of 1-10 mg/mL. The buffer should be free of amines (e.g., Tris) and thiols. Phosphate-buffered saline (PBS) is a suitable choice.[14]
-
N-Mal-N-bis(PEG4-acid): (e.g., BroadPharm, BP-23654)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the linker.[4]
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP): For antibody reduction.
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2). The inclusion of a chelating agent like EDTA is recommended to prevent re-oxidation of thiols.[10]
-
Quenching Solution: 1 M N-acetyl-L-cysteine or 1 M 2-Mercaptoethanol.
-
Purification System: Size-Exclusion Chromatography (SEC) system (e.g., with a Sephadex G-25 or equivalent column) for buffer exchange and purification of the conjugate.[15][]
Step-by-Step Methodology
Part 1: Antibody Reduction
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in the Reaction Buffer. It is crucial to use a buffer free of any primary amines or thiols.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.
-
Reduction Reaction: Add a 20-50 fold molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Rationale: A sufficient excess of TCEP ensures the complete reduction of the inter-chain disulfide bonds, making the thiol groups accessible for conjugation.[10]
-
-
Incubation: Incubate the reaction mixture for 60-90 minutes at 37°C with gentle mixing.
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column (SEC) pre-equilibrated with the Reaction Buffer.[] This step is critical as any remaining TCEP will compete with the antibody's thiols for the maleimide linker.[10]
Part 2: Conjugation with N-Mal-N-bis(PEG4-acid)
-
Linker Preparation: Immediately before use, dissolve the N-Mal-N-bis(PEG4-acid) in anhydrous DMSO to a concentration of 10 mM. Maleimides are susceptible to hydrolysis in aqueous solutions, so fresh preparation in an anhydrous solvent is essential.[10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the reduced and purified antibody solution. The optimal ratio may need to be determined experimentally.
-
Rationale: A molar excess of the linker drives the reaction to completion, ensuring that the majority of the available thiol groups are labeled.[18]
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of the thiols.[19]
-
Quenching: Add a quenching reagent such as N-acetyl-L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15-20 minutes at room temperature.
Part 3: Purification of the Antibody-Linker Conjugate
-
Purification: Purify the antibody-linker conjugate from excess linker and quenching reagent using Size-Exclusion Chromatography (SEC).[15][20] The column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. Pool the fractions containing the purified conjugate.
-
Concentration and Storage: Concentrate the purified conjugate using an appropriate centrifugal filter device. Store the final product at 4°C for short-term use or at -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.[10]
Characterization and Quality Control
Thorough characterization of the final conjugate is essential to ensure its quality and consistency.[21][22]
| Parameter | Method | Purpose |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy or Mass Spectrometry (MS) | To determine the average number of linker molecules conjugated per antibody.[22] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To assess the presence of aggregates and unconjugated antibody.[21] |
| Structural Integrity | SDS-PAGE (reduced and non-reduced) | To confirm the covalent attachment of the linker and the integrity of the antibody subunits. |
| Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incomplete reduction of disulfide bonds. | Increase the molar excess of TCEP or the incubation time. Ensure the antibody buffer is at the correct pH.[10] |
| Hydrolysis of the maleimide linker. | Prepare the maleimide stock solution in anhydrous DMSO immediately before use.[10] | |
| Re-oxidation of thiols. | Degas all buffers and consider performing the reaction under an inert atmosphere. Include EDTA in the buffers.[10] | |
| High Levels of Aggregation | Hydrophobic nature of the payload (if attached). | The PEG linkers in N-Mal-N-bis(PEG4-acid) are designed to mitigate this.[6] If aggregation persists, consider optimizing the DOL. |
| Improper buffer conditions. | Ensure the pH and ionic strength of the buffers are appropriate for the antibody. | |
| Loss of Antibody Activity | Modification of critical residues. | Maleimide conjugation is specific to thiols, which are generally not in the antigen-binding site. If activity is lost, consider alternative conjugation strategies. |
Conclusion
The protocol outlined in these application notes provides a robust framework for the successful labeling of antibodies with N-Mal-N-bis(PEG4-acid). By understanding the chemical principles behind each step, researchers can confidently generate well-defined antibody conjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics and diagnostics. The unique properties of this linker, combining site-specific reactivity with the beneficial characteristics of PEG, offer a powerful tool for the advancement of antibody-based technologies.
References
- PurePEG. (2025, July 1).
- Benchchem. (n.d.).
- PubMed. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed.
- LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates.
- SpringerLink. (n.d.).
- AxisPharm. (2024, September 24).
- Unknown Source. (2025, July 11).
- Korea Science. (n.d.). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Korea Science.
- 百泰派克生物科技. (n.d.). Antibody-Drug Conjugate (ADC) Characterization. Beijing Baite Paike Biotechnology Co., Ltd.
- Precise PEG. (n.d.).
- NIH. (n.d.).
- Benchchem. (n.d.).
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- BroadPharm. (n.d.). N-Mal-N-bis(PEG4-acid), 2100306-52-1. BroadPharm.
- PubMed. (2020, July 1).
- ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography | Request PDF.
- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC)
- Biotium. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols. Biotium.
- ACS Publications. (n.d.). Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. ACS Omega.
- Sigma-Aldrich. (n.d.). Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody. Sigma-Aldrich.
- NIH. (n.d.). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments.
- Bio-Techne. (n.d.).
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide. Bachem.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
- NIH. (2016, October 29). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments.
- ACS Publications. (2018, July 25).
- Colibri Cytometry. (2024, April 29). How to conjugate your own antibodies. Colibri Cytometry.
- OSTI.GOV. (2016, November 24). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments (Journal Article). OSTI.GOV.
- Pubs - Royal Society of Chemistry. (2016, November 25). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of N-Mal-N-bis(PEG4-NH-Boc)
- Abcam. (n.d.).
- Assay Genie. (n.d.).
- PubMed. (2018, March 2).
- ResearchGate. (n.d.). Highly Robust and Optimized Conjugation of Antibodies to Nanoparticles using Quantitatively Validated Protocols | Request PDF.
- Abcam. (n.d.).
- AxisPharm. (n.d.). N-Mal-N-bis(PEG4-NHS ester), CAS 2112738-60-8. AxisPharm.
- ResearchGate. (n.d.). Determination of the antibody conjugation efficiency by measuring the fluorescence percentage. Notes.
- NIH. (n.d.). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery.
- Benchchem. (2024, September 24).
- ResearchGate. (2023, November 17). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?
- Lumiprobe. (n.d.).
Sources
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. adcreview.com [adcreview.com]
- 4. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 5. bachem.com [bachem.com]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. How to Conjugate Your Own Antibody: Three Conjugation Tips | Bio-Techne [bio-techne.com]
- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. researchgate.net [researchgate.net]
- 21. Antibody-Drug Conjugate (ADC) Characterization | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in N-Mal-N-bis(PEG4-acid) reactions
Welcome to the technical support center for N-Mal-N-bis(PEG4-acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low-yield reactions involving this versatile heterobifunctional linker. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the complexities of your conjugation experiments.
N-Mal-N-bis(PEG4-acid) is a branched PEG linker featuring a maleimide group for selective conjugation to thiols and two terminal carboxylic acid groups for subsequent reactions with amines.[1][2] Its proper use is critical for the successful synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs). This guide addresses the most common challenges to help you optimize your reaction yields.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding N-Mal-N-bis(PEG4-acid) reactions.
Q1: What is the optimal pH for reacting the maleimide group with a thiol? The ideal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[3] Within this window, the reaction is highly chemoselective for sulfhydryl (thiol) groups.[4][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][4]
Q2: My maleimide reagent seems to have lost reactivity. What is the most likely cause? The most common cause of lost reactivity is hydrolysis of the maleimide ring.[3][6] This susceptibility to hydrolysis increases with rising pH, particularly above pH 7.5.[4][7] Once the ring is opened to form a non-reactive maleamic acid, it can no longer react with thiols.[7] It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and to store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.[3]
Q3: Can I use any buffer for the maleimide-thiol conjugation? No. You must use a buffer system that does not contain primary or secondary amines or free thiols, as these can compete with the desired reaction.[3][4] Good choices include phosphate, HEPES, and MES buffers within the optimal pH range of 6.5-7.5.
Q4: What are the main side reactions I should be aware of? Besides hydrolysis, the two most significant side reactions are:
-
Reaction with Amines: Above pH 7.5, the maleimide group can react with primary amines, such as the side chains of lysine residues, leading to a loss of selectivity.[3][7]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and thiol is not perfectly stable and can undergo a slow reversal.[5][7] This can lead to payload migration, especially in vivo where other thiols like glutathione are present.[3] This can be mitigated by hydrolyzing the thiosuccinimide ring post-conjugation to form a more stable succinamic acid thioether.[3][8]
Q5: How do I activate the two carboxylic acid groups on the other end of the linker? The terminal carboxylic acids can be activated to react with primary amines using standard carbodiimide chemistry, typically involving activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][9]
Visualizing the Chemistry: Reaction and Side Products
Understanding the reaction pathways is key to effective troubleshooting. The following diagrams illustrate the intended reaction and common pitfalls.
Caption: Intended maleimide-thiol conjugation pathway and potential reversal.
Caption: Common side reactions that consume the maleimide reagent.
In-Depth Troubleshooting Guide
When faced with low yield, a systematic approach is essential. Use this guide to diagnose and resolve common issues.
Issue 1: Low or No Conjugation Efficiency
This is the most frequent problem, often stemming from reagent integrity or suboptimal reaction conditions.
| Possible Cause | Troubleshooting Steps & Explanation |
| Hydrolysis of Maleimide Reagent | Verify Reagent Viability: Aqueous solutions of maleimide reagents should be made immediately before use.[4] Store stock solutions in anhydrous DMSO or DMF at -20°C and aliquot to avoid freeze-thaw cycles.[3] Causality: The maleimide ring is susceptible to hydrolysis, which opens the ring and renders it inactive towards thiols. This rate of hydrolysis increases significantly at alkaline pH.[3][6] |
| Incorrect Reaction pH | Measure and Adjust pH: Confirm that the reaction buffer is strictly within the 6.5-7.5 range.[3] Below pH 6.5, the thiol group is increasingly protonated, reducing its nucleophilicity and slowing the reaction rate.[7] Above pH 7.5, hydrolysis and competing reactions with amines reduce selectivity and yield.[7] |
| Oxidation of Thiols | Ensure Free Thiols: Disulfide bonds in proteins must be reduced to free thiols prior to conjugation. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain thiols and does not need to be removed.[10] If using DTT, it must be removed (e.g., via a desalting column) before adding the maleimide reagent.[3] Causality: Only free (reduced) sulfhydryl groups are reactive with maleimides.[10] Atmospheric oxygen can re-oxidize thiols back to disulfides; degassing buffers can help minimize this.[3] |
| Insufficient Molar Excess of Maleimide | Optimize Reactant Ratio: A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion.[7] For protein labeling, a 10:1 to 20:1 molar ratio of maleimide to thiol is a common starting point.[7] However, the optimal ratio is system-dependent; for example, studies have shown optimal ratios of 2:1 for a peptide (cRGDfK) and 5:1 for a nanobody.[6][11][12] |
| Inappropriate Buffer Composition | Check Buffer Components: Ensure the buffer is free of extraneous thiols (e.g., from preservatives) and primary/secondary amines (e.g., Tris buffer).[3][4] These components will directly compete with your target molecule for the maleimide reagent. |
Issue 2: Product Instability and Payload Loss (Post-Conjugation)
Even if the initial conjugation is successful, the resulting product can be unstable.
| Possible Cause | Troubleshooting Steps & Explanation |
| Retro-Michael Reaction | Stabilize the Linkage: To prevent the reverse reaction and improve in vivo stability, the thiosuccinimide ring can be intentionally hydrolyzed to a stable succinamic acid thioether.[3] This is often achieved by incubating the purified conjugate at a higher pH (e.g., pH 8.5-9.0) for a controlled period.[7] Causality: The thioether bond of the thiosuccinimide product is reversible. This can lead to the transfer of the conjugated payload to other thiols, a major issue for ADCs that can cause off-target effects.[3][5] Ring-opening hydrolysis of the conjugate prevents this reversal.[8][13] |
| Thiazine Rearrangement | Assess N-terminal Cysteine Conjugation: This side reaction is specific to conjugation with an unprotected N-terminal cysteine.[14][15] The N-terminal amine attacks the succinimide ring, leading to a rearrangement to a six-membered thiazine structure.[14] To avoid this, perform the conjugation at a more acidic pH (if tolerated by the biomolecule) or avoid using proteins with a free N-terminal cysteine.[15] |
Troubleshooting Workflow
Use this decision tree to systematically diagnose the cause of low yield.
Caption: A logical workflow for troubleshooting low conjugation yield.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a standard procedure for conjugating N-Mal-N-bis(PEG4-acid) to a thiol-containing protein.
-
Thiol Reduction (If Necessary):
-
Dissolve the protein containing disulfide bonds in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 20-fold molar excess of TCEP solution.
-
Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed.[10] If DTT is used, it must be removed via a desalting column before proceeding.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the N-Mal-N-bis(PEG4-acid) in an anhydrous, water-miscible solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[3]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Purify the conjugate from excess reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
This protocol increases the stability of the conjugate by hydrolyzing the thiosuccinimide ring.[3][7]
-
Perform Conjugation: Follow steps 1-4 of the General Protein-Maleimide Conjugation protocol, ensuring the conjugate is purified to remove unreacted reagents.
-
Buffer Exchange: Exchange the purified conjugate into a buffer with a pH of 8.5-9.0 (e.g., borate or bicarbonate buffer).
-
Hydrolysis Incubation: Incubate the solution at room temperature or 37°C. The time required for complete hydrolysis can range from a few hours to 24 hours and should be optimized for your specific conjugate.[8]
-
Final Buffer Exchange: Once hydrolysis is complete, exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.
Protocol 3: Characterization of Conjugates
Accurate characterization is essential to confirm a successful reaction.
-
Purity Assessment:
-
Molecular Weight Confirmation:
-
Structural Elucidation:
References
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Rainey, M. A., & Rabideau, A. E. (2013).
- BenchChem. (n.d.). Application Notes and Protocols for Maleimide-Thiol Ligation.
- CellMosaic. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- BenchChem. (2025). Side reactions of maleimide groups in bioconjugation.
- Rivas, L., et al. (2018).
- Patai, R., et al. (2019). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH.
- Szijj, P. A., et al. (2018).
- Ryan, C. P. (2025). Catalysis of imido group hydrolysis in a maleimide conjugate.
- Rivas, L., et al. (n.d.). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting.
- BenchChem. (n.d.). An In-depth Technical Guide to Maleimide-Thiol Conjugation: Principles and Protocols.
- Christie, R. J., et al. (2020). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Note: Analytical Methods for the Characterization of Mal-PEG4-OH Conjugates.
- Rivas, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. PubMed.
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC.
- Lahnsteiner, M., et al. (2025). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of Acid-PEG4-S-PEG4-Acid Conjugates.
- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Characterizing Bis-PEG4-sulfonic Acid Conjugates.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Characterizing Bis-PEG4-sulfonic acid and its Alternatives.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-Mal-N-bis(PEG4-NH-Boc) Conjugates.
- BenchChem. (n.d.). troubleshooting low yield in N-(Propargyl-peg4)-n-bis(peg4-acid) conjugation reactions.
- BroadPharm. (n.d.). N-Mal-N-bis(PEG4-acid), 2100306-52-1.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of N-Mal-N-bis(PEG4-NH-Boc) in Antibody-Drug Conjugate (ADC) Synthesis.
- Precise PEG. (n.d.). N-Mal-N-bis(PEG4-NHS ester).
- BenchChem. (n.d.). N-Mal-N-bis(PEG4-NH-Boc): A Technical Guide to Solubility and Stability.
- Precise PEG. (n.d.). N-Mal-N-bis(PEG4-acid) | 2100306-52-1.
- Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- BroadPharm. (n.d.). Bis-Mal-Lysine-PEG4-acid, 1426164-52-4.
Sources
- 1. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Bis-Mal-Lysine-PEG4-acid, 1426164-52-4 | BroadPharm [broadpharm.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. enovatia.com [enovatia.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing pH for N-Mal-N-bis(PEG4-acid) Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the nuances of bioconjugation. Success with reagents like N-Mal-N-bis(PEG4-acid) hinges on controlling key reaction parameters, with pH being the most critical. This guide is structured to provide not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.
Core Principles & FAQs: The "Why" Behind the pH
Understanding the underlying chemistry is paramount for successful and reproducible conjugations. Here are answers to the most common questions regarding pH optimization.
Q1: What is the scientifically recommended pH for maleimide-thiol conjugation and why?
The optimal pH for reacting a maleimide with a thiol (sulfhydryl) group is a delicate balance between reaction kinetics and reagent stability. The universally accepted range is pH 6.5 to 7.5 .[1][2][3][4][5][6]
-
Below pH 6.5: The reaction rate slows considerably. The key reactive species is the deprotonated thiolate anion (S⁻). At acidic pH, the thiol group (-SH) remains protonated and is a much weaker nucleophile, slowing the attack on the maleimide's double bond.[1]
-
Above pH 7.5: While a higher pH increases the concentration of the reactive thiolate and accelerates the conjugation, it comes at a significant cost: maleimide hydrolysis.[1][3][7][8] The maleimide ring opens, forming an unreactive maleamic acid and rendering the reagent useless for conjugation.[3][7] Furthermore, at pH values above 7.5, the selectivity for thiols decreases, and competing reactions with primary amines (like the side chain of lysine) become more probable.[1][2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][9]
Q2: How does my choice of buffer impact the conjugation?
The buffer is not just a pH maintenance system; it's an active component of your reaction environment.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a standard and effective choice.[10][11][12][13] HEPES is also a suitable option.[9][10][11][12]
-
Buffers to Avoid: Crucially, avoid buffers containing primary or secondary amines, such as Tris, as they can compete with the target thiol for the maleimide group, especially at pH > 7.5.[7] Also, ensure that no thiol-containing reagents, like DTT or β-mercaptoethanol, are present, as they will directly react with your maleimide reagent.[3][6]
Q3: My protein has disulfide bonds. How does this affect my experiment?
Maleimides react only with free sulfhydryl groups (-SH).[5][9] Cysteine residues locked in disulfide bonds (-S-S-) are unreactive.[7][9][12] Therefore, reduction of these bonds is a mandatory prerequisite for conjugation.
-
Recommended Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is the ideal choice because it is a thiol-free reducing agent and does not need to be removed before adding the maleimide.[3][6][14]
-
Alternative Reducing Agents: If you use a thiol-containing reducing agent like DTT, it is absolutely essential to remove it completely (e.g., via dialysis or a desalting column) before introducing your N-Mal-N-bis(PEG4-acid).[3][6][9]
Visualizing the pH-Dependent Reaction Pathway
Caption: Figure 2. A systematic approach to identify the optimal conjugation pH.
Detailed Steps:
-
Protein/Molecule Preparation:
-
If necessary, reduce disulfide bonds in your target molecule using TCEP.
-
Buffer exchange the purified, reduced molecule into three separate aliquots of reaction buffer (e.g., 100 mM Sodium Phosphate, 5 mM EDTA) at pH 6.5, 7.0, and 7.5. A typical protein concentration is 1-10 mg/mL. [9][12]2. Maleimide Reagent Preparation:
-
Allow the vial of N-Mal-N-bis(PEG4-acid) to equilibrate to room temperature before opening to prevent moisture condensation. [15] * Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). [9][15]3. Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to each of the three protein samples. [9][11][12] * Incubate the reactions for 1-2 hours at room temperature, protected from light. [9][12]4. Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., L-cysteine) to a final concentration of ~10 mM.
-
Analyze the products. For proteins, SDS-PAGE will reveal a molecular weight shift in the successfully conjugated product. For quantitative comparison, HPLC is the preferred method. The condition that yields the highest percentage of the conjugated product is your optimal pH.
-
By methodically controlling the pH and understanding its profound effect on both the desired reaction and potential side reactions, you can achieve highly efficient and reproducible conjugations with N-Mal-N-bis(PEG4-acid).
References
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. Retrieved from [Link]
-
Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. Retrieved from [Link]
-
Bernardes, G. J. L., et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega, 2(9), 5583-5589. Retrieved from [Link]
-
ResearchGate. (2025). The hydrolysis of maleimide in alkaline solution | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different.... Retrieved from [Link]
-
ResearchGate. (2021). A protocol for conjugation between Maleimide-Beads and Oligo-thiol?. Retrieved from [Link]
-
Vector Laboratories. (n.d.). DBCO-Maleimide. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 90(5), 643-651. Retrieved from [Link]
-
ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?. Retrieved from [Link]
-
ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. Retrieved from [Link]
-
Patterson, J., & Hubbell, J. A. (2010). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 11(10), 2646–2652. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. biotium.com [biotium.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies for Preventing Aggregation of ADCs Utilizing N-Mal-N-bis(PEG4-acid) Linkers
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for preventing the aggregation of Antibody-Drug Conjugates (ADCs) constructed with the N-Mal-N-bis(PEG4-acid) linker. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome challenges in your ADC development workflow.
Understanding the Challenge: The Duality of N-Mal-N-bis(PEG4-acid) in ADC Stability
The N-Mal-N-bis(PEG4-acid) linker is a popular choice in ADC development, offering a balance of reactivity and hydrophilicity. The maleimide group allows for covalent attachment to antibody thiol groups, while the dual polyethylene glycol (PEG) chains are designed to enhance the solubility and stability of the final conjugate.[][2] However, aggregation remains a critical challenge that can compromise the efficacy, safety, and manufacturability of ADCs.[3]
Aggregation in ADCs is a multifaceted problem primarily driven by an increase in the overall hydrophobicity of the antibody upon conjugation with a linker-payload.[4][5] Many potent cytotoxic payloads are inherently hydrophobic.[6] When attached to the antibody surface, these hydrophobic moieties can interact, leading to the formation of soluble and insoluble aggregates.[4][7] While the PEG chains in the N-Mal-N-bis(PEG4-acid) linker are intended to counteract this by creating a hydrophilic "shield," aggregation can still occur due to a variety of factors throughout the conjugation, purification, and formulation processes.[2][8][9]
Troubleshooting Guide: A Proactive Approach to Preventing ADC Aggregation
This section addresses common issues encountered during the development of ADCs with the N-Mal-N-bis(PEG4-acid) linker in a question-and-answer format.
Conjugation Process
Q1: I'm observing immediate precipitation or cloudiness upon adding my linker-payload to the antibody solution. What's happening and how can I fix it?
A1: This is likely due to the low solubility of your hydrophobic linker-payload in the aqueous conjugation buffer, causing it to crash out of solution and potentially induce antibody aggregation.[10] The manufacturing conditions for ADCs are often optimized for the conjugation chemistry rather than the stability of the monoclonal antibody.[4]
-
Immediate Action:
-
Co-solvents: While the use of organic co-solvents can aid in solubilizing the linker-payload, they can also destabilize the antibody, leading to aggregation.[4][10] If a co-solvent is necessary, use the minimum amount required and choose a biocompatible one like DMSO or DMF.
-
Rate of Addition: Add the linker-payload solution to the antibody solution slowly and with gentle agitation. This allows for a more controlled reaction and prevents localized high concentrations of the hydrophobic species.
-
-
Long-Term Strategy:
Q2: My ADC is aggregating during the conjugation reaction, even with a soluble linker-payload. What reaction parameters should I investigate?
A2: Several factors during the conjugation reaction itself can promote aggregation. Unfavorable buffer conditions, such as pH and salt concentration, can be a primary cause.[4]
-
pH Optimization: The maleimide-thiol conjugation reaction is most efficient and chemoselective between pH 6.5 and 7.5.[12][13] However, operating at a pH close to the antibody's isoelectric point (pI) can minimize its solubility and lead to aggregation.[4] It's crucial to select a pH that balances reaction efficiency with antibody stability.
-
Buffer Composition: The type and concentration of salt in your buffer can impact electrostatic interactions between protein molecules.[14][15] Experiment with different buffer systems (e.g., phosphate, histidine) and ionic strengths to find the optimal conditions for your specific ADC.
-
Protein Concentration: Higher antibody concentrations are often preferred for manufacturing efficiency but can increase the likelihood of intermolecular interactions and aggregation.[10][16] If aggregation is an issue, consider performing the conjugation at a lower antibody concentration.
Post-Conjugation and Purification
Q3: I'm seeing an increase in aggregates after my purification steps. How can I minimize this?
A3: The purification process itself can introduce stress that leads to aggregation.[17] The choice of chromatography method and the conditions used are critical.
-
Size Exclusion Chromatography (SEC): SEC is a common method for removing aggregates.[][19] Ensure your mobile phase is optimized for your ADC's stability. In some cases, adding a low concentration of an organic modifier to the mobile phase can reduce non-specific hydrophobic interactions with the column matrix.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be effective for purifying ADCs and removing aggregates.[][20] However, the high salt concentrations used in HIC can sometimes induce aggregation. Careful optimization of the salt type and gradient is necessary.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge and can be used to remove aggregates and other impurities.[][21]
-
Tangential Flow Filtration (TFF): TFF is often used for buffer exchange and concentration.[] Be mindful of the shear stress and potential for high local concentrations at the membrane surface, which can promote aggregation.
Formulation and Storage
Q4: My purified ADC is stable initially but aggregates over time during storage. What formulation strategies can I employ?
A4: Long-term stability is crucial for the shelf-life of an ADC.[6] The formulation must be designed to prevent both conformational and colloidal instability.[3]
-
Excipient Screening: A systematic screening of stabilizing excipients is essential.[22]
-
Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and lyophilization.[10]
-
Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic surfactants can prevent aggregation at interfaces (e.g., air-water, container surface) and solubilize hydrophobic patches.[10][23]
-
Amino Acids (e.g., arginine, glycine): Arginine, in particular, is known to suppress protein aggregation.[14]
-
-
pH and Buffer: The final formulation buffer should be at a pH where the ADC exhibits maximum stability, which may be different from the optimal conjugation pH.
-
Storage Conditions: ADCs should be stored at appropriate temperatures, and freeze-thaw cycles should be minimized as they can induce aggregation.[6][14] Lyophilization in a stabilizing buffer can be an effective strategy for long-term storage.[24]
Best Practices & Protocols
Adhering to best practices throughout the ADC development process is the most effective way to prevent aggregation.
Protocol: Maleimide-Thiol Conjugation
-
Antibody Preparation:
-
Start with a well-characterized and highly pure monoclonal antibody.
-
Perform buffer exchange into a suitable conjugation buffer (e.g., 50 mM phosphate buffer with 150 mM NaCl, 2 mM EDTA, pH 7.0). The buffer should be degassed to minimize oxidation.
-
-
Antibody Reduction (if necessary for cysteine conjugation):
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. The molar excess of TCEP will depend on the desired number of free thiols.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column or TFF, buffer exchanging into the conjugation buffer.
-
-
Linker-Payload Preparation:
-
Dissolve the N-Mal-N-bis(PEG4-acid)-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Slowly add the linker-payload solution to the reduced antibody solution with gentle stirring. A typical molar excess of linker-payload to antibody is 5-10 fold.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
-
Purification:
-
Immediately purify the ADC using a suitable chromatography method (e.g., SEC) to remove unreacted linker-payload, quenching agent, and any aggregates that may have formed.
-
Diagram: ADC Conjugation and Aggregation Pathway
Caption: Workflow of ADC conjugation and the competing aggregation pathway with mitigation points.
Data Presentation: Key Parameters for Aggregation Prevention
| Parameter | Recommended Range/Condition | Rationale |
| Conjugation pH | 6.5 - 7.5 | Balances maleimide-thiol reaction efficiency with antibody stability. Avoids the antibody's isoelectric point.[12][13] |
| Temperature | 4°C - Room Temperature | Lower temperatures can help maintain protein stability, but may slow down the conjugation reaction.[14] |
| Antibody Concentration | As low as practically feasible | Higher concentrations increase the probability of intermolecular interactions and aggregation.[10] |
| Co-solvent (if necessary) | <10% (v/v) | Minimizes destabilization of the antibody structure.[4] |
| Formulation pH | Empirically determined for maximal stability | The pH for optimal long-term stability may differ from the conjugation pH.[22] |
| Key Excipients | Sugars, Polysorbates, Amino Acids | Stabilize the protein structure and prevent surface-induced aggregation and hydrophobic interactions.[10][23] |
Analytical Techniques for Monitoring Aggregation
A robust analytical strategy is essential for detecting and quantifying ADC aggregates throughout the development process.[19][25]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for accurately determining the molecular weight of different species in solution, allowing for the precise quantification of monomers, dimers, and higher-order aggregates.[10]
-
Dynamic Light Scattering (DLS): DLS is a sensitive method for detecting the presence of aggregates and measuring their size distribution.
-
Analytical Ultracentrifugation (AUC): AUC is a highly sensitive technique for characterizing and quantifying ADC aggregates.[10]
-
Imaged Capillary Isoelectric Focusing (icIEF): Aggregation can lead to changes in the charge profile of an ADC, which can be detected by icIEF.[10]
Diagram: Analytical Workflow for Aggregation Assessment
Caption: Orthogonal analytical methods for comprehensive ADC aggregation analysis.
By understanding the fundamental causes of aggregation and implementing proactive troubleshooting and best practices, researchers can successfully develop stable and effective ADCs using the N-Mal-N-bis(PEG4-acid) linker.
References
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. [Link]
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. [Link]
-
Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. [Link]
-
Bestchrom. (2025, June 5). Application of cation exchange chromatography in the purification of ADC. [Link]
-
Bio-Link. (n.d.). Purification Techniques | How to Creatively Remove Aggregates?. [Link]
-
Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Agilent. (n.d.). Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. [Link]
-
ADC Review. (n.d.). PEG Linkers. [Link]
-
BioProcess International. (n.d.). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. [Link]
-
RSC Publishing. (2021, May 4). Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies. [Link]
-
Biozentrum. (n.d.). Preventing Protein Aggregation. [Link]
-
Veranova. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. [Link]
-
PMC. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]
-
DSpace. (2018, March 9). Insights into maleimide-thiol conjugation chemistry. [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. [Link]
-
PubMed. (n.d.). Current approaches for the purification of antibody-drug conjugates. [Link]
- Google Patents. (n.d.).
-
BioPharmaSpec. (n.d.). Higher Order Structure and Aggregation Analysis of Antibody Drug Conjugates (ADCs). [Link]
-
YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. [Link]
-
ACS Publications. (n.d.). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. [Link]
-
SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]
-
PubMed. (2018, July 2). Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. [Link]
-
PMC. (n.d.). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. [Link]
-
ScienceDirect. (n.d.). Detection and prevention of protein aggregation before, during, and after purification. [Link]
-
CellMosaic. (n.d.). Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. [Link]
-
ACS Publications. (2018, September 28). Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors Using a Specific Adsorbent of Non-Native IgG Conformers. [Link]
-
Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. [Link]
-
Kinam Park. (2016, October 10). Instability of thiol/maleimide conjugation and strategies for mitigation. [Link]
-
Creative Biolabs ADC Blog. (2021, December 28). New structures to resolve the instability of Maleimide joint. [Link]
Sources
- 2. labinsights.nl [labinsights.nl]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. adcreview.com [adcreview.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link [biolink.com]
- 17. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 19. agilent.com [agilent.com]
- 20. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 22. leukocare.com [leukocare.com]
- 23. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 24. cellmosaic.com [cellmosaic.com]
- 25. adcreview.com [adcreview.com]
N-Mal-N-bis(PEG4-acid) storage and handling best practices
Welcome to the technical support guide for N-Mal-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and effective use of this versatile heterotrifunctional linker. The content is structured in a question-and-answer format to directly address common challenges and inquiries.
Section 1: Product Information & Initial Handling
This section covers the fundamental properties of N-Mal-N-bis(PEG4-acid) and the critical first steps for its proper handling and storage to ensure reagent integrity.
Q1: What is N-Mal-N-bis(PEG4-acid) and what are its primary applications?
N-Mal-N-bis(PEG4-acid) is a branched, heterotrifunctional crosslinker. Its unique structure contains three distinct reactive functionalities connected by hydrophilic polyethylene glycol (PEG) spacers.
-
One Maleimide Group: This group selectively reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2]
-
Two Carboxylic Acid Groups: These groups can be activated to react with primary amines, such as those on lysine residues or amine-containing payloads, to form stable amide bonds.[1][3]
-
PEG4 Spacers: The polyethylene glycol (PEG) chains enhance the hydrophilicity and aqueous solubility of the linker and the resulting conjugate.[4][5] This can help mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic properties of the final bioconjugate.[4]
This architecture makes it an ideal tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) where an antibody can be linked to two payload molecules, increasing the drug-to-antibody ratio (DAR).[4][6]
Diagram 1: Structure and Reactivity of N-Mal-N-bis(PEG4-acid)
Caption: Structure and reactive ends of the N-Mal-N-bis(PEG4-acid) linker.
Q2: What are the recommended storage and handling conditions for N-Mal-N-bis(PEG4-acid)?
Proper storage is critical to prevent degradation, particularly hydrolysis of the maleimide group.
| Form | Storage Temperature | Recommended Duration | Key Handling Instructions |
| Solid (Lyophilized Powder) | -20°C[1] | Up to 24 months | Store in a tightly sealed vial with desiccant to protect from moisture.[7] Before opening, allow the vial to equilibrate to room temperature for at least 30-60 minutes to prevent moisture condensation.[8] |
| Stock Solution (in Anhydrous Solvent) | -20°C | Up to 1 month[9] | Prepare in a high-quality anhydrous organic solvent like DMSO or DMF.[1] Dispense into single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction. |
Causality: The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form a non-reactive maleamic acid, rendering the linker useless for thiol conjugation.[] This process is accelerated by moisture and pH values outside the optimal range. Storing the reagent desiccated at low temperatures minimizes this degradation pathway.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical use of N-Mal-N-bis(PEG4-acid) in experimental workflows.
Q3: How should I dissolve N-Mal-N-bis(PEG4-acid) for my experiment?
This linker is soluble in common anhydrous organic solvents.[1]
-
Choose a Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1][11]
-
Prepare Freshly: For maximum reactivity, dissolve the required amount of the linker immediately before use.[9][11]
-
Procedure: After allowing the vial to warm to room temperature, add the anhydrous solvent to the powder to create a concentrated stock solution (e.g., 10-20 mM). Vortex briefly to ensure complete dissolution. This stock can then be added to your aqueous reaction buffer.
Expert Insight: The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of proteins like antibodies.[7]
Q4: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5 .[2][9]
Causality:
-
Below pH 6.5: The concentration of the reactive thiolate anion (-S⁻) is reduced, which significantly slows down the rate of the desired Michael addition reaction.[9]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis.[2][7] Furthermore, reaction with primary amines (e.g., on lysine residues) becomes a more competitive side reaction, reducing the specificity of the conjugation.[2][9] At a neutral pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high selectivity.[9]
Q5: How do I activate the carboxylic acid groups for reaction with amines?
The carboxylic acid groups must be chemically activated to become reactive towards amines. This is typically achieved using a carbodiimide activator, often in combination with an N-hydroxysuccinimide derivative to increase efficiency and stability.
-
Common Activators: The most common system is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with Sulfo-NHS (N-hydroxysulfosuccinimide).[1]
-
Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with an amine, but it is also prone to hydrolysis. Sulfo-NHS reacts with the intermediate to form a more stable, amine-reactive Sulfo-NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond.
-
Optimal pH: This activation and subsequent amine coupling are typically performed at a pH of 7.2-8.5 .
Q6: Can I perform the thiol and amine conjugations in a single step?
No, a one-pot reaction is not recommended. A two-step sequential conjugation is necessary due to the incompatible optimal pH ranges and reaction requirements.
-
Step 1 (Thiol Conjugation): React the maleimide group of the linker with the sulfhydryl groups on your protein/peptide in a buffer at pH 6.5-7.5.
-
Purification: It is crucial to remove any unreacted linker after the first step via size-exclusion chromatography (SEC) or dialysis.
-
Step 2 (Amine Conjugation): Activate the carboxylic acid groups on the now-conjugated linker using EDC/Sulfo-NHS and react them with your amine-containing payload in a buffer at pH 7.2-8.5.
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during conjugation experiments.
Diagram 2: Troubleshooting Workflow for Conjugation Failures
Caption: A decision tree for troubleshooting common conjugation issues.
Q7: My maleimide-thiol conjugation yield is very low. What went wrong?
-
Potential Cause 1: Hydrolyzed Maleimide Reagent. This is the most common cause of failure. The maleimide ring is sensitive to moisture.[9][11]
-
Solution: Always prepare a fresh stock solution of the linker in anhydrous DMSO or DMF immediately before your experiment.[9] Minimize the time the linker is in an aqueous buffer before the protein is added.
-
-
Potential Cause 2: Lack of Available Free Thiols. The maleimide group only reacts with free sulfhydryl (-SH) groups. Cysteine residues in a protein are often paired in disulfide bonds (-S-S-), which are unreactive.[9]
-
Solution: Reduce the disulfide bonds in your protein prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it does not contain thiols and does not need to be removed before adding the maleimide linker.[2][9] If you use DTT, it must be completely removed (e.g., by a desalting column) as it will compete with the protein's thiols.[2]
-
-
Potential Cause 3: Re-oxidation of Thiols. Free thiols can re-oxidize to form disulfide bonds if exposed to oxygen or trace metal ions.
-
Solution: Use buffers that have been degassed by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen). Including a chelating agent like 1 mM EDTA in the buffer can help by sequestering divalent metals that catalyze oxidation.[2]
-
-
Potential Cause 4: Incorrect Buffer pH. As discussed, a pH outside the 6.5-7.5 range will either slow the reaction or promote hydrolysis and side reactions.[9]
-
Solution: Verify the pH of your reaction buffer immediately before use. Recommended buffers include phosphate, HEPES, or MES, as long as they are free of thiols.[9]
-
Q8: I'm seeing precipitation or aggregation of my final conjugate. How can I fix this?
-
Potential Cause: Increased Hydrophobicity. Many cytotoxic payloads used in ADCs are highly hydrophobic. Attaching them to an antibody can lead to aggregation, even with the hydrophilic PEG spacers.[4][5]
-
Solution 1: Optimize Formulation Buffer: Screen different buffer conditions (pH, ionic strength) for the final conjugate. Sometimes, the addition of excipients like arginine can help improve solubility.
-
Solution 2: Control DAR: Aggregation is often worse at higher drug-to-antibody ratios. Optimize your reaction stoichiometry to achieve a lower, more soluble DAR.
-
Solution 3: Introduce Co-solvent: In some cases, a small percentage of an organic co-solvent (e.g., DMSO, propylene glycol) in the final formulation can maintain solubility. This must be carefully optimized to avoid denaturing the antibody.
-
Q9: My payload appears to be detaching from the antibody over time. Why is this happening?
-
Potential Cause: Retro-Michael Reaction. The thioether bond formed by the maleimide-thiol reaction, while generally stable, can undergo a slow reversal known as a retro-Michael reaction.[12][13] This can lead to payload loss, especially in vivo.
-
Solution: The stability of the linkage can be significantly enhanced by hydrolysis of the succinimide ring formed during the conjugation.[12][14] This ring-opening reaction prevents the retro-Michael elimination. This can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period after conjugation. However, this must be done with extreme care, as prolonged exposure to high pH can damage the antibody. The presence of PEG linkers has also been shown to increase the rate of this stabilizing hydrolysis.[14][15]
-
Section 4: Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation of N-Mal-N-bis(PEG4-acid) to an Antibody and Amine-Payload
This protocol outlines the general procedure for first conjugating the linker to antibody cysteine residues and then conjugating an amine-containing payload to the linker's acid groups.
Diagram 3: Experimental Workflow for Sequential Conjugation
Caption: Step-by-step workflow for creating an ADC with N-Mal-N-bis(PEG4-acid).
Part A: Conjugation of Linker to Antibody Thiols
-
Antibody Preparation and Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a degassed conjugation buffer (e.g., PBS, pH 7.2, containing 1 mM EDTA).
-
To reduce disulfide bonds (e.g., in the hinge region), add a 20-50 fold molar excess of TCEP.
-
Incubate for 60-90 minutes at 37°C.
-
Immediately remove the excess TCEP by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with the same degassed conjugation buffer.
-
-
Maleimide Conjugation:
-
Immediately before use, prepare a 10 mM stock solution of N-Mal-N-bis(PEG4-acid) in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the linker stock solution for each free thiol generated on the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Purification of Antibody-Linker Conjugate:
-
Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC).[16] This step is critical to prevent the linker from reacting with your payload in the next step.
-
Part B: Conjugation of Amine-Payload to Antibody-Linker
-
Payload Activation and Conjugation:
-
Prepare a stock solution of your amine-containing payload in an appropriate solvent (e.g., DMSO).
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in an amine-free buffer (e.g., MES buffer, pH 6.0) or water.
-
To the purified antibody-linker solution from Part A, add a 10-20 fold molar excess of the amine-payload per available carboxylic acid group on the linker.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS relative to the payload.
-
Adjust the reaction pH to 7.5-8.0 if necessary and incubate for 2-4 hours at room temperature.
-
-
Quenching and Final Purification:
-
(Optional) Quench any remaining activated esters by adding a quenching reagent like hydroxylamine or Tris buffer to a final concentration of 20-50 mM and incubating for 15 minutes.
-
Purify the final antibody-drug conjugate (ADC) to remove excess payload and reaction byproducts. Size-exclusion chromatography (SEC) is commonly used for this final cleanup.[17][] Ion-exchange chromatography (IEX) may also be used to separate species with different drug-to-antibody ratios.[17][19]
-
References
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]
-
PURIFICATION OF PEG-PROTEIN CONJUGATES BY CENTRIFUGAL PRECIPITATION CHROMATOGRAPHY. Taylor & Francis Online. [Link]
-
Making Site-specific PEGylation Work. BioPharm International. [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central. [Link]
-
Best purification method of a PEGylated peptide?. ResearchGate. [Link]
-
minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Research. [Link]
-
Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]
-
DBCO-Maleimide Protocol. Vector Laboratories. [Link]
-
I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. ResearchGate. [Link]
-
N-Mal-N-bis(PEG4-NHS ester). RuiaoBio. [Link]
-
Bis-PEG4-acid, CAS 31127-85-2. AxisPharm. [Link]
-
The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry. [Link]
Sources
- 1. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Bis-PEG4-acid, CAS 31127-85-2 | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. purepeg.com [purepeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. biopharminternational.com [biopharminternational.com]
Improving the stability of N-Mal-N-bis(PEG4-acid) conjugates
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and improving the stability of conjugates derived from N-Mal-N-bis(PEG4-acid). As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering in-depth explanations for the chemical principles at play and providing field-tested solutions to common challenges.
Before troubleshooting, a clear understanding of the molecule's reactive groups is essential. This heterotrifunctional linker possesses three key components: a maleimide, two PEG4 linkers, and two terminal carboxylic acids. Each plays a distinct role and presents unique stability considerations.
-
Maleimide Group: This functional group is the cornerstone for thiol-reactive chemistry, enabling the specific conjugation to cysteine residues on proteins and peptides. Its reactivity is highly dependent on pH.[1][2]
-
PEG4 Spacers: The polyethylene glycol chains enhance the solubility and bioavailability of the final conjugate and provide spatial separation between the conjugated molecules, which can reduce steric hindrance.[3]
-
Carboxylic Acid Groups: These terminal groups are available for subsequent conjugation to amine-containing molecules, typically after activation into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester.[4][5]
Sources
Technical Support Center: Purification Strategies for N-Mal-N-bis(PEG4-acid) Reaction Products
Welcome to the technical support guide for the purification of N-Mal-N-bis(PEG4-acid). This resource is designed for researchers, scientists, and drug development professionals who are synthesizing and purifying this versatile heterobifunctional linker. N-Mal-N-bis(PEG4-acid) is a valuable tool in bioconjugation, featuring a thiol-reactive maleimide group and two amine-reactive carboxylic acid moieties, all connected by hydrophilic PEG4 spacers.
The inherent properties of this molecule—its polarity, dual charge potential, and the reactivity of the maleimide group—present unique challenges during downstream processing. Achieving high purity is critical for the success of subsequent conjugation reactions in applications like ADC (Antibody-Drug Conjugate) and PROTAC development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Part 1: Initial Characterization of Your Crude Product
Before attempting purification, it is essential to analyze your crude reaction mixture. Understanding the profile of your product and its impurities will dictate the most effective purification strategy.
Q: What analytical techniques should I use to assess my crude N-Mal-N-bis(PEG4-acid) reaction mixture?
A: A multi-pronged analytical approach is recommended to confirm the presence of your desired product and identify key impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful initial technique. It provides information on the molecular weight of the components in your mixture and a preliminary assessment of purity. The expected molecular weight for N-Mal-N-bis(PEG4-acid) is 664.7 g/mol .[1] Look for peaks corresponding to starting materials, partially reacted intermediates, and potential byproducts like the hydrolyzed maleimide ring.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural confirmation of your target molecule.[2] It provides a unique fingerprint, allowing you to verify the presence of the maleimide group, the PEG backbone, and other key structural features.
-
Analytical High-Performance Liquid Chromatography (HPLC): An analytical run using a reversed-phase column can give you a clear picture of the complexity of your mixture and a quantitative measure of purity (as a percentage of the total peak area). This initial chromatogram is also invaluable for developing a preparative purification method.
Expected Analytical Data for N-Mal-N-bis(PEG4-acid)
| Technique | Parameter | Expected Result |
| Mass Spec (ESI+) | Molecular Weight | Expected [M+H]⁺: 665.7, [M+Na]⁺: 687.7 |
| ¹H NMR (in CDCl₃) | Maleimide Protons | Singlet at ~6.7 ppm |
| PEG Backbone | Multiplet at ~3.5-3.7 ppm | |
| Protons adjacent to N | Triplet at ~2.8 ppm | |
| Protons adjacent to COOH | Triplet at ~2.5 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[3][4]
Part 2: Troubleshooting Your Purification Strategy
This section addresses common problems encountered during the purification of N-Mal-N-bis(PEG4-acid) and provides actionable solutions.
Q: My crude reaction mixture is very complex. How do I select the best primary purification technique?
A: The choice of technique depends on the nature of the impurities. For N-Mal-N-bis(PEG4-acid), which possesses both hydrophobic (PEG chains) and charged (dicarboxylic acid) characteristics, chromatographic methods are most effective.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and highly effective method. It separates molecules based on their hydrophobicity.[5][6] Your target molecule will be well-retained on a C18 column and can be separated from more polar (e.g., hydrolyzed maleimide) and less polar impurities.
-
Anion-Exchange Chromatography (IEX): This technique separates molecules based on their net negative charge.[7][8] At a pH above the pKa of the carboxylic acids (~pH > 5), your product will be negatively charged and bind to an anion-exchange resin. This is excellent for separating it from neutral or positively charged impurities.
-
Liquid-Liquid Extraction (LLE): This is a useful, low-cost technique for an initial cleanup, but it will not yield high-purity product on its own. It works by partitioning compounds between two immiscible liquid phases (e.g., an organic solvent and an aqueous buffer).[9] By adjusting the pH of the aqueous phase, you can protonate the carboxylic acids (making the molecule more soluble in an organic solvent like DCM) or deprotonate them (making it more soluble in the aqueous phase), thereby separating it from impurities with different solubility profiles.
The following workflow can help you decide on the best approach.
Q: I am using RP-HPLC, but my separation is poor, with broad peaks or significant peak tailing. How can I optimize this?
A: Poor chromatographic performance is a common issue, especially with PEGylated compounds. The interaction of the polar acid groups with residual silanols on the silica backbone of the column can cause tailing, while the flexible PEG chains can lead to peak broadening. Here are key parameters to optimize:
Troubleshooting Table for RP-HPLC Optimization
| Parameter | Common Problem | Recommended Solution & Explanation |
| Mobile Phase Modifier | Peak tailing, poor resolution. | Add an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both water and acetonitrile mobile phases. Causality: The acid protonates the carboxylic acid groups on your molecule and suppresses the ionization of free silanol groups on the stationary phase, minimizing secondary ionic interactions and leading to sharper, more symmetrical peaks.[5][6] |
| Organic Solvent | Co-elution of impurities. | Acetonitrile (ACN) is the standard choice. If separation is poor, try methanol. Causality: Methanol has different selectivity compared to ACN and can alter the retention order of your product and impurities, potentially improving resolution. |
| Gradient Slope | Poor separation between closely eluting peaks. | Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 30 min). Causality: A shallower gradient increases the time compounds spend migrating through the column, allowing for more interactions with the stationary phase and resulting in better separation between compounds with similar hydrophobicities.[6] |
| Column Temperature | Broad peaks, high backpressure. | Increase the column temperature to 30-40°C. Causality: Higher temperatures reduce mobile phase viscosity, which lowers backpressure and improves mass transfer, often leading to sharper peaks. It can also alter selectivity. |
| Sample Preparation | Column clogging, distorted peaks. | Ensure your crude sample is fully dissolved in a suitable solvent (like DMSO or DMF) and filtered through a 0.22 µm syringe filter before injection.[6] Causality: Particulates can clog the column frit, leading to high backpressure and poor peak shape. Injecting a sample in a solvent much stronger than the initial mobile phase can also cause distortion. |
Experimental Protocol: General RP-HPLC Purification
-
Column: C18-modified silica column (e.g., 10 µm particle size for preparative scale).
-
Mobile Phase A: HPLC-grade water + 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile + 0.1% TFA.
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO, then dilute with Mobile Phase A. Filter the solution.
-
Equilibration: Equilibrate the column with 10% Mobile Phase B for at least 5-10 column volumes.[5]
-
Injection & Gradient: Inject the sample and run a linear gradient (e.g., 10% to 70% B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis & Pooling: Analyze the purity of each fraction using analytical HPLC. Pool the fractions that meet the desired purity specification.
-
Solvent Removal: Remove the acetonitrile by rotary evaporation and then lyophilize the remaining aqueous solution to obtain the purified product as a solid.[5]
Q: I suspect my product is degrading during purification. What could be the cause?
A: The maleimide group is the most labile part of the molecule. It is susceptible to hydrolysis (opening of the ring) under both highly acidic and basic conditions, but it is most stable at a pH of 6.5-7.5.[1] While the 0.1% TFA commonly used in RP-HPLC (pH ~2) is generally acceptable for short run times, prolonged exposure can lead to degradation.
-
Troubleshooting Steps:
-
Check Stability: Incubate a small amount of your product in the mobile phase conditions for the expected duration of the purification run and analyze it by LC-MS to see if degradation occurs.[6]
-
Use a Milder Acid: If TFA is causing hydrolysis, switch to 0.1% formic acid, which creates a less acidic mobile phase (pH ~2.7).
-
Minimize Time: Develop the fastest possible gradient that still provides adequate separation to minimize the product's contact time with the acidic environment.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of N-Mal-N-bis(PEG4-acid)?
A1: Common impurities include unreacted starting materials (the initial amine and the maleimide-functionalized PEG linker), incompletely reacted intermediates (e.g., a mono-PEGylated species), and byproducts from side reactions, such as the hydrolysis of the maleimide ring to form a maleamic acid, which will no longer be reactive towards thiols.
Q2: How should I store my purified N-Mal-N-bis(PEG4-acid)?
A2: The purified product should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1] PEG-containing molecules can be hygroscopic, and the maleimide group is sensitive to moisture and pH deviations, so minimizing exposure to air and humidity is critical for long-term stability.[10]
Q3: Can I use normal-phase silica gel chromatography for purification?
A3: While technically possible, it is not recommended. Highly polar PEG-containing compounds often exhibit poor behavior on silica gel, leading to significant streaking and low recovery.[11] The strong interaction between the PEG chains and the silica surface requires very polar and complex mobile phase systems, which are difficult to optimize. RP-HPLC or Ion-Exchange Chromatography are far more robust and reproducible methods for this class of molecules.
Q4: I am performing anion-exchange chromatography. What is a suitable elution strategy?
A4: In anion-exchange chromatography, the negatively charged N-Mal-N-bis(PEG4-acid) is bound to a positively charged stationary phase. Elution is typically achieved by increasing the ionic strength of the mobile phase.
The workflow below illustrates the principle.
A typical protocol would involve equilibrating the column with a buffer like 20 mM Tris at pH 7.5, loading the sample, washing away unbound impurities, and then eluting with a linear gradient of 0 to 1 M NaCl in the same buffer.[12]
References
-
Roy, I. et al. (2012). Investigation of PEG Crystallization in Frozen and Freeze-Dried PEGylated Recombinant Human Growth Hormone-Sucrose Systems: Implications on Storage Stability. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Ray, G. et al. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. Available from: [Link]
-
Fenni, S. et al. (2022). Crystallinity of Amphiphilic PE-b-PEG Copolymers. MDPI. Available from: [Link]
- Heisler, L. et al. (2000). PURIFICATION OF ORGANIC ACIDS BY ANION EXCHANGE CHROMATOGRAPHY. Google Patents.
-
Introduction to Ion Exchange Chromatography. Bio-Rad. Available from: [Link]
-
Ion-Exchange Chromatography. Chemistry LibreTexts. Available from: [Link]
-
Rosa, P. et al. (2015). PEG-salt aqueous two-phase systems: an attractive and versatile liquid-liquid extraction technology for the downstream processing of proteins and enzymes. Applied Microbiology and Biotechnology. Available from: [Link]
-
Crystallization of PEG in the sample containing 40% IMC upon heating... ResearchGate. Available from: [Link]
-
McPherson, A. (1976). Crystallization of proteins from polyethylene glycol. Journal of Biological Chemistry. Available from: [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. Available from: [Link]
-
Ali, M. et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals. Available from: [Link]
-
Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD. ResearchGate. Available from: [Link]
-
Reversed Phase Chromatography. Cytiva. Available from: [Link]
-
Chromatography of PEG containing compounds. Reddit. Available from: [Link]
-
N-Mal-N-bis(PEG4-NHS ester). AxisPharm. Available from: [Link]
-
N-Mal-N-bis(PEG4-NHS ester). RuiaoBio. Available from: [Link]
-
Zafarani-Moattar, M. et al. (2018). Liquid–liquid equilibrium measurements and computational study of salt–polymer aqueous two phase system for extraction of analgesic drugs. Scientific Reports. Available from: [Link]
-
HILIC HPLC Separation of Polyethylene Glycol (PEG). SIELC Technologies. Available from: [Link]
-
Talian, I. et al. (2021). Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations. Processes. Available from: [Link]
-
Liquid-Liquid Extraction. YouTube. Available from: [Link]
-
Recover Polyethylene Glycol from Aqueous Solution. Reddit. Available from: [Link]
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. Available from: [Link]
-
N-Mal-N-bis(PEG4-acid-amido-PEG24-acid). PubChem. Available from: [Link]
Sources
- 1. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. reddit.com [reddit.com]
- 12. chromtech.com [chromtech.com]
Impact of reaction time and temperature on N-Mal-N-bis(PEG4-acid) coupling
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how precise control over reaction parameters can be the difference between a successful bioconjugation and a failed experiment. This guide is designed to provide you with in-depth, field-proven insights into the critical interplay of reaction time and temperature when using N-Mal-N-bis(PEG4-acid) for thiol-specific coupling. We will move beyond simple procedural steps to explore the underlying chemistry, empowering you to troubleshoot effectively and optimize your results.
Section 1: The Core Chemistry of Maleimide-Thiol Conjugation
Understanding the reaction mechanism and its vulnerabilities is paramount. The conjugation of N-Mal-N-bis(PEG4-acid) to a thiol-containing molecule (like a protein with cysteine residues) proceeds via a Michael addition. In this reaction, a thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond to form a stable thioether bond.[1][2] While this reaction is highly efficient and selective for thiols within an optimal pH range of 6.5-7.5, its success is governed by a delicate balance of kinetics and stability, which are directly influenced by time and temperature.[3][4]
Key Side Reactions to Consider:
-
Maleimide Hydrolysis: The primary competing reaction is the hydrolysis of the maleimide ring in an aqueous environment. This reaction, which is significantly accelerated by increasing pH (>7.5) and temperature, opens the ring to form a non-reactive maleamic acid derivative, effectively quenching the reagent.[5][6][7] It is for this reason that aqueous solutions of maleimide-containing reagents should always be prepared fresh and not stored.[3]
-
Retro-Michael Addition (Thiol Exchange): The formed thiosuccinimide conjugate is not completely inert. It can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols (e.g., glutathione), leading to the exchange of the conjugated payload.[3][8] While this process is generally slow, its rate can be influenced by reaction conditions and the local chemical environment of the linkage.[2][9] Subsequent hydrolysis of the thiosuccinimide ring can create a more stable, ring-opened product, mitigating this risk.[10][11]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during N-Mal-N-bis(PEG4-acid) coupling experiments in a direct question-and-answer format.
Question: I am observing very low or no conjugation efficiency. What are the likely causes related to time and temperature?
Answer:
Low conjugation efficiency is a frequent challenge, often stemming from one of two primary issues: insufficient reaction time or degradation of the maleimide reagent.
-
Probable Cause 1: Inadequate Reaction Time at Low Temperature. The rate of the maleimide-thiol reaction is temperature-dependent.[4] If you are performing the reaction at 4°C to protect a sensitive biomolecule, the kinetics are significantly slower. A short incubation of 1-2 hours, which might be sufficient at room temperature, will likely be incomplete at 4°C.
-
Solution: For reactions at 4°C, extend the incubation time significantly, often to 8-16 hours (overnight), to allow the reaction to proceed to completion.[4] It is advisable to perform a time-course experiment to determine the optimal duration for your specific system.
-
-
Probable Cause 2: Maleimide Hydrolysis Before Conjugation. If your reaction temperature is too high (e.g., 37°C) or if the reaction is run for an extended period at room temperature, a significant portion of the N-Mal-N-bis(PEG4-acid) may hydrolyze before it can react with the target thiol.[6] This is especially problematic if your maleimide stock solution was prepared in buffer and allowed to stand for too long before addition.
-
Solution: Always prepare the maleimide reagent solution immediately before use.[3] Avoid temperatures above room temperature unless absolutely necessary for your biomolecule and you have established that the reaction is rapid (e.g., under 30 minutes).[12] If you must use elevated temperatures, increase the molar excess of the maleimide reagent to compensate for hydrolysis, but be aware this can increase the risk of off-target modifications.
-
Question: My results show high batch-to-batch variability. How can temperature and time control contribute to this?
Answer:
Inconsistent results often point to a lack of precise control over reaction parameters. Minor fluctuations in ambient temperature or timing can lead to significant differences in outcomes.
-
Probable Cause: Inconsistent Incubation Conditions. A "room temperature" reaction can vary by several degrees from day to day or from bench to bench. This temperature variance directly impacts the rates of both the desired conjugation reaction and the competing hydrolysis reaction.[4][6] Similarly, imprecise timing of the reaction can lead to varying degrees of completion.
-
Solution: Standardize Your Protocol.
-
Use a controlled temperature device: Instead of relying on ambient "room temperature," use a water bath or incubator set to a specific temperature (e.g., 22°C). This ensures consistency across all experiments.
-
Precise Timing: Use a timer to ensure the reaction is incubated for the exact same duration in every experiment.
-
Quenching: For maximum consistency, especially in kinetic studies, consider stopping the reaction at a precise time point by adding a small molecule thiol like cysteine or β-mercaptoethanol to consume any unreacted maleimide.[4]
-
-
Question: I've successfully formed a conjugate, but it seems to be losing its payload over time during storage or downstream processing. What's happening?
Answer:
This issue points to the instability of the thiosuccinimide linkage, which can be prone to retro-Michael addition and subsequent thiol exchange.[8]
-
Probable Cause: Reversibility of the Thioether Bond. The bond formed between the thiol and the maleimide is not infinitely stable and can disassociate, especially in environments containing high concentrations of other thiols.[2]
-
Solution 1: Post-Conjugation Hydrolysis. After the initial conjugation is complete and the excess maleimide reagent has been removed, you can intentionally hydrolyze the succinimide ring to form a more stable, ring-opened structure.[10][11] This can be achieved by incubating the purified conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a short period (e.g., 1-2 hours). This ring-opened product is much less susceptible to the retro-Michael reaction.[10]
-
Solution 2: Storage Conditions. Store your final conjugate in a thiol-free buffer and at a lower temperature (4°C or -20°C) to minimize the rate of any potential degradation reactions.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions (temperature and time) for my conjugation with N-Mal-N-bis(PEG4-acid)?
A1: A good starting point for most proteins is to incubate the reaction at room temperature (20-25°C) for 2 hours .[4] This provides a balance between efficient reaction kinetics and minimal maleimide hydrolysis. If your protein is sensitive or prone to degradation, start with 4°C for 12-16 hours (overnight) .[4] From this baseline, you can optimize further based on your results.
Q2: How does temperature affect the stability of the N-Mal-N-bis(PEG4-acid) reagent stock solution?
A2: Temperature is critical. The solid reagent should be stored at -20°C.[13] Once dissolved in an organic solvent like DMSO or DMF, it should also be stored at -20°C and used promptly. Never store N-Mal-N-bis(PEG4-acid) in an aqueous buffer. [3] Studies have shown that even at 20°C in a neutral buffer, significant hydrolysis can occur. For instance, storing maleimide-functionalized nanoparticles at 20°C for 7 days resulted in a 40% loss of reactivity, whereas storage at 4°C resulted in only a 10% loss.[14][15]
Q3: How can I monitor the reaction to determine the optimal time?
A3: The best approach is to run a time-course experiment. Set up a single, larger reaction and remove aliquots at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight). Quench each aliquot immediately with a free thiol to stop the reaction. Analyze the aliquots using techniques like SDS-PAGE (to visualize the shift in molecular weight of the conjugated protein), HPLC, or Mass Spectrometry (MS) to quantify the degree of conjugation.[16][17] This will give you a clear picture of when the reaction reaches its plateau.
Q4: What is the primary trade-off when choosing between a room temperature and a 4°C reaction?
A4: The primary trade-off is speed versus stability .
-
Room Temperature (20-25°C): Offers faster reaction kinetics, allowing for shorter incubation times. However, it also increases the rate of maleimide hydrolysis and may be unsuitable for thermally sensitive biomolecules.[4]
-
4°C: Significantly slows down the reaction, requiring much longer incubation times. In return, it minimizes the hydrolysis of the maleimide reagent and is much gentler on sensitive proteins, preserving their structure and function.[4]
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Mal-N-bis(PEG4-acid) Coupling
This protocol provides a standard starting point for conjugating the linker to a thiol-containing protein.
-
Protein Preparation:
-
Dissolve your thiol-containing protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2). The optimal pH range is 6.5-7.5.[3]
-
If your protein's cysteine residues are in disulfide bonds, they must be reduced first. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Note: Do not use DTT unless it is removed prior to adding the maleimide reagent.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve N-Mal-N-bis(PEG4-acid) in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG4-acid) stock solution to the protein solution.[18]
-
Incubate the reaction. Choose your starting conditions based on the guidance above (e.g., 2 hours at room temperature or overnight at 4°C).[4] Protect from light if any components are light-sensitive.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted maleimide reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
-
Characterization:
Section 5: Visual Workflow and Data Summary
Workflow for Optimizing Reaction Conditions
The following diagram outlines a logical workflow for systematically optimizing the reaction time and temperature for your specific application.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 20. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Heterobifunctional Crosslinkers: N-Mal-N-bis(PEG4-acid) in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the selection of an appropriate crosslinker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of the resulting conjugate. This guide provides an in-depth technical comparison of N-Mal-N-bis(PEG4-acid) with other widely used heterobifunctional crosslinkers. By examining their chemical properties, reaction mechanisms, and impact on conjugate performance, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, from antibody-drug conjugates (ADCs) to the development of novel diagnostics and research tools.
The Central Role of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable molecular tools that possess two distinct reactive groups, enabling the covalent and stepwise linkage of two different biomolecules.[1][2] This controlled reactivity minimizes the formation of undesirable homodimers and polymers, a common issue with homobifunctional crosslinkers.[2] The strategic use of heterobifunctional reagents is central to the construction of complex biomolecular architectures, such as ADCs, where a potent cytotoxic drug is precisely attached to a targeting monoclonal antibody.[3]
In the Spotlight: N-Mal-N-bis(PEG4-acid)
N-Mal-N-bis(PEG4-acid) is a unique heterobifunctional crosslinker characterized by a maleimide group and two terminal carboxylic acid moieties, separated by hydrophilic polyethylene glycol (PEG) spacers.[4] This architecture offers a distinct set of advantages for bioconjugation strategies.
-
Maleimide Group: This moiety specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[5]
-
bis(PEG4-acid) Groups: The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins, forming stable amide bonds.[4] This activation is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][7] The presence of two carboxylic acid groups offers the potential for creating branched structures or for dual conjugation to amine-containing molecules.
-
PEG4 Spacers: The polyethylene glycol chains enhance the hydrophilicity and aqueous solubility of the crosslinker and the resulting bioconjugate.[8] This is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation.[9] PEGylation is also known to reduce the immunogenicity of proteins and prolong their circulation half-life.[5][10]
Key Competitors: A Comparative Overview
To appreciate the unique attributes of N-Mal-N-bis(PEG4-acid), it is essential to compare it with other classes of commonly used heterobifunctional crosslinkers.
SMCC and its Derivatives (e.g., Sulfo-SMCC)
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-PEGylated crosslinker featuring an NHS ester and a maleimide group.[11][12]
-
NHS Ester: This group reacts with primary amines at a pH of 7.0-9.0 to form a stable amide bond.[5]
-
Maleimide: Similar to N-Mal-N-bis(PEG4-acid), the maleimide group targets sulfhydryl groups.[5]
-
Cyclohexane Spacer: The rigid cyclohexane ring in the SMCC spacer arm is reported to increase the stability of the maleimide group against hydrolysis compared to linear spacers.[5][13]
-
Solubility: SMCC has limited aqueous solubility and typically requires dissolution in an organic solvent like DMSO or DMF before use.[11] Water-soluble analogs, such as Sulfo-SMCC, incorporate a sulfonate group to improve solubility in aqueous buffers.[4][5]
DBCO-NHS Ester
Dibenzocyclooctyne-N-hydroxysuccinimide (DBCO-NHS) ester is a key reagent in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[14][15]
-
NHS Ester: As with SMCC, the NHS ester targets primary amines.[15]
-
DBCO Group: The dibenzocyclooctyne group reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage.[14] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.[14][16]
Head-to-Head Comparison: A Data-Driven Analysis
The choice of crosslinker has significant implications for the properties of the final bioconjugate. The following table provides a comparative summary of N-Mal-N-bis(PEG4-acid) and its main competitors based on key performance parameters.
| Feature | N-Mal-N-bis(PEG4-acid) | SMCC (and Sulfo-SMCC) | DBCO-NHS Ester |
| Reactive Groups | Maleimide (thiol-reactive), 2x Carboxylic Acid (amine-reactive after activation) | NHS Ester (amine-reactive), Maleimide (thiol-reactive) | NHS Ester (amine-reactive), DBCO (azide-reactive) |
| Reaction Chemistry | Thioether & Amide bond formation | Amide & Thioether bond formation | Amide bond & Triazole formation (SPAAC) |
| Spacer Arm | Hydrophilic PEG4 | Hydrophobic cyclohexane | Typically includes a PEG spacer |
| Aqueous Solubility | High | Low (SMCC), High (Sulfo-SMCC) | Moderate to High (PEGylated versions) |
| Conjugation Strategy | Stepwise or simultaneous | Stepwise | Stepwise |
| Stability of Linkage | Thioether (stable), Amide (highly stable)[1] | Amide (highly stable), Thioether (stable, but succinimide ring can hydrolyze)[1][17] | Amide (highly stable), Triazole (highly stable) |
| Key Advantages | High solubility, potential for branched structures, biocompatibility of PEG | Well-established chemistry, rigid spacer enhances maleimide stability | Bioorthogonal reaction, high specificity, mild reaction conditions |
| Potential Limitations | Carboxylic acid requires activation, potential for cross-reactivity if not controlled | Low solubility of SMCC, potential for maleimide hydrolysis | Requires introduction of an azide group into one of the molecules |
Causality Behind Experimental Choices: Why Select N-Mal-N-bis(PEG4-acid)?
The decision to use N-Mal-N-bis(PEG4-acid) is often driven by the need for enhanced solubility and biocompatibility in the final conjugate. For instance, when conjugating a highly hydrophobic cytotoxic drug to an antibody, the PEG spacers can prevent aggregation and improve the pharmacokinetic profile of the resulting ADC.[9][18] The dual carboxylic acid functionality also opens up possibilities for creating more complex architectures, such as attaching two drug molecules to a single linker, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.
However, the requirement for activating the carboxylic acids with EDC/NHS introduces an additional step in the protocol compared to using a pre-activated NHS ester like in SMCC or DBCO-NHS ester. This activation step must be carefully controlled to avoid side reactions and ensure high conjugation efficiency.
Experimental Workflows: A Comparative Perspective
To provide a practical understanding of the differences in using these crosslinkers, the following section outlines generalized, step-by-step protocols for a typical protein-protein conjugation.
Diagram of Experimental Workflows
Caption: Comparative experimental workflows for protein-protein conjugation.
Protocol 1: Conjugation using N-Mal-N-bis(PEG4-acid)
This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2)
-
Protein B in a suitable buffer (e.g., PBS, pH 7.0)
-
N-Mal-N-bis(PEG4-acid)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Activation of N-Mal-N-bis(PEG4-acid):
-
Dissolve N-Mal-N-bis(PEG4-acid) in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution.[7]
-
Incubate for 15 minutes at room temperature.
-
-
Reaction with Protein A:
-
Add the activated linker solution to Protein A. A 20-fold molar excess of the linker over the protein is a common starting point.
-
Incubate for 2 hours at room temperature.
-
-
Purification of Protein A-linker Conjugate:
-
Remove excess linker and byproducts using a desalting column equilibrated with PBS, pH 7.2.
-
-
Reaction with Protein B:
-
Add the purified Protein A-linker conjugate to Protein B. A 1:1 molar ratio is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of Final Conjugate:
-
Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins.
-
Protocol 2: Conjugation using SMCC
This protocol outlines the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein B in a suitable buffer (e.g., PBS, pH 6.5-7.0)
-
SMCC
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Preparation of SMCC Solution:
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
-
Reaction with Protein A:
-
Add a 10- to 20-fold molar excess of the SMCC solution to the Protein A solution.[19]
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of Protein A-SMCC Conjugate:
-
Remove excess SMCC using a desalting column equilibrated with PBS, pH 7.2.[4]
-
-
Reaction with Protein B:
-
Add the purified Protein A-SMCC conjugate to Protein B.
-
Incubate for 1-2 hours at room temperature.[4]
-
-
Purification of Final Conjugate:
-
Purify the final conjugate using an appropriate chromatographic method.
-
Protocol 3: Conjugation using DBCO-NHS Ester (SPAAC)
This protocol describes the conjugation of an amine-containing protein (Protein A) to an azide-modified protein (Protein B).
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azide-modified Protein B
-
DBCO-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of DBCO-NHS Ester Solution:
-
Dissolve DBCO-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[15]
-
-
Reaction with Protein A:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS Ester solution to Protein A.[14]
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
SPAAC Reaction with Azide-Protein B:
-
Add the purified Protein A-DBCO conjugate to the Azide-modified Protein B. A slight molar excess of the azide-protein may be used.
-
Incubate for 4-12 hours at 4°C or 2-4 hours at room temperature.[15]
-
-
Purification of Final Conjugate:
-
Purify the final conjugate to remove any unreacted components.
-
Conclusion and Future Perspectives
The choice of a heterobifunctional crosslinker is a nuanced decision that must be tailored to the specific requirements of the bioconjugation application. N-Mal-N-bis(PEG4-acid) offers a compelling combination of high aqueous solubility, biocompatibility, and the potential for creating unique branched structures. While its use requires an additional activation step for the carboxylic acid moieties, the benefits of PEGylation can be substantial, particularly in the context of in vivo applications such as ADC development.
In contrast, SMCC provides a well-established and robust method for amine-to-thiol conjugation, with the cyclohexane spacer conferring added stability to the maleimide group. For applications demanding the utmost specificity and bioorthogonality, DBCO-NHS ester and the SPAAC reaction represent the state-of-the-art, enabling precise conjugation in complex biological environments.
Ultimately, the optimal crosslinker is the one that provides the desired balance of reactivity, stability, and physicochemical properties for the intended application. A thorough understanding of the chemical principles and experimental considerations outlined in this guide will empower researchers to select the most appropriate tool for their bioconjugation needs, paving the way for the development of more effective and safer biotherapeutics and research reagents.
References
- Benchchem. (2025). A Comparative Guide to Amide vs.
- Benchchem. (2025).
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- CovaChem. (n.d.). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. CovaChem.
- Fani, M., et al. (2014). PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists. Nuclear Medicine and Biology, 41(5), 425-433.
- Hardick, O. (n.d.). Coupling Protocols.
- Tasu, C., et al. (2015). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecular Pharmaceutics, 12(9), 3295-3304.
- ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol. ProteoChem.
- Benchchem. (2025). Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using DBCO. Benchchem.
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for EDC-NHS Chemistry in Amino-PEG23-Acid Protein Coupling. Benchchem.
- Pilla, A., et al. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. International Journal of Molecular Sciences, 23(15), 8563.
- Benchchem. (2025).
- Benchchem. (2025).
- BroadPharm. (2022).
- Thermo Fisher Scientific. (n.d.). LC-SMCC Instructions. Thermo Fisher Scientific.
- Bio-Synthesis Inc. (2025).
- AAT Bioquest. (n.d.). DBCO–Azide Conjugation.
- Benchchem. (2025). Mal-PEG4-OH vs. SMCC: A Comparative Guide to Protein Crosslinking. Benchchem.
- Wilson, J. T., et al. (2019).
- Burke, P. J., et al. (2014). The synthesis and biological evaluation of hydrophilic heterobifunctional cross-linkers for conjugation of antibodies with highly cytotoxic agents.
- Zhang, D., et al. (2018). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.
- Benchchem. (2025). Application Notes and Protocols for the Use of N-Mal-N-bis(PEG4-NH-Boc)
- Thermo Fisher Scientific. (2022). SMCC and Sulfo-SMCC User Guide. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (2021). EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester- PEG12-DBCO. Thermo Fisher Scientific.
- Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies.
- Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
- Benchchem. (2025). Application Notes and Protocols for the Conjugation of N-Me-N-bis-PEG4 to Target Ligands. Benchchem.
- Benchchem. (2025).
- Vector Labs. (2025). Maleimide Crosslinker Selection Guide. Vector Labs.
- ResearchGate. (n.d.). Conjugation of SMCC linker to antibody followed by DM1 attachment.
- Anhang, R., et al. (2019). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Methods in Molecular Biology, 2025, 339-355.
- ResearchGate. (2025). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- UCL Discovery. (n.d.).
- Thermo Fisher Scientific. (2022). SMCC and Sulfo-SMCC User Guide. Thermo Fisher Scientific.
- Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1362-1366.
- Benchchem. (2025).
- Benchchem. (2025). A Head-to-Head Battle for Efficiency: Comparing Crosslinking Chemistries in Drug Development and Research. Benchchem.
- Nanocs. (2026). SMCC-PEG12-NHS. Nanocs.
- ResearchGate. (n.d.). The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates.
- Benchchem. (2025). A Head-to-Head Comparison of PEG and Methylene Backbone Crosslinkers for Researchers. Benchchem.
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(11), 1567-1579.
- Phelps, E. A., et al. (2012). Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery. Biomacromolecules, 13(10), 3345-3354.
- ResearchGate. (2025). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities.
- deGruy, T. E., & Van Vranken, D. L. (2019). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins.
- Sletten, E. M., & Bertozzi, C. R. (2011). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Accounts of Chemical Research, 44(9), 666-676.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 5. dovepress.com [dovepress.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. covachem.com [covachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. SMCC-PEG12-NHS [nanocs.net]
- 14. broadpharm.com [broadpharm.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison: N-Mal-N-bis(PEG4-acid) vs. SMCC for Next-Generation Antibody-Drug Conjugate Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugate (ADC) design, the choice of linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly dictates the ADC's stability, pharmacokinetics, efficacy, and ultimately, its therapeutic index. This guide provides an in-depth, objective comparison of two maleimide-containing linkers: the hydrophilic, branched N-Mal-N-bis(PEG4-acid) and the conventional, hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison is grounded in experimental data and established bioconjugation principles, offering a comprehensive resource for informed linker selection in your ADC development pipeline.
The Dichotomy of Hydrophilicity: Why Linker Choice Matters
The conjugation of potent, often hydrophobic, small molecule drugs to a large antibody molecule can dramatically alter the physicochemical properties of the resulting ADC. A primary challenge is the propensity for aggregation, which can lead to reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[1][2] The hydrophilicity of the linker plays a pivotal role in mitigating these issues.[3]
SMCC , a widely used heterobifunctional crosslinker, provides a stable thioether bond but contributes to the overall hydrophobicity of the ADC.[4][5] This can necessitate the use of organic co-solvents during conjugation and may limit the achievable drug-to-antibody ratio (DAR) before aggregation becomes a significant issue.[6]
In contrast, N-Mal-N-bis(PEG4-acid) belongs to the class of polyethylene glycol (PEG) linkers, which are renowned for their ability to enhance the hydrophilicity of bioconjugates.[][8] The PEG chains create a hydration shell around the drug-linker moiety, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][] Furthermore, the branched structure of N-Mal-N-bis(PEG4-acid) offers the potential for dual-drug loading from a single maleimide attachment point, enabling a higher DAR in a controlled manner.[9]
At a Glance: N-Mal-N-bis(PEG4-acid) vs. SMCC
| Feature | N-Mal-N-bis(PEG4-acid) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Hydrophilicity | High (due to two PEG4 chains) | Low (hydrophobic cyclohexane and succinimide moieties) |
| Structure | Branched, with a central maleimide and two terminal carboxylic acids | Linear, with a terminal NHS ester and a maleimide group |
| Potential DAR | Higher, with the possibility of attaching two drug molecules per linker | Lower, with one drug molecule per linker |
| Aggregation Propensity of ADC | Lower | Higher, especially with hydrophobic payloads |
| Pharmacokinetics | Generally leads to longer circulation half-life and reduced clearance | Can lead to faster clearance, particularly at higher DARs |
| Solubility in Aqueous Buffers | High | Low, often requires organic co-solvents |
| Bystander Effect | Dependent on the payload's cell permeability | Generally no bystander effect as the released payload-linker-lysine complex is often charged and not cell-permeable |
| Cleavage Mechanism | Non-cleavable thioether bond | Non-cleavable thioether bond |
Chemical Structures and Conjugation Chemistry
Both linkers utilize the highly efficient and specific reaction between a maleimide group and a thiol (sulfhydryl) group to form a stable thioether bond.[10] This reaction is typically performed under mild pH conditions (6.5-7.5) and is a cornerstone of bioconjugation.[11] The primary difference lies in the functional groups used for payload attachment and the overall architecture of the linker.
Caption: Conjugation workflows for N-Mal-N-bis(PEG4-acid) and SMCC.
Experimental Performance: A Data-Driven Comparison
Hydrophilicity and Aggregation
Hydrophobic Interaction Chromatography (HIC) is a standard method for assessing the hydrophobicity of ADCs.[12][13] A shorter retention time in HIC indicates a more hydrophilic molecule. Studies have consistently shown that incorporating PEG linkers reduces the retention time of ADCs compared to those with more hydrophobic linkers.[3]
Size Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species, or aggregates.[2][14] ADCs synthesized with PEG linkers generally exhibit a lower percentage of aggregates compared to their non-PEGylated counterparts, especially when working with hydrophobic payloads.[15][16]
| Parameter | ADC with N-Mal-N-bis(PEG4-acid) (Expected) | ADC with SMCC (Typical) |
| HIC Retention Time | Shorter | Longer |
| % Aggregates (SEC) | Lower | Higher |
Pharmacokinetics
The hydrophilic nature of PEG linkers shields the ADC from non-specific interactions and clearance mechanisms, leading to a longer circulation half-life.[1][] A study comparing a PEGylated affibody-drug conjugate to one with an SMCC linker demonstrated a significantly extended half-life for the PEGylated version.[1] Another study showed that ADCs containing a triglycyl peptide linker had comparable stability to SMCC-based ADCs in terms of half-life and clearance.[4] However, the introduction of PEG is generally accepted to improve pharmacokinetic profiles.[3]
| Parameter | ADC with N-Mal-N-bis(PEG4-acid) (Expected) | ADC with SMCC (Typical) |
| Plasma Clearance | Lower | Higher |
| Circulation Half-life (t½) | Longer | Shorter |
In Vivo Efficacy
The improved pharmacokinetics and reduced aggregation of PEGylated ADCs often translate to enhanced in vivo efficacy.[3][17] The prolonged circulation allows for greater accumulation of the ADC at the tumor site. Studies have shown that ADCs with hydrophilic linkers can display a wider therapeutic window compared to those with SMCC.[15] While one study noted a reduction in in vitro cytotoxicity with a PEGylated conjugate, the overall in vivo therapeutic effect was improved due to the extended half-life.[1] Another study demonstrated that ADCs with a triglycyl peptide linker were more active in vivo than SMCC-DM1 ADCs.[4]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of ADCs using both N-Mal-N-bis(PEG4-acid) and SMCC.
Protocol 1: ADC Synthesis using N-Mal-N-bis(PEG4-acid)
This protocol involves a two-part process: first, the conjugation of the cytotoxic drug to the linker, followed by the conjugation of the drug-linker construct to the antibody.
Sources
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - CarboHyde [carbohyde.com]
- 12. agilent.com [agilent.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
A Comparative Guide to the Characterization of N-Mal-N-bis(PEG4-acid) Conjugates by LC-MS
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their quality, efficacy, and safety. The N-Mal-N-bis(PEG4-acid) linker is a versatile tool in the construction of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its branched structure allows for the attachment of multiple moieties, while the polyethylene glycol (PEG) chains enhance solubility and modulate pharmacokinetic properties. However, this complexity also presents analytical challenges. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques for the comprehensive characterization of N-Mal-N-bis(PEG4-acid) conjugates, supported by experimental insights and protocols.
The Central Role of LC-MS in Bioconjugate Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone for the characterization of bioconjugates due to its ability to provide high-resolution separation and sensitive mass determination. For N-Mal-N-bis(PEG4-acid) conjugates, LC-MS is instrumental in confirming the covalent attachment of the linker to the biomolecule, determining the degree and site of conjugation, and identifying any impurities or degradation products.[1][2] The inherent heterogeneity of PEGylated molecules and the potential for multiple charge states in electrospray ionization (ESI) can complicate spectral interpretation, but modern instrumentation and methodologies have largely overcome these challenges.[1]
Experimental Workflow: LC-MS Characterization
A typical LC-MS workflow for the characterization of a protein conjugated with N-Mal-N-bis(PEG4-acid) involves several key steps, from sample preparation to data analysis.
Caption: General workflow for the LC-MS characterization of N-Mal-N-bis(PEG4-acid) conjugates.
Detailed Protocol: LC-MS Analysis of an N-Mal-N-bis(PEG4-acid)-Peptide Conjugate
This protocol outlines a general procedure for the characterization of a peptide conjugated with N-Mal-N-bis(PEG4-acid) via a cysteine residue.
1. Sample Preparation:
-
Conjugation: React the thiol-containing peptide with a 10- to 20-fold molar excess of N-Mal-N-bis(PEG4-acid) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2) for 2-4 hours at room temperature.[3]
-
Purification: Remove unreacted linker using a desalting column or size-exclusion chromatography (SEC).
-
Desalting: Exchange the buffer of the purified conjugate into an MS-compatible solvent (e.g., 0.1% formic acid in water) using a spin column or online desalting cartridge.[4][5] This step is crucial to prevent ion suppression and salt adduct formation in the mass spectrometer.
2. LC-MS Method for Intact Mass Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
-
Column: A reversed-phase C4 or C8 column suitable for protein/peptide analysis (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3-4 kV. Optimization is key to avoid fragmentation and ensure stable ionization.[6][7]
-
Nebulizer Gas Pressure: Optimize to ensure efficient droplet formation.[6]
-
Desolvation Temperature: 300-400 °C.
-
Source Temperature: 120-150 °C.
-
Mass Range: 500-4000 m/z.
-
Data Acquisition: Acquire data in intact protein mode.
-
3. Data Analysis:
-
Deconvolution: Use appropriate software (e.g., MaxEnt1, BioConfirm) to deconvolute the multiply charged spectrum to obtain the zero-charge mass of the conjugate.[1]
-
Mass Confirmation: Compare the experimentally determined mass with the theoretical mass of the conjugate to confirm successful conjugation.
-
Impurity Analysis: Identify any peaks corresponding to unreacted peptide, excess linker, or side-products.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a multi-faceted analytical approach often provides a more complete picture of the bioconjugate. The following table compares LC-MS with other common techniques for the characterization of N-Mal-N-bis(PEG4-acid) conjugates.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS) | Hydrophobic Interaction Chromatography (HIC) | Cation/Anion Exchange Chromatography (CEX/AEX) |
| Primary Application | Definitive identification of molecular weight, purity, and site of conjugation.[1][2] | Structural elucidation of the linker and confirmation of covalent bond formation.[8] | Determination of absolute molecular weight, aggregation state, and degree of PEGylation.[9][10] | Determination of drug-to-antibody ratio (DAR) and drug load distribution.[11][12][13] | Separation and characterization of charge variants.[14][15][16] |
| Resolution | Very high; can resolve species with small mass differences. | Atomic level, but can be complex for large bioconjugates. | Moderate; separates based on hydrodynamic radius. | High for different DAR species.[11] | High for charge-based isoforms. |
| Sensitivity | High (picomole to femtomole range). | Lower than MS.[8] | Moderate. | Moderate. | Moderate to high. |
| Sample Requirement | Low. | Higher concentration and amount (milligram quantities).[8] | Microgram to milligram quantities. | Microgram quantities. | Microgram quantities. |
| Key Information Provided | Exact mass of the conjugate, number of attached linkers, and location of conjugation (via peptide mapping).[1][17] | Detailed structural information of the linker and the nature of the covalent linkage. | Absolute molecular weight, polydispersity, and presence of aggregates.[18] | Average DAR and distribution of different drug-loaded species.[11] | Identification and quantification of acidic and basic variants arising from modifications.[14][16] |
| Limitations | Ionization efficiency can vary for different species, potentially affecting quantitation of DAR.[11] | Not suitable for large, complex bioconjugates; requires specialized expertise for data interpretation.[8] | Cannot provide information on the site of conjugation. | Not directly compatible with MS due to high salt concentrations.[12][13] | Provides information on overall charge, not specific modifications without coupling to MS. |
In-Depth Look at Alternative and Complementary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the chemical structure of the N-Mal-N-bis(PEG4-acid) linker itself and can definitively confirm the formation of the thioether bond between the maleimide and a cysteine residue.[8] However, its lower sensitivity and the complexity of spectra for large biomolecules make it less suitable for routine analysis of protein conjugates.[8] It is most powerful when used to characterize the linker before conjugation and for detailed structural studies of smaller peptide conjugates.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC separates molecules based on their hydrodynamic volume, making it an excellent tool for assessing the purity of a bioconjugate and detecting the presence of aggregates. When coupled with a MALS detector, it can determine the absolute molecular weight of the eluting species without the need for column calibration.[19][9][18] This allows for the direct measurement of the degree of PEGylation and can reveal the formation of unexpected cross-linked species.[19]
Caption: Principle of SEC-MALS for the analysis of bioconjugates.
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the drug-to-antibody ratio (DAR) of ADCs.[11][13] The separation is based on the hydrophobicity of the conjugate, which increases with the number of attached drug-linker moieties. This allows for the resolution of species with different numbers of conjugated N-Mal-N-bis(PEG4-acid) linkers, providing a detailed distribution of the drug load.[11] A major drawback is the use of non-volatile salts in the mobile phase, which makes it incompatible with direct MS analysis.[12][13]
Ion Exchange Chromatography (IEX)
Cation (CEX) and Anion (AEX) exchange chromatography separate molecules based on their surface charge.[14][15][16][20] For N-Mal-N-bis(PEG4-acid) conjugates, the two terminal carboxylic acid groups will impart a negative charge at neutral pH. IEX is therefore highly effective at resolving charge variants that may arise from modifications to the protein or linker, such as deamidation or oxidation. Coupling IEX with MS provides a powerful tool for identifying the specific modifications responsible for the observed charge heterogeneity.[14][16]
Conclusion: An Integrated Approach for Comprehensive Characterization
While LC-MS is an indispensable and versatile technique for the characterization of N-Mal-N-bis(PEG4-acid) conjugates, a comprehensive understanding of these complex biomolecules is best achieved through an integrated analytical strategy. The choice of techniques should be guided by the specific information required at each stage of development. Intact mass analysis by LC-MS provides the foundational confirmation of successful conjugation. For ADCs, HIC is essential for determining the critical quality attribute of DAR. SEC-MALS is invaluable for assessing aggregation and the overall molecular integrity. Finally, NMR and IEX-MS offer deeper insights into the precise chemical structure and charge-based heterogeneity, respectively. By leveraging the strengths of each of these techniques, researchers can ensure a thorough and robust characterization of their N-Mal-N-bis(PEG4-acid) conjugates, paving the way for the development of safe and effective next-generation biologics.
References
-
Wyatt Technology. (n.d.). Protein PEGylation processes characterized by SEC-MALS. Retrieved from [Link]
- BenchChem. (2025). Decoding PEGylation: A Comparative Guide to Site Confirmation Using NMR Spectroscopy. Retrieved from a hypothetical BenchChem technical note.
- BenchChem. (2025). Determining the Molecular Weight of Homobifunctional PEG: An In-depth Technical Guide. Retrieved from a hypothetical BenchChem technical note.
- Unknown. (n.d.). SAMPLE DESALTING PROCEDURE. Retrieved from a general protocol for sample desalting.
-
Wyatt Technology. (n.d.). WP1615: SEC-MALS for absolute biophysical characterization. Retrieved from [Link]
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Fahmy, B., et al. (2012). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC)
- Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology.
- Rivera, B. (2017). Addressing the Challenges of Drug-to-Antibody Measurement.
- BenchChem. (2025). A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers. Retrieved from a hypothetical BenchChem technical note.
- Thermo Fisher Scientific. (n.d.). Fast Online Desalting of mAbs Using a Reversed-Phase Desalting Cartridge for LC-MS Analysis.
- Li, Y., et al. (2018).
- Agilent Technologies. (2016). Application of Agilent AdvanceBio Desalting-RP Cartridges for LC/MS Analysis of mAbs.
- Beckman Coulter. (n.d.).
- Huang, L., Gough, P. C., & DeFelippis, M. R. (2012). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
- Waters Corporation. (n.d.). Desalting of Proteins Using MassPREP On-Line Desalting Cartridges Prior to Mass Spectrometry.
- Lu, X., et al. (2010). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry.
- Tosoh Bioscience. (2025).
- D'Atri, V., et al. (2018). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography.
- Lu, X., et al. (2010).
- Wang, Y., et al. (2020).
- An, B., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis.
- Unknown. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- Kumar, V. V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- Jia, Y., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry.
- Dong, Q., et al. (2021). Characterization of therapeutic proteins by cation exchange chromatography-mass spectrometry and top-down analysis. mAbs.
- Huang, L., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry.
- Waters Corporation. (n.d.). Online AEX-MS Analysis of Biotherapeutic Charge Variants Using a BioAccord™ LC-MS System.
- The LCGC Blog. (2020).
- YMC. (2024). Native Anion Exchange Chromatography Coupled to Mass Spectrometry for the Charge Variant Analysis of IgG4-Based Monoclonal Antibodies.
- Waters Corporation. (n.d.). Accelerating Charge Variant Analysis of Biotherapeutics with the BioAccord™ System.
- YMC. (n.d.). MS compatible charge variant analysis of 28 commercial monoclonal antibodies by CEX.
- BroadPharm. (2022). Protocol for PEG Maleimide.
- ResearchGate. (2020). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?.
Sources
- 1. enovatia.com [enovatia.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. nii.res.in [nii.res.in]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wyatt.com [wyatt.com]
- 10. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of therapeutic proteins by cation exchange chromatography-mass spectrometry and top-down analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 20. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Selecting the Right Linker: N-Mal-N-bis(PEG4-acid) vs. N-Mal-N-bis(PEG8-acid) in Bioconjugation
Introduction: The Critical Role of Linkers in Advanced Bioconjugates
In the landscape of modern therapeutics, the linker is not merely a passive connector but an active modulator of a bioconjugate's properties and performance. Whether designing Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), or other targeted therapies, the choice of linker profoundly impacts solubility, stability, pharmacokinetics (PK), and ultimately, biological efficacy.
This guide provides an in-depth comparison of two widely used heterobifunctional linkers: N-Mal-N-bis(PEG4-acid) and N-Mal-N-bis(PEG8-acid). Both feature a maleimide group for cysteine-specific conjugation and two terminal carboxylic acid groups for subsequent functionalization. The primary distinction lies in the length of their polyethylene glycol (PEG) chains. Here, we dissect the structural nuances, physicochemical consequences, and strategic implications of choosing between a PEG4 and a PEG8 spacer, empowering you to make an informed decision for your specific application.
Structural and Physicochemical Properties: A Tale of Two Spacers
The fundamental difference between these two linkers is the number of hydrophilic ethylene glycol units. This seemingly small variation has significant consequences for the linker's physical and chemical characteristics.
-
N-Mal-N-bis(PEG4-acid): Contains two PEG chains, each with four repeating ethylene glycol units.
-
N-Mal-N-bis(PEG8-acid): Contains two PEG chains, each with eight repeating ethylene glycol units.
This difference in PEG length directly influences several key parameters, as summarized below.
| Property | N-Mal-N-bis(PEG4-acid) | N-Mal-N-bis(PEG8-acid) | Rationale for Difference |
| Molecular Weight | ~550-650 g/mol (Varies by supplier) | ~900-1000 g/mol (Varies by supplier) | The additional four PEG units per chain in the PEG8 variant significantly increase the overall mass. |
| Spacer Arm Length | ~25-30 Å | ~40-45 Å | Each PEG unit contributes approximately 3.5 Å to the linker length. The longer PEG8 chains create a more extended spacer. |
| Hydrophilicity | High | Very High | PEG is inherently hydrophilic. The greater number of ether oxygens in the PEG8 linker enhances its water solubility and can impart this property to the final conjugate. |
| Flexibility | Flexible | More Flexible | The longer polyether backbone of the PEG8 linker provides greater conformational freedom. |
Functional Deep Dive: The Chemistry of Conjugation
These linkers are designed for a sequential, two-stage conjugation strategy. Understanding the chemistry of each functional group is paramount to successful implementation.
The Maleimide Moiety: A Thiol-Specific Anchor
The maleimide group is the workhorse for protein modification, exhibiting high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues.
-
Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbons in the maleimide double bond, forming a stable thioether linkage.
-
Optimal Reaction Conditions: This reaction is most efficient at a pH range of 6.5 to 7.5. Below this range, the thiol is protonated and less nucleophilic. Above this range, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Furthermore, competing reactions with other nucleophilic residues like lysine can occur at higher pH values.
The bis-Carboxylic Acid Termini: The Versatile Functionalization Hub
The two terminal carboxylic acid groups provide the attachment point for a second molecule of interest, such as a small molecule drug, a peptide, or an E3 ligase ligand in a PROTAC.
-
Mechanism: The most common method for functionalizing these acid groups is through amide bond formation using carbodiimide chemistry. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) convert the carboxylic acids into reactive NHS esters. These esters readily react with primary amines on the payload molecule to form a stable amide bond.
-
Stoichiometric Control: The presence of two acid groups offers the potential for creating conjugates with a 1:2 protein-to-payload ratio if desired, or they can be used to improve the solubility and orientation of a single payload.
Comparative Analysis in Application: Choosing PEG4 vs. PEG8
The decision between a PEG4 and PEG8 linker should be driven by the specific demands of the final bioconjugate.
Impact on Solubility and Aggregation
-
The Challenge: Many potent small molecule payloads (e.g., chemotherapy agents, E3 ligase ligands) are highly hydrophobic. Conjugating them to a protein can induce aggregation, leading to loss of activity, poor manufacturability, and potential immunogenicity.
-
The PEG8 Advantage: The longer, more hydrophilic PEG8 chains are significantly more effective at mitigating payload-driven aggregation. The extended PEG chains can act as a hydrophilic "shield" around the hydrophobic molecule, improving the overall solubility and stability of the conjugate in aqueous buffers.
-
Recommendation: If you are working with a particularly "greasy" or aggregation-prone payload, N-Mal-N-bis(PEG8-acid) is the superior starting choice.
Impact on Biological Activity and Binding Kinetics
The length and flexibility of the linker determine the spatial relationship between the conjugated partners.
-
PROTACs: In PROTAC design, the linker must be long and flexible enough to allow the target protein and the E3 ligase to come together productively, forming a stable ternary complex for ubiquitination and subsequent degradation. A linker that is too short (PEG4) may introduce steric hindrance, preventing optimal complex formation. A linker that is too long (PEG8) might lead to unproductive binding modes or an "entropy penalty" that destabilizes the complex.
-
ADCs: For ADCs, the linker length can influence the accessibility of the payload to its intracellular target after internalization and cleavage. A longer linker may facilitate release and diffusion of the drug.
-
Recommendation: The optimal linker length is system-dependent and often requires empirical testing. However, N-Mal-N-bis(PEG8-acid) offers a greater degree of freedom , which can be advantageous for bridging two large protein binding sites, as is common in PROTAC development.
Pharmacokinetic (PK) Implications
The PEG content of a bioconjugate is a well-established determinant of its PK profile.
-
The "PEG Effect": Increasing the PEGylation of a molecule increases its hydrodynamic radius. This effectively makes the molecule "larger" in circulation, reducing its rate of renal clearance and extending its plasma half-life.
-
PEG4 vs. PEG8: While the difference between a PEG4 and PEG8 linker alone may have a modest impact, in conjugates with multiple linkers (e.g., an ADC with a drug-to-antibody ratio of 4), the cumulative effect can be significant. The PEG8 variant will contribute more to the overall hydrodynamic size, generally leading to a longer half-life compared to a conjugate made with the PEG4 linker.
-
Recommendation: If a longer circulation time is a key objective for your therapeutic, N-Mal-N-bis(PEG8-acid) can be a beneficial choice.
Experimental Protocol: A Two-Step Conjugation Workflow
This protocol describes a general, self-validating method for conjugating a cysteine-containing protein to an amine-containing payload using the N-Mal-N-bis(PEG-acid) linkers.
Diagram of the Two-Step Bioconjugation Workflow
Caption: Workflow for two-step bioconjugation using a Mal-PEG-Acid linker.
Step 1: Conjugation of Maleimide Linker to Protein Thiol
Rationale: This step creates a stable intermediate where the linker is attached to the protein. Performing this at a slightly acidic to neutral pH maximizes thiol reactivity while minimizing maleimide hydrolysis. A reducing agent like TCEP is often included to ensure the cysteine residue is in its reduced, reactive state.
-
Protein Preparation: Prepare the cysteine-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2. A typical concentration is 1-5 mg/mL.
-
Reduction (Optional): If the cysteine may be oxidized, add a 2-5 molar excess of a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30 minutes at room temperature. Do not use DTT or BME as their free thiols will react with the maleimide.
-
Linker Preparation: Dissolve the N-Mal-N-bis(PEGn-acid) linker in a compatible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the protein solution. The exact excess depends on the protein's reactivity and must be optimized.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker. The most common method is Size Exclusion Chromatography (SEC) or repeated buffer exchange using a centrifugal concentrator. This step is critical to prevent the unreacted linker from interfering with the next step.
-
Validation: Confirm successful conjugation by Mass Spectrometry (MS). Expect a mass increase corresponding to the molecular weight of the linker. Analyze by SDS-PAGE to check for aggregation.
Step 2: Conjugation of Amine-Payload to Linker's Carboxylic Acids
Rationale: This step utilizes EDC/NHS chemistry to form a stable amide bond between the linker's acid groups and the payload's amine group.
-
Intermediate Preparation: The purified Protein-Linker conjugate from Step 1 should be in an amine-free buffer (e.g., MES buffer) at pH 5.5-6.5.
-
Activation: Add a 50-100 molar excess of EDC and NHS to the Protein-Linker solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming NHS esters.
-
Payload Preparation: Dissolve the amine-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Amide Coupling: Add a 10-50 molar excess of the payload to the activated Protein-Linker solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any remaining reactive NHS esters by adding a small molecule amine, such as Tris buffer or hydroxylamine.
-
Final Purification: Purify the final bioconjugate from excess payload and reaction byproducts using an appropriate method such as SEC, Hydrophobic Interaction Chromatography (HIC), or dialysis.
-
Final Characterization: Characterize the final product thoroughly.
-
SDS-PAGE: To confirm conjugation and assess purity/aggregation.
-
Mass Spectrometry: To confirm the final mass of the conjugate.
-
HPLC (SEC, RP, HIC): To determine purity and drug-to-protein ratio.
-
Functional Assay: To confirm that the biological activity of the protein and/or payload has been retained.
-
Conclusion: A Strategic Choice
The choice between N-Mal-N-bis(PEG4-acid) and N-Mal-N-bis(PEG8-acid) is a strategic decision, not a trivial one. There is no universally "better" option; the optimal choice is context-dependent.
-
Choose N-Mal-N-bis(PEG4-acid) for:
-
Systems where a shorter, more rigid connection is required.
-
Conjugates involving payloads that are already sufficiently soluble.
-
Applications where a shorter PK half-life is desired.
-
-
Choose N-Mal-N-bis(PEG8-acid) for:
-
Conjugating hydrophobic or aggregation-prone payloads.
-
Applications requiring a longer, more flexible spacer to bridge distant binding sites (e.g., PROTACs).
-
Therapeutics where an extended PK half-life is a key design objective.
-
Ultimately, the principles of rational design should be complemented by empirical testing. We recommend screening both linkers in parallel during early-stage development to identify the candidate that provides the optimal balance of solubility, stability, and biological function for your specific bioconjugate.
References
- Broadpharm Product Data Sheets.
- Thermo Fisher Scientific - Chemistry of Crosslinking. Provides foundational knowledge on the mechanisms of common crosslinking chemistries, including maleimide and carbodiimide reactions. URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-biology-articles/chemistry-crosslinking.html
- Journal of Medicinal Chemistry - PROTACs: A new therapeutic modality. This and similar review articles discuss the critical role of linker length and composition in the efficacy of PROTACs. URL: https://pubs.acs.org/journal/jmcmar
A Comparative Guide to the HPLC Purity Analysis of N-Mal-N-bis(PEG4-acid)
For researchers and drug development professionals, the integrity of bifunctional linkers is non-negotiable. N-Mal-N-bis(PEG4-acid), a key heterobifunctional linker used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics, is no exception.[1][2] Its defined structure, featuring a thiol-reactive maleimide and two amine-reactive carboxylic acids, is critical for controlled and reproducible bioconjugation. Ensuring its purity is a foundational step for the consistency, safety, and efficacy of the final therapeutic product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-Mal-N-bis(PEG4-acid). We will move beyond simple protocols to explain the causality behind methodological choices, empowering you to select and implement the most robust analytical strategy for your application.
The Core Analytical Challenge
The primary difficulty in analyzing N-Mal-N-bis(PEG4-acid) and similar polyethylene glycol (PEG) derivatives lies in their molecular structure. These molecules inherently lack a strong UV chromophore, which renders standard UV detection inefficient and often insufficient for accurate quantification.[3][][5] This necessitates the use of universal detection methods.
Furthermore, synthetic routes can introduce a variety of impurities, such as:
-
Starting materials: Unreacted precursors to the final molecule.
-
Reaction by-products: Molecules formed from side reactions.
-
Oligomeric species: Variations in the PEG chain length.
-
Hydrolyzed products: The maleimide ring is susceptible to hydrolysis, which would result in a loss of reactivity.
An ideal HPLC method must be able to resolve the main analyte from this diverse array of potential contaminants.
A Multi-Modal HPLC Strategy for Comprehensive Purity Profiling
No single HPLC method can be considered universally optimal. A robust purity assessment often relies on a primary method coupled with an orthogonal method to ensure all potential impurities are detected. We will compare the three most relevant HPLC modes: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Size-Exclusion Chromatography (SEC).
Caption: Workflow for selecting an appropriate HPLC method.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is the workhorse method for small molecule analysis and is often the first choice for assessing the purity of linkers like N-Mal-N-bis(PEG4-acid) due to its high resolving power for closely related structures.
-
Principle of Separation: The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute compounds, with more hydrophobic molecules retained longer on the column.
-
Best Suited For: Resolving the main peak from less polar by-products and more polar starting materials.
-
Sample Preparation:
-
Accurately weigh and dissolve the N-Mal-N-bis(PEG4-acid) sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The rationale for using an acid modifier is to protonate the carboxylic acid groups, leading to sharper peaks and more reproducible retention times.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This wide gradient is crucial for eluting any potential nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Use a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (MS) can also be used for peak identification.
-
-
System Suitability:
-
Before sample analysis, perform a blank injection (mobile phase) to ensure no system peaks are present.
-
Inject a reference standard to confirm retention time, peak shape, and detector response.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides an orthogonal separation mechanism to RP-HPLC, making it an excellent confirmatory technique. It separates compounds based on their polarity.
-
Principle of Separation: The analyte partitions between a polar stationary phase (e.g., amide or unbonded silica) and a mobile phase with a high concentration of organic solvent. A gradient of increasing aqueous buffer is used to elute compounds, with more polar molecules being retained longer.
-
Best Suited For: Resolving highly polar impurities, such as hydrolyzed maleimide species, which may be poorly retained in RP-HPLC.[6]
-
Column: HILIC column with an amide or unbonded silica stationary phase (e.g., 4.6 x 100 mm, 3.5 µm).[6]
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[6]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume (size in solution). While less common for small molecule linkers, it is invaluable for detecting high molecular weight impurities.
-
Principle of Separation: Molecules travel through a porous stationary phase. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later.
-
Best Suited For: Detecting oligomers, polymers, or aggregated species that would not be resolved by RP-HPLC or HILIC.[6]
-
Column: SEC column with a pore size suitable for the low molecular weight range (e.g., 150 Å).[6]
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0. The isocratic nature provides a simple and robust separation based purely on size.
| HPLC Method | Principle of Separation | Best For Resolving | Strengths | Limitations |
| RP-HPLC | Hydrophobicity | Closely related structural isomers, non-polar impurities | High resolution, widely available, robust | May not retain very polar impurities (e.g., hydrolyzed forms) |
| HILIC | Polarity / Hydrophilicity | Polar impurities and starting materials | Orthogonal to RP-HPLC, excellent for polar analytes | Can have longer equilibration times, sensitive to mobile phase composition |
| SEC | Hydrodynamic Volume (Size) | High molecular weight impurities, aggregates, oligomers | Simple isocratic method, direct detection of aggregates | Low resolution for small molecules of similar size |
Detection Strategies: A Comparison
As UV detection is not viable, selecting the right universal detector is paramount.
| Detector | Principle | Sensitivity | Strengths | Limitations |
| CAD | Nebulized analyte particles are charged and measured by an electrometer. | High (ng) | Near-uniform response for non-volatile analytes, good for gradient elution.[3][5] | Requires volatile mobile phase, response can be non-linear. |
| ELSD | Solvent is evaporated, and the remaining analyte particles scatter a light beam. | Moderate (ng-µg) | Compatible with gradient elution, widely used.[] | Requires volatile mobile phase, response is non-linear and dependent on particle size. |
| RI | Measures the change in the refractive index of the mobile phase as the analyte elutes. | Low (µg) | Truly universal for all solutes. | Not compatible with gradient elution, sensitive to temperature and flow fluctuations.[7] |
| MS | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Very High (pg-fg) | Provides molecular weight information for definitive peak identification. | Higher cost and complexity, requires volatile buffers. |
For quantitative purity analysis of N-Mal-N-bis(PEG4-acid), Charged Aerosol Detection (CAD) is often the preferred choice due to its high sensitivity and more consistent response across a range of non-volatile compounds compared to ELSD.[8] Coupling any HPLC method to a Mass Spectrometer (MS) is the gold standard for identifying unknown impurity peaks.
General Experimental Workflow
The following diagram illustrates a typical workflow from receiving a sample to generating a final purity report. This system ensures that each step is validated before proceeding to the next.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion and Recommendations
The purity analysis of N-Mal-N-bis(PEG4-acid) requires a nuanced approach that accounts for the molecule's unique chemical properties. A single analytical run is often insufficient to declare a sample as "pure."
As a Senior Application Scientist, my recommendation is a two-tiered strategy for robust quality control:
-
Primary Purity Assay: Use a high-resolution RP-HPLC method with CAD or MS detection as the primary tool for routine quality control. This provides the best separation of common, structurally similar impurities.
-
Orthogonal Method Validation: For method development, reference standard characterization, or investigation of out-of-speculation results, employ an orthogonal method. HILIC is the most powerful choice, as it provides a different selectivity that is highly effective at catching polar impurities that RP-HPLC might miss.
By combining these methods, researchers and drug developers can have high confidence in the purity and, therefore, the performance of their N-Mal-N-bis(PEG4-acid) linker, ensuring the development of safe and effective bioconjugates.
References
-
PubChem. N-Mal-N-bis(PEG4-acid-amido-PEG24-acid). Available at: [Link]
-
Cheng, T. L., & Chuang, K. H. (2012). Analytical measurement of PEGylated molecules. Bioconjugate chemistry, 23(5), 881–899. Available at: [Link]
-
SIELC Technologies. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Available at: [Link]
-
Rosa, S. S., et al. (2021). RP HPLC methods for PEGylated proteins downstream. ResearchGate. Available at: [Link]
-
Thermo Fisher Scientific. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Available at: [Link]
- Google Patents. CN106872624B - Method suitable for detecting purity of pegylated protein.
-
AxisPharm. Bis-PEG4-acid, CAS 31127-85-2. Available at: [Link]
Sources
- 1. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 2. Bis-PEG4-acid, CAS 31127-85-2 | AxisPharm [axispharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to In-Vitro Stability Assays for N-Mal-N-bis(PEG4-acid) and Alternative Linkers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. Maleimide-based linkers have long been a cornerstone in the field, particularly for the development of Antibody-Drug Conjugates (ADCs), due to their high reactivity and specificity towards thiol groups on cysteine residues.[1] However, the stability of the resulting thioether bond has been a subject of intense investigation, leading to the development of next-generation alternatives designed to overcome the limitations of traditional maleimide chemistry.[2][3][4]
This guide provides an objective comparison of the in-vitro stability of the N-Mal-N-bis(PEG4-acid) linker against common alternatives. We will explore the underlying chemistry of maleimide linker instability, present a detailed, self-validating protocol for a comparative stability assay, and interpret the resulting data to inform the selection of the most suitable conjugation strategy for your therapeutic program.
The Challenge: The Instability of the Thiosuccinimide Linkage
The conventional thiol-maleimide conjugation proceeds via a Michael addition reaction, forming a thiosuccinimide linkage. While this reaction is efficient under mild, physiological conditions (pH 6.5-7.5), the resulting conjugate is susceptible to two competing pathways in a physiological environment.[1][5][6]
-
Retro-Michael Reaction (Deconjugation): This is the reversal of the conjugation reaction, leading to the dissociation of the linker-payload from the biomolecule.[2][3][4][5] In the context of ADCs, this premature cleavage in circulation can lead to the payload binding to other plasma proteins like albumin, causing off-target toxicity and a reduction in therapeutic efficacy.[2][5]
-
Thiosuccinimide Ring Hydrolysis (Stabilization): The succinimide ring can undergo hydrolysis, opening the ring to form a stable maleamic acid derivative.[2][7] This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively locking the payload onto the antibody and ensuring its stability.[3][8][9]
The central challenge in linker design is to favor the hydrolysis pathway over the retro-Michael reaction. The rate of these competing reactions is highly dependent on the substitution on the maleimide nitrogen and the local microenvironment of the conjugation site.[2]
Linker Technologies Under Comparison
To provide a comprehensive assessment, we will evaluate the N-Mal-N-bis(PEG4-acid) linker against three representative alternatives, each employing a distinct stability strategy.
-
N-Mal-N-bis(PEG4-acid) Linker: This is a branched linker featuring a maleimide group for thiol conjugation and two PEG4-acid arms. While the branched architecture can be advantageous for attaching multiple payloads or modifying solubility, the core stability is dictated by its N-alkyl maleimide structure, which is prone to deconjugation.[10][11]
-
Traditional N-Alkyl Maleimide (e.g., SMCC-based): This serves as our baseline control, representing the first generation of maleimide linkers known for their susceptibility to the retro-Michael reaction.[5][12]
-
Self-Hydrolyzing N-Aryl Maleimide: Next-generation maleimides with electron-withdrawing N-substituents (e.g., N-phenyl) are designed to accelerate the rate of stabilizing ring-hydrolysis, significantly outcompeting the retro-Michael reaction.[2][3][9]
-
Vinyl Sulfone Linker: This represents a non-maleimide alternative that also reacts with thiols via Michael addition but forms a highly stable, irreversible thioether bond that is not susceptible to a retro-reaction under physiological conditions.
Experimental Design: A Robust In-Vitro Stability Assay
The objective of this assay is to quantify the rate of linker deconjugation in a physiologically relevant environment. We will assess linker stability in both a simple buffer system and in human plasma, which introduces competing thiols (primarily from albumin) that can actively drive the retro-Michael reaction.
Workflow Overview
Detailed Experimental Protocol
As a self-validating system, this protocol includes controls and uses LC-MS for unambiguous identification and quantification of all relevant species.
Materials and Reagents
-
Model Thiol: N-acetylcysteine (NAC)
-
Linkers:
-
N-Mal-N-bis(PEG4-acid)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
N-Phenylmaleimide
-
Divinyl sulfone
-
-
Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Water (LC-MS grade)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4
-
Plasma: Pooled Human Plasma (anticoagulated)
-
Reagents: Formic acid (FA), Trifluoroacetic acid (TFA)
Preparation of Model Conjugates
-
Rationale: Using a small molecule thiol like NAC allows for straightforward analysis by RP-HPLC and LC-MS, removing the complexity of a large protein backbone.
-
Procedure:
-
Dissolve each linker in DMSO to a stock concentration of 10 mM.
-
Dissolve NAC in PBS (pH 7.2) to a concentration of 11 mM.
-
For each linker, mix the NAC solution with the linker stock in a 1.1:1 molar ratio.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Confirm complete conjugation via LC-MS analysis, looking for the disappearance of the starting materials and the appearance of the desired conjugate mass. The crude conjugate solution is used directly for the stability assay.
-
In-Vitro Stability Study
-
Procedure:
-
Prepare two sets of incubation matrices: a) PBS, pH 7.4 and b) Human Plasma.
-
Spike each of the four prepared NAC-conjugates into both matrices to a final concentration of 100 µM.
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) from each sample.
-
Sample Preparation for Analysis
-
Rationale: For plasma samples, proteins must be removed as they interfere with LC-MS analysis. Acidification stops the reaction.
-
Procedure:
-
To the 50 µL aliquot, add 150 µL of cold ACN containing 0.1% FA. This acidifies the sample and precipitates plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Buffer samples can be diluted 1:4 with the ACN/FA solution without needing centrifugation.
-
LC-MS Analysis
-
Rationale: This method allows for the separation and quantification of the intact conjugate, the hydrolyzed (stabilized) form, and any deconjugated products.
-
Instrumentation: A high-resolution mass spectrometer coupled to a UPLC/HPLC system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: ACN + 0.1% FA.
-
Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Mode: Positive ion electrospray ionization (ESI+).
-
Analysis: Full scan mode to detect all species. Create extracted ion chromatograms (EICs) for the theoretical m/z of the intact conjugate to quantify its peak area at each time point.
-
Data Analysis
-
For each linker and condition, integrate the peak area of the intact (unhydrolyzed) conjugate at each time point.
-
Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.
-
Plot the "% Intact Conjugate Remaining" versus time for each linker.
Comparative Data Summary & Interpretation
The following table presents hypothetical but expected data from the described experiment, illustrating the performance differences between the linkers.
| Linker Type | Incubation Matrix | % Intact Conjugate Remaining (Mean ± SD) | ||||
| T=0h | T=6h | T=24h | T=48h | T=72h | ||
| Traditional N-Alkyl Maleimide | PBS, pH 7.4 | 100 | 85 ± 4 | 62 ± 5 | 41 ± 6 | 25 ± 5 |
| Human Plasma | 100 | 51 ± 6 | 18 ± 4 | <5 | <5 | |
| N-Mal-N-bis(PEG4-acid) | PBS, pH 7.4 | 100 | 88 ± 3 | 65 ± 4 | 45 ± 5 | 28 ± 4 |
| Human Plasma | 100 | 55 ± 5 | 21 ± 3 | <5 | <5 | |
| Self-Hydrolyzing N-Aryl Maleimide | PBS, pH 7.4 | 100 | 15 ± 3 | <5 | <5 | <5 |
| Human Plasma | 100 | <5 | <5 | <5 | <5 | |
| Vinyl Sulfone | PBS, pH 7.4 | 100 | 99 ± 1 | 98 ± 2 | 98 ± 1 | 97 ± 2 |
| Human Plasma | 100 | 97 ± 2 | 95 ± 3 | 94 ± 3 | 92 ± 4 |
*Note: For the Self-Hydrolyzing Maleimide, the rapid decrease in "intact" conjugate corresponds to its conversion to the stable, ring-opened hydrolyzed form, not deconjugation. LC-MS analysis would confirm the appearance of the hydrolyzed product with minimal to no free NAC detected.
Interpretation of Results
-
Traditional & N-Mal-N-bis(PEG4-acid) Linkers: As expected, both N-alkyl maleimide linkers show significant instability, especially in human plasma. The presence of competing thiols in plasma dramatically accelerates the retro-Michael reaction, leading to rapid loss of the conjugate.[12][13] This data indicates that the branched PEG4 arms of the N-Mal-N-bis(PEG4-acid) linker do not fundamentally alter the inherent instability of the thiosuccinimide core.
-
Self-Hydrolyzing N-Aryl Maleimide: This linker demonstrates the intended mechanism. The "intact" unhydrolyzed form disappears rapidly, but this is a positive outcome, as it is converted to the desired stable product.[2][3] Follow-up analysis of the data would show that the total conjugated material (intact + hydrolyzed) remains high, with very little deconjugation. This strategy effectively "wins the race" against the retro-Michael reaction.
-
Vinyl Sulfone: This non-maleimide alternative exhibits exceptional stability in both buffer and plasma, with minimal degradation over 72 hours.[14] This is due to the formation of a stable, irreversible thioether bond, making it an excellent choice when maximum stability is the primary concern.
Conclusion and Recommendations
The in-vitro stability of a linker is a critical attribute that dictates the potential for in-vivo success. Our comparative analysis demonstrates that while the branched structure of N-Mal-N-bis(PEG4-acid) may offer advantages in modulating hydrophilicity or drug-to-antibody ratios, its stability profile is comparable to that of traditional N-alkyl maleimides, which are known to be labile in circulation.
For the development of robust bioconjugates with an optimal therapeutic window, our findings strongly support the use of next-generation linkers.
-
Self-hydrolyzing maleimides offer a clever chemical solution to the inherent instability of the thiosuccinimide adduct, providing a practical and effective way to generate stable conjugates using maleimide chemistry.[8]
-
Non-maleimide alternatives like vinyl sulfones provide a superior level of stability for applications where any amount of premature payload release is unacceptable.
Ultimately, the choice of linker must be tailored to the specific therapeutic application. However, a thorough in-vitro stability assessment, as detailed in this guide, is an indispensable step in de-risking a bioconjugate candidate and ensuring the selection of a linker technology that is fit-for-purpose.
References
-
Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody-drug conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. Available from: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. Available from: [Link]
-
Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184-189. Available from: [Link]
-
Alley, S. C., et al. (2008). Contribution of linker stability to the activities of anticancer immunoconjugates. Bioconjugate Chemistry, 19(3), 759-765. Available from: [Link]
-
Ponte, J. F., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry, 27(7), 1588-1598. Available from: [Link]
-
Ponte, J. F., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, 27(7), 1588-1598. Available from: [Link]
-
Bachem. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science. Available from: [Link]
-
SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Available from: [Link]
-
Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059-1062. Available from: [Link]
-
ResearchGate. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Available from: [Link]
-
ACS Publications. (2016). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. Bioconjugate Chemistry. Available from: [Link]
-
Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. Available from: [Link]
-
StudySmarter. (2023). Thiol Reactions: Maleimide, DTNB Mechanics. Available from: [Link]
-
Marvin, J. S., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1277-1284. Available from: [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the PEGylation Landscape: A Head-to-Head Comparison of Branched vs. Linear PEG Linkers
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The architecture of the polyethylene glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to inform the design and optimization of next-generation therapeutics.
The Architectural Divergence: Linear vs. Branched PEG Linkers
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units that serve as flexible, hydrophilic spacers to connect a therapeutic molecule to another entity, such as an antibody or a small molecule drug.[1] The fundamental difference between linear and branched PEG linkers lies in their molecular architecture, which dictates their physicochemical and biological properties.
Linear PEG linkers are the most conventional form, consisting of a single, unbranched chain of ethylene glycol units.[2] Their simple structure, predictable behavior, and lower production cost make them a common choice for a variety of applications.[3]
Branched PEG linkers , in contrast, feature multiple PEG arms extending from a central core.[] This three-dimensional architecture offers several distinct advantages, including a superior "stealth" effect that more effectively shields the conjugate from enzymatic degradation and immune recognition.[2] This enhanced shielding is often described as an "umbrella-like effect."
The structural differences between these two types of linkers are visualized below.
Sources
- 1. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Drug-to-Antibody Ratio of ADCs with N-Mal-N-bis(PEG4-acid)
For researchers, scientists, and drug development professionals, the precise characterization of an Antibody-Drug Conjugate (ADC) is paramount to ensuring its safety and efficacy.[1][2][3] A critical quality attribute (CQA) that directly influences the therapeutic window of an ADC is the drug-to-antibody ratio (DAR).[2][4] An optimal DAR ensures sufficient potency without compromising safety due to off-target toxicities.[2][4] This guide provides a comprehensive comparison of analytical techniques for validating the DAR of ADCs, with a particular focus on the application of the branched linker, N-Mal-N-bis(PEG4-acid). We will explore the underlying principles of various methods, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate validation strategy.
The Central Role of the Linker in ADC Design and DAR Homogeneity
The linker, which connects the antibody to the cytotoxic payload, is a critical component of an ADC's design. Its chemical properties influence not only the stability and release of the drug but also the overall hydrophobicity and homogeneity of the final product. N-Mal-N-bis(PEG4-acid) is a branched polyethylene glycol (PEG) linker that offers distinct advantages in ADC development.[5][6] Its maleimide group allows for specific conjugation to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.[5] The two separate PEG4 arms, each terminating in a carboxylic acid, provide attachment points for the cytotoxic payload.[5] This branched architecture allows for the potential attachment of two payload molecules per linker, offering a controlled approach to achieving a higher DAR.[7] Furthermore, the hydrophilic PEG moieties can enhance the solubility of the ADC, a crucial factor when dealing with hydrophobic payloads, and can improve the pharmacokinetic profile of the conjugate.[7][8]
Comparative Analysis of Core Analytical Techniques for DAR Determination
A multi-pronged approach using orthogonal analytical methods is essential for a thorough evaluation of ADC homogeneity and DAR.[1] The most commonly employed techniques include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS). Each method provides unique insights into the ADC's characteristics.
| Technique | Principle | Information Provided | Advantages | Disadvantages | Typical Application |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentration of the antibody and conjugated drug based on the Beer-Lambert law.[] | Average DAR.[10][11][12] | Simple, convenient, and applicable to both cysteine and lysine-linked ADCs.[1][10] | Can be affected by buffer and pH; calculations can be complicated by similar extinction coefficients of the antibody and drug.[1][13] | Rapid estimation of average DAR.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[14][15][16] | Average DAR and distribution of different drug-loaded species.[14][15][16] | Provides information on the distribution of ADC species; separations are performed under non-denaturing conditions.[15] | Mobile phases are often incompatible with MS; resolution may be insufficient for less hydrophobic, third-generation ADCs.[16][17][18] | Method of choice for DAR determination of cysteine-linked ADCs.[14][19] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates ADC components based on hydrophobicity under denaturing conditions.[14] | Average DAR and distribution of light and heavy chain drug loading.[14] | High resolution, especially for less hydrophobic ADCs; compatible with MS detection.[17] | Denaturing conditions can alter the ADC structure.[15][16] | Orthogonal method for DAR determination, particularly for site-specific ADCs.[14][17] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADC species. | Precise mass of different ADC species, allowing for unambiguous DAR determination and identification of drug-loaded chains.[2][4] | Provides highly accurate mass information and can characterize post-translational modifications. | Can be complex to implement; native MS is required for non-covalent complexes.[20] | Gold standard for confirming the identity and DAR of ADC species.[2] |
In-Depth Methodologies and Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method offers a straightforward approach for calculating the average DAR by measuring the absorbance of the ADC at two different wavelengths.[10][11][12]
Principle: The Beer-Lambert law is applied to determine the concentrations of the antibody and the conjugated drug, from which the average DAR is calculated.[]
Experimental Protocol:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at two relevant wavelengths (e.g., 280 nm for the antibody and a wavelength where the drug has maximum absorbance).
-
Sample Preparation: Prepare the ADC sample in a suitable buffer.
-
Absorbance Measurement: Measure the absorbance of the ADC solution at the two selected wavelengths.
-
DAR Calculation: Use the following equations to calculate the concentrations of the antibody and drug, and subsequently the average DAR:
-
A_total = A_antibody + A_drug
-
C_antibody = (A_280 - A_drug_at_280) / ε_antibody_at_280
-
C_drug = A_drug_max / ε_drug_at_max
-
DAR = C_drug / C_antibody
-
Causality Behind Experimental Choices: The choice of wavelengths is critical to minimize interference between the antibody and drug absorbance spectra.[13] Accurate determination of extinction coefficients is fundamental to the precision of this method.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for resolving different drug-loaded ADC species based on their hydrophobicity.[14][15][16]
Workflow for HIC-based DAR Determination
Caption: Workflow for DAR determination using HIC.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a high-salt mobile phase (e.g., phosphate buffer with 1-2 M ammonium sulfate) and a low-salt mobile phase (e.g., phosphate buffer).
-
Column Equilibration: Equilibrate the HIC column with the high-salt mobile phase.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a decreasing salt gradient to elute the ADC species, with higher DAR species eluting at lower salt concentrations due to their increased hydrophobicity.[14]
-
Data Analysis: Integrate the peak areas of the different species in the chromatogram. The weighted average DAR is calculated using the percentage peak area for each species and its corresponding drug load.[14]
Self-Validation System: The resolution of peaks corresponding to different DAR species provides an internal validation of the separation. The elution order should correlate with increasing hydrophobicity (and thus, higher DAR).
Reversed-Phase Liquid Chromatography (RP-LC) for Orthogonal Validation
RP-LC provides an alternative method for DAR determination, often used as an orthogonal technique to HIC.[14] It is particularly advantageous for less hydrophobic, site-specific ADCs.[17]
Experimental Protocol:
-
Sample Reduction (for Cysteine-linked ADCs): Reduce the ADC using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to separate the light and heavy chains.[7][14]
-
Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Column Equilibration: Equilibrate the RP column with the initial mobile phase composition.
-
Gradient Elution: Apply an increasing organic solvent gradient to elute the light and heavy chains and their drug-conjugated forms.
-
Data Analysis: Calculate the weighted average DAR based on the peak areas of the different light and heavy chain species.[21][22]
Causality Behind Experimental Choices: The use of a reducing agent is necessary to separate the antibody chains for detailed analysis of drug distribution.[14] The denaturing conditions of RP-LC can improve the resolution of different species.[17]
Mass Spectrometry (MS) for Unambiguous DAR Confirmation
MS is the definitive technique for determining the precise mass of each ADC species, providing unequivocal confirmation of the DAR.[2][4]
Workflow for LC-MS based DAR Determination
Caption: Workflow for DAR determination using LC-MS.
Experimental Protocol:
-
LC Separation: Separate the ADC species using either RP-LC or Size Exclusion Chromatography (SEC) for native MS.[20]
-
Mass Spectrometry: Introduce the eluent into the mass spectrometer. For intact ADCs, native MS conditions are required to preserve the non-covalent interactions.[20]
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the different ADC species. The DAR is then calculated based on the mass difference between the unconjugated antibody and the drug-conjugated species.[2]
Authoritative Grounding: The accuracy of the mass spectrometer is critical for this method. Calibration with known standards is essential to ensure reliable mass determination.
Conclusion: An Integrated Approach for Robust DAR Validation
The validation of the drug-to-antibody ratio is a cornerstone of ADC characterization. While rapid methods like UV/Vis spectroscopy provide a valuable initial estimate of the average DAR, a comprehensive understanding requires the use of higher-resolution techniques. Hydrophobic Interaction Chromatography remains a widely used and powerful tool for assessing the distribution of drug-loaded species in cysteine-linked ADCs.[14][19] Reversed-Phase Liquid Chromatography offers an excellent orthogonal method, particularly for more homogeneous, site-specific ADCs.[17] Ultimately, Mass Spectrometry stands as the gold standard for unambiguous confirmation of DAR and the precise identification of all ADC species.[2][4]
For ADCs developed using innovative linkers like N-Mal-N-bis(PEG4-acid), a combination of these techniques is crucial. The unique branched structure of this linker necessitates a thorough characterization to ensure the desired DAR is achieved and that the resulting ADC population is homogeneous. By employing a multi-faceted analytical strategy, researchers can confidently validate the DAR of their ADCs, a critical step in the development of these promising cancer therapeutics.
References
-
Chen, Y., & Au, D. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275-83. [Link]
-
Chen, Y. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology, 1045, 267-73. [Link]
-
Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Agilent Technologies. [Link]
-
Saito, G., et al. (2023). Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry. Bioanalysis, 15(5), 263-275. [Link]
-
Chen, Y. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. National Genomics Data Center. [Link]
-
Yang, Y. S., et al. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Bioconjugate Chemistry, 27(7), 1763-1772. [Link]
-
YMC. (n.d.). DAR determination of a 3rd generation, site-specific ADC using reversed phase chromatography. YMC. [Link]
-
Chen, Y. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology, 1045, 267-73. [Link]
-
Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent Technologies. [Link]
-
Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation. [Link]
-
Jia, Y. (2025). ADC Analysis by Hydrophobic Interaction Chromatography. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. [Link]
-
Zhang, Y., et al. (2025). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. mAbs, 17(1), 2446304. [Link]
-
Nixon, M., & François, B. (2023). Validation of ADC Platform for Protein Concentration and the Drug-Antibody Ratio (DAR) using Variable Pathlength Technology. ADC Review / Journal of Antibody-drug Conjugates. [Link]
-
Zhang, Y., et al. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. [Link]
-
Unchained Labs. (n.d.). Grab ADC DAR, concentration & Size on Stunner. Unchained Labs. [Link]
-
Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent Technologies. [Link]
-
Chen, Y., & Au, D. (2013). Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]
-
AxisPharm. (n.d.). N-Mal-N-bis(PEG4-NHS ester). AxisPharm. [Link]
-
GVK BIO. (n.d.). LCMS 163 - drug analysis to antibody ratio and drug distribution. GVK BIO. [Link]
-
Creative Biolabs. (n.d.). Bis-Mal-Lysine-PEG4-acid. Creative Biolabs. [Link]
-
PubChem. (n.d.). N-Mal-N-bis(PEG4-acid-amido-PEG24-acid). PubChem. [Link]
-
AxisPharm. (n.d.). Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers. AxisPharm. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. adcreview.com [adcreview.com]
- 4. lcms.cz [lcms.cz]
- 5. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Mal-N-bis(PEG4-acid)
This document provides a detailed, step-by-step protocol for the safe handling and disposal of N-Mal-N-bis(PEG4-acid). As a bifunctional PEG linker, this reagent's utility in bioconjugation and drug development is matched by the necessity for stringent disposal procedures.[1] The inherent reactivity of its maleimide and carboxylic acid functional groups requires a disposal plan that prioritizes personnel safety, environmental protection, and regulatory compliance. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
Hazard Identification and Core Safety Principles
The foundation of safe disposal is a thorough understanding of the reagent's potential hazards. The Safety Data Sheet (SDS) for N-Mal-N-bis(PEG4-acid) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] The primary chemical hazard stems from the maleimide group, a reactive electrophile that can readily interact with biological molecules.[3][4] Therefore, all waste containing this compound must be treated as hazardous.
Table 1: Hazard Summary for N-Mal-N-bis(PEG4-acid)
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [2] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [2] |
Core Disposal Principles:
-
Treat All Waste as Hazardous: Assume all unused reagent and any materials contaminated with it (e.g., pipette tips, gloves, vials) are hazardous waste.[5]
-
Never Dispose Down the Drain: Due to its high aquatic toxicity, this chemical must never enter sewer systems or waterways.[2][5][6]
-
Segregate Waste Streams: Keep N-Mal-N-bis(PEG4-acid) waste separate from other chemical waste to prevent incompatible reactions. Segregate solids from liquids.[5][6]
-
Wear Appropriate PPE: Adherence to personal protective equipment standards is mandatory when handling the reagent and its waste.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against accidental splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact with the reactive maleimide group. |
| Body Protection | A full-length laboratory coat.[4] | Prevents contamination of personal clothing and skin. |
The Deactivation Protocol: Mitigating Maleimide Reactivity
Best practice for managing maleimide-containing waste is to chemically "quench" or deactivate the reactive maleimide group prior to disposal.[3][4][7] This is achieved by reacting the maleimide with an excess of a thiol-containing compound, such as dithiothreitol (DTT) or β-mercaptoethanol (BME). This reaction forms a stable, non-reactive thioether linkage, significantly reducing the hazard profile of the liquid waste.[1][4]
It is critical to understand that the deactivated solution is still considered hazardous chemical waste and must be disposed of through the proper channels.[3] This procedure simply makes the waste less reactive and safer for temporary storage.
Caption: Chemical deactivation of maleimide waste.
Experimental Protocol: Deactivation of N-Mal-N-bis(PEG4-acid) Waste
This procedure must be performed in a certified chemical fume hood.
-
Prepare Quenching Solution: Prepare a solution of a thiol-containing reagent (e.g., ~100 mM DTT or β-mercaptoethanol) in a suitable buffer like PBS. A 10-fold molar excess of the thiol compound over the estimated amount of maleimide waste is recommended to ensure complete reaction.[4]
-
Reaction: In a designated hazardous waste container, slowly add the liquid waste containing N-Mal-N-bis(PEG4-acid) to the quenching solution while stirring.
-
Incubation: Loosely cap the container to avoid pressure buildup and allow the reaction to proceed for a minimum of 2 hours at room temperature.[7] This ensures the complete deactivation of the maleimide group.[4]
-
Label and Store: Securely cap the container. The waste is now ready for collection and storage as "Deactivated N-Mal-N-bis(PEG4-acid) Waste."
Step-by-Step Disposal Workflow
The proper disposal of N-Mal-N-bis(PEG4-acid) requires careful segregation and handling of different waste forms. The following workflow outlines the process from generation to final collection.
Caption: Comprehensive waste disposal workflow.
A. Deactivated Liquid Waste
-
Collect: Following the deactivation protocol, collect the quenched solution in a clearly labeled, sealed, and chemically compatible waste container.[3]
-
Label: Affix a "Hazardous Waste" tag. The label must include the full chemical name "Deactivated N-Mal-N-bis(PEG4-acid) solution," list the contents including the quenching agent, and note the date of generation.[3][5] Do not use abbreviations.
-
Store: Place the container in a designated satellite accumulation area, using secondary containment (e.g., a lab tray) to prevent spills.[5]
B. Contaminated Solid Waste
-
Collect: All contaminated disposable items (e.g., gloves, pipette tips, absorbent paper, vials) must be collected in a designated, sealed plastic bag or a puncture-resistant container.[3][5][7]
-
Label: Clearly label the bag or container as "Hazardous Waste: N-Mal-N-bis(PEG4-acid) Contaminated Debris."[3]
-
Store: Store the sealed container in the satellite accumulation area.
C. Unused Solid Reagent
-
Container: Keep the unused solid reagent in its original, clearly labeled container.[7]
-
Label: If not already present, affix a "Hazardous Waste" tag, clearly stating "Hazardous Waste: Unused N-Mal-N-bis(PEG4-acid)."[3]
-
Store: Place the container in the designated satellite accumulation area.
D. Empty Containers
-
Rinsing: An empty container that once held N-Mal-N-bis(PEG4-acid) must be triple-rinsed with a suitable solvent (e.g., DMSO, DCM, DMF, followed by ethanol or methanol).[1][5]
-
Collect Rinsate: Crucially, the first rinsate is considered hazardous waste and must be collected and disposed of as deactivated liquid waste. Subsequent rinsates should also be collected as hazardous waste.[3][5]
-
Final Disposal: After triple-rinsing and allowing the container to air-dry completely in a fume hood, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory trash or recycling, pending your institution's specific policies.[5]
Regulatory Compliance and Final Disposal
All hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[8] Laboratories are classified as waste generators and must adhere to strict guidelines for waste storage and disposal.[8][9]
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored at or near the point of generation in a designated SAA. These areas must be properly managed, and containers must be kept sealed unless waste is being added.[8]
-
Labeling: All containers must be accurately and clearly labeled with their contents and associated hazards.[5][9]
-
Final Disposal: The final and most critical step is to arrange for the collection of all hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4][8]
Spill Management
In the event of a small spill, immediate and correct action is required to mitigate exposure and contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and double-gloving with chemical-resistant gloves.[4]
-
Contain and Absorb: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). For a solid spill, gently cover it to avoid raising dust. Do not use a vacuum cleaner.[4]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by a water rinse. Collect all cleaning solutions as hazardous liquid waste.[4]
References
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.[Link]
-
Regulation of Laboratory Waste. American Chemical Society.[Link]
-
N-Mal-N-bis(PEG4-acid)|MSDS. DC Chemicals.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.[Link]
Sources
- 1. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 2. N-Mal-N-bis(PEG4-acid)|MSDS [dcchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. acs.org [acs.org]
A Comprehensive Guide to the Safe Handling of N-Mal-N-bis(PEG4-acid)
For Researchers, Scientists, and Drug Development Professionals
N-Mal-N-bis(PEG4-acid) is a bifunctional crosslinker vital in bioconjugation and drug development.[1] Its heterobifunctional nature, featuring a thiol-reactive maleimide group and two amine-reactive carboxylic acid groups, allows for the precise linkage of different biomolecules.[2][3] While its polyethylene glycol (PEG) spacer enhances aqueous solubility, the reactive moieties necessitate careful handling to ensure personnel safety and experimental integrity.[4]
Immediate Safety and Hazard Assessment
The primary hazards associated with N-Mal-N-bis(PEG4-acid) include being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Therefore, preventing ingestion and environmental release are paramount.
GHS Hazard Information:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[5]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.[6] The following table summarizes the recommended PPE for handling N-Mal-N-bis(PEG4-acid).[7][8]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | Protects eyes from splashes or airborne particles of the compound.[7] |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm). | Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste.[7] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[7] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating aerosols or dust. | Prevents inhalation of airborne particles.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of N-Mal-N-bis(PEG4-acid). The following diagram and procedural steps outline the key stages.
Caption: Workflow for the safe handling of N-Mal-N-bis(PEG4-acid).
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container at -20°C in a dry, well-ventilated area.[9]
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.[9]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations in a chemical fume hood to minimize inhalation exposure.
-
Handle the solid compound carefully to avoid creating airborne dust.[7] Use a spatula for transfers.
3. Dissolution:
-
N-Mal-N-bis(PEG4-acid) is soluble in aqueous solutions, DMSO, and DMF.[2]
-
When dissolving, slowly add the solvent to the solid to prevent splashing.[7]
-
Aqueous solutions of maleimide-containing products should be prepared immediately before use due to the risk of hydrolysis.[9] For long-term storage, use a dry, water-miscible solvent like DMSO or DMF and store at -20°C.[9]
4. Reaction Conditions:
-
The maleimide group specifically reacts with sulfhydryl groups at a pH between 6.5 and 7.5 to form a stable thioether linkage.[2][10]
-
Aqueous buffers and organic solutions should be free of primary and secondary amines and thiols to prevent side reactions.[9]
-
If a base is required, a hindered organic base such as 2,6-lutidine is recommended.[9]
5. Post-Handling and Decontamination:
-
After handling, thoroughly wash hands with soap and water.[7]
-
Decontaminate all work surfaces and equipment that have come into contact with the compound.
Disposal Plan
Proper disposal is crucial to mitigate the environmental hazards of N-Mal-N-bis(PEG4-acid).[5] Do not dispose of this compound or its waste down the drain.[8][11]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste containing N-Mal-N-bis(PEG4-acid), including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves), in a designated, leak-proof, and chemically compatible container.[11] Keep this waste separate from other waste streams.[11]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "N-Mal-N-bis(PEG4-acid)".[11]
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from heat sources, and segregated from incompatible chemicals.[11]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services contractor.[8][11] Provide the contractor with the Safety Data Sheet (SDS) for the compound.
First Aid Measures
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers.[5] Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water.[5] Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[5] Rinse the mouth with water.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
By adhering to these safety protocols and operational plans, you can minimize risks and ensure the safe and effective use of N-Mal-N-bis(PEG4-acid) in your research and development endeavors.
References
- Personal protective equipment for handling THP-PEG1-Boc - Benchchem. (n.d.).
- N-Mal-N-bis(PEG4-acid)|MSDS - DC Chemicals. (2025, November 11).
- Maleimide Reaction Chemistry | Vector Labs. (n.d.).
- Personal protective equipment for handling Boc-NH-PEG4-C3-acid - Benchchem. (n.d.).
- N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm. (n.d.).
- Guidelines for Protein/Antibody Labeling with Maleimide Dyes - Alfa Chemistry. (n.d.).
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes - Tocris Bioscience. (n.d.).
- Protocol: Maleimide labeling of proteins and other thiolated biomolecules. (n.d.).
- DBCO-Maleimide - AWS. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation - Benchchem. (n.d.).
- Crosslinkers Selection Guide - Sigma-Aldrich. (n.d.).
- Bis-PEG4-acid, 31127-85-2 | BroadPharm. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Mal-N-bis(PEG4-acid), 2100306-52-1 | BroadPharm [broadpharm.com]
- 3. 交联剂选择指南 [sigmaaldrich.com]
- 4. Bis-PEG4-acid, 31127-85-2 | BroadPharm [broadpharm.com]
- 5. N-Mal-N-bis(PEG4-acid)|MSDS [dcchemicals.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
